molecular formula C7H5BrN2O3 B567452 N-(3-Bromo-2-nitrophenyl)formamide CAS No. 1215205-92-7

N-(3-Bromo-2-nitrophenyl)formamide

Cat. No.: B567452
CAS No.: 1215205-92-7
M. Wt: 245.032
InChI Key: XWMXJFWDNJOTJI-UHFFFAOYSA-N
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Description

N-(3-Bromo-2-nitrophenyl)formamide is a useful research compound. Its molecular formula is C7H5BrN2O3 and its molecular weight is 245.032. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromo-2-nitrophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3/c8-5-2-1-3-6(9-4-11)7(5)10(12)13/h1-4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMXJFWDNJOTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681484
Record name N-(3-Bromo-2-nitrophenyl)formamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-92-7
Record name N-(3-Bromo-2-nitrophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(3-Bromo-2-nitrophenyl)formamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(3-Bromo-2-nitrophenyl)formamide: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced organic synthesis. Characterized by a benzene ring strategically substituted with a formamide, a nitro group, and a bromine atom, its molecular architecture is primed for diverse chemical transformations.[1] The ortho-nitro group strongly influences the reactivity of the adjacent formamide and the meta-positioned bromine, making this molecule a versatile building block for constructing complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

The unique arrangement of electron-withdrawing groups (nitro and bromo) and the formamide moiety defines the chemical personality of this compound. This substitution pattern is critical for its role as a precursor in multi-step synthetic pathways.

Core Chemical Data

A summary of the compound's fundamental properties is presented below.

PropertyValueSource(s)
CAS Number 1215205-92-7[1][2][3]
Molecular Formula C₇H₅BrN₂O₃[1][2][3]
Molecular Weight 245.03 g/mol [1][2]
IUPAC Name This compound[1]
Alternate Names N-Formyl 3-bromo-2-nitroaniline[1][2]
Canonical SMILES C1=CC(=C(C(=C1)Br)[O-])NC=O
Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound. The predicted Nuclear Magnetic Resonance (NMR) data reflects the influence of the distinct functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals in the downfield region.[1] The electron-withdrawing effects of the nitro and bromo substituents deshield the aromatic protons.[1]

ProtonPredicted Chemical Shift (ppm)Expected Multiplicity
Formyl H (-CHO)> 8.0Singlet or Doublet
Amide H (-NH-)Variable, DownfieldBroad Singlet
Aromatic H7.0 - 8.5Multiplet

¹³C NMR Spectroscopy: The carbon spectrum provides insight into the carbon framework, with the carbonyl carbon of the formamide group being a key diagnostic signal.

CarbonPredicted Chemical Shift (ppm)
Carbonyl C (C=O)160 - 165
Aromatic C (C-NO₂)Downfield
Aromatic C (C-Br)Downfield
Other Aromatic C110 - 140

Synthesis and Manufacturing

The most direct and common route to this compound is the N-formylation of its corresponding aniline precursor, 3-bromo-2-nitroaniline.[1] This precursor is an important organic intermediate used in the synthesis of dyes, pharmaceuticals, and pesticides.[4]

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Final Formylation Step Aniline Aniline Nitration 2-Nitroaniline Aniline->Nitration HNO₃/H₂SO₄ Bromination 3-Bromo-2-nitroaniline Nitration->Bromination Br₂/Solvent Formylation This compound Bromination->Formylation HCOOH (Formic Acid) Reflux Reactivity cluster_reactants Reaction Pathways cluster_products Resulting Intermediates Start This compound NitroReduction Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) Start->NitroReduction SNAr Nucleophilic Substitution (SNAr) (e.g., Nu⁻) Start->SNAr Dehydration Formamide Dehydration (e.g., POCl₃) Start->Dehydration AmineProduct N-(2-Amino-3-bromophenyl)formamide NitroReduction->AmineProduct SubstitutedProduct N-(3-Nu-2-nitrophenyl)formamide SNAr->SubstitutedProduct IsocyanideProduct 1-Bromo-2-isocyano-3-nitrobenzene Dehydration->IsocyanideProduct

Sources

An In-depth Technical Guide to N-(3-Bromo-2-nitrophenyl)formamide (CAS No. 1215205-92-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Bromo-2-nitrophenyl)formamide is an aromatic organic compound with the CAS number 1215205-92-7.[1] Its structure, featuring a benzene ring substituted with bromo, nitro, and formamide groups, makes it a valuable and versatile building block in synthetic organic chemistry. The strategic placement of these functional groups—an electron-withdrawing nitro group ortho to the formamide and a bromine atom in the meta position—provides a unique reactivity profile that is of significant interest for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, and safety considerations.

Chemical Properties and Structure

The chemical identity and key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1215205-92-7[1]
Molecular Formula C₇H₅BrN₂O₃[1]
Molecular Weight 245.03 g/mol [1]
Alternate Name N-Formyl-3-bromo-2-nitroaniline[1]
InChI Key XWMXJFWDNJOTJI-UHFFFAOYSA-N[1]

The presence of the nitro group makes the aromatic ring electron-deficient, influencing its reactivity in substitution reactions. The formamide group can act as a protecting group for the amine or as a precursor for other functionalities. The bromine atom serves as a useful handle for cross-coupling reactions, allowing for the introduction of various substituents.

Synthesis of this compound

The primary synthetic route to this compound is the direct formylation of 3-bromo-2-nitroaniline.[1] This transformation can be achieved through several methods, with the choice of reagents and conditions influencing the yield and purity of the final product.

Conceptual Synthesis Workflow

SynthesisWorkflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation p_Bromoacetanilide p-Bromoacetanilide Acetanilide->p_Bromoacetanilide Bromination Four_Bromo_2_nitroacetanilide 4-Bromo-2-nitroacetanilide p_Bromoacetanilide->Four_Bromo_2_nitroacetanilide Nitration Three_Bromo_2_nitroaniline 3-Bromo-2-nitroaniline Four_Bromo_2_nitroacetanilide->Three_Bromo_2_nitroaniline Hydrolysis Target This compound Three_Bromo_2_nitroaniline->Target Formylation HeterocycleFormation Start This compound Intermediate1 3-Bromo-2-aminophenylformamide Start->Intermediate1 Nitro Reduction Intermediate2 Functionalized Diamine Start->Intermediate2 Further Functionalization (e.g., Suzuki Coupling) Heterocycle Substituted Benzimidazole or other N-Heterocycles Intermediate1->Heterocycle Intramolecular Cyclization Intermediate2->Heterocycle Cyclization DrugCandidate Potential Drug Candidate Heterocycle->DrugCandidate Lead Optimization

Sources

A Technical Guide to N-(3-Bromo-2-nitrophenyl)formamide: Properties, Synthesis, and Applications for Chemical Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of N-(3-Bromo-2-nitrophenyl)formamide, a key aromatic organic compound utilized in synthetic chemistry. The document details its fundamental physicochemical properties, including its molecular weight, structure, and spectroscopic characteristics. We will explore its primary synthesis route, inherent chemical reactivity, and its significance as a versatile intermediate in the development of more complex molecules, particularly within the pharmaceutical landscape. This whitepaper consolidates available data to offer researchers, scientists, and drug development professionals a practical and authoritative resource for leveraging this compound in their work.

Physicochemical and Structural Properties

This compound is an aromatic compound characterized by a benzene ring substituted with three key functional groups: a formamide (-NHCHO), a nitro (-NO₂) group, and a bromine (-Br) atom.[1] The strategic ortho-positioning of the electron-withdrawing nitro group relative to the formamide, combined with the meta-positioned bromine, imparts specific reactivity profiles that are highly valuable for synthetic chemists.[1]

The core quantitative and structural data for this compound are summarized below.

PropertyValueSource
Molecular Weight 245.03 g/mol [1]
Molecular Formula C₇H₅BrN₂O₃[1]
CAS Number 1215205-92-7[1]
IUPAC Name This compound[1]
Canonical SMILES C1=CC(=C(C(=C1)Br)[O-])NC=O[1]
Alternate Name N-Formyl 3-bromo-2-nitroaniline[1]

Synthesis and Chemical Reactivity

The primary and most direct route for producing this compound is through the N-formylation of its aniline precursor, 3-bromo-2-nitroaniline.[1] This transformation is a cornerstone reaction in organic synthesis, converting a primary amine into a formamide.

Causality in Synthesis: The choice of formylating agent and reaction conditions is critical for achieving high yield and purity. Agents like formic acid or formyl chloride are commonly employed.[1] The reaction often benefits from catalysts, such as Lewis or solid acids, which activate the formylating agent, rendering its carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the aniline nitrogen. Performing the reaction under anhydrous conditions is crucial to prevent the hydrolysis of the formylating agent and potential side reactions.

The general workflow for this synthesis is depicted below.

synthesis_workflow precursor 3-Bromo-2-nitroaniline product This compound precursor->product N-Formylation (Catalyst, Solvent) reagent Formylating Agent (e.g., Formic Acid) reagent->product

Caption: Synthetic pathway for this compound.

Chemical Reactivity: The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups:

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amino group (-NH₂), opening a pathway to synthesize various bicyclic and heterocyclic structures, such as benzimidazoles, which are common scaffolds in medicinal chemistry.[1]

  • Formamide Group Transformation: The formamide group can serve as a protecting group for the amine or be dehydrated to form a highly reactive isocyanide, a versatile functional group in multicomponent reactions.[1]

  • Bromine Atom Substitution: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of complex carbon or nitrogen-based substituents onto the aromatic ring.

Relevance in Synthetic Chemistry and Drug Discovery

Aryl formamides, the class to which this compound belongs, are pivotal intermediates in the synthesis of numerous pharmaceuticals, including certain fluoroquinolones and imidazoles.[1] While specific applications of this compound are proprietary or part of larger synthetic schemes, its structural motifs are relevant to drug development.

Nitroaromatic compounds are recognized for a range of biological activities, often attributed to the in-vivo reduction of the nitro group to form cytotoxic radicals, a mechanism exploited in antimicrobial agents.[2] Furthermore, the broader class of substituted nitroanilines and their derivatives are investigated for various therapeutic applications, acting as building blocks for molecules with potential enzyme-inhibiting, anti-inflammatory, or anticancer properties.[2][3] The strategic placement of three distinct functional groups makes this compound a high-value precursor for generating diverse molecular libraries for screening and lead optimization.

Protocol for Laboratory Synthesis

The following protocol describes a general, self-validating method for the synthesis of this compound from its aniline precursor.

Objective: To synthesize this compound via N-formylation of 3-bromo-2-nitroaniline.

Materials:

  • 3-bromo-2-nitroaniline

  • Formic acid (≥95%)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-nitroaniline (e.g., 5.0 g, 1 equivalent).

  • Reagent Addition: Add toluene (50 mL) to dissolve the starting material, followed by the slow addition of formic acid (e.g., 1.5 equivalents).

    • Experimental Rationale: Toluene serves as an azeotropic solvent to remove water formed during the reaction, driving the equilibrium towards product formation. Formic acid acts as both the solvent and the formylating reagent.

  • Reaction Execution: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash it sequentially with water (2 x 50 mL) and a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize excess formic acid.

    • Self-Validation Check: Effervescence during the bicarbonate wash confirms the presence and successful neutralization of excess acid.

    • Wash the organic layer with brine (1 x 50 mL), then dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Characterization:

  • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry as detailed in the section below.

  • Determine the melting point and compare it to literature values as a measure of purity.

Spectroscopic Characterization Profile (Expected)

Structural confirmation is a critical final step in synthesis.[4] The expected spectroscopic data for this compound are as follows:

  • ¹H NMR Spectroscopy:

    • Formyl Proton (-CHO): A characteristic singlet or doublet is expected in the downfield region, typically above δ 8.0 ppm.[1]

    • Amide Proton (-NH-): A broad singlet, also in the downfield region, whose chemical shift can be dependent on solvent and concentration.[1]

    • Aromatic Protons: The three protons on the benzene ring will exhibit a complex splitting pattern (multiplets) due to their coupling and the strong electron-withdrawing effects of the nitro and bromo substituents.[1]

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp absorption band around 1670-1690 cm⁻¹.

    • N-O Stretch (Nitro): Two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

    • C-Br Stretch: An absorption in the fingerprint region, typically 500-600 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺. A crucial diagnostic feature will be the isotopic pattern for bromine.[4] Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by 2 m/z units, definitively confirming the presence of a single bromine atom in the molecule.

Conclusion

This compound, with a molecular weight of 245.03 g/mol , is more than a simple chemical compound; it is a strategically designed synthetic intermediate. Its value lies in the orthogonal reactivity of its three functional groups, which allows for sequential and selective chemical transformations. This guide has outlined its core properties, a reliable synthesis protocol, and its potential applications, particularly as a precursor for complex molecular architectures relevant to pharmaceutical research and development. The detailed characterization data provides a framework for researchers to confidently synthesize and validate this important building block in their own laboratories.

References

  • Molecules PDF - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

  • N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690. PubChem, National Center for Biotechnology Information. [Link]

  • Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Semantic Scholar. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. National Library of Medicine. [Link]

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. [Link]

  • N-(2-Nitrophenyl)formamide | 74-96-4. BuyersGuideChem. [Link]

  • 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. National Library of Medicine. [Link]

Sources

Structure Elucidation of N-(3-Bromo-2-nitrophenyl)formamide: A Multi-Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Bromo-2-nitrophenyl)formamide is an aromatic organic compound that serves as a versatile building block in synthetic chemistry, particularly for generating more complex molecules of pharmaceutical interest.[1] Its specific reactivity is dictated by the precise arrangement of its formamide, nitro, and bromo substituents on the phenyl ring.[1] Given the possibility of multiple structural isomers during synthesis, unambiguous characterization is paramount. This guide provides an in-depth, multi-spectroscopic workflow for the definitive structure elucidation of this compound. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, HSQC, and HMBC), we present a self-validating system that ensures the highest degree of confidence in the assigned structure, moving beyond simple data reporting to explain the causal logic behind each analytical step.

Introduction

Overview of this compound

This compound, with the molecular formula C₇H₅BrN₂O₃ and a molecular weight of 245.03 g/mol , is a substituted aniline derivative.[1] The strategic placement of an electron-withdrawing nitro group ortho to the formamide, and a bromine atom meta to it, creates a unique electronic and steric environment.[1] This substitution pattern allows for diverse chemical transformations, making it a valuable intermediate.[1] For instance, the nitro group can be selectively reduced to an amine, the bromine can undergo nucleophilic substitution, and the formamide can be dehydrated to an isocyanide, opening numerous pathways in medicinal chemistry and materials science.[1]

The Critical Challenge of Isomerism

In any synthetic protocol targeting this molecule, the formation of other isomers, such as N-(4-bromo-2-nitrophenyl)acetamide or N-(2-bromo-5-nitrophenyl)formamide, is a significant possibility.[2][3] These isomers possess the same molecular formula and thus the same molecular weight, making them indistinguishable by basic mass spectrometry alone. Differentiating these constitutional isomers requires a detailed analysis of the connectivity of the atoms, a task for which a combination of spectroscopic techniques is essential. This guide establishes a robust protocol to confirm the 1,2,3-trisubstituted pattern of the target molecule.

The Integrated Spectroscopic Strategy

No single analytical technique can provide a complete structural picture. True structural verification relies on the convergence of evidence from multiple, independent methods. Our strategy employs a logical progression:

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental formula, and to gain an initial, powerful clue about the presence of bromine.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present (amide, nitro group), confirming the molecular building blocks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise atomic connectivity (the C-H framework and substituent positions), providing the definitive structural blueprint.

Mass Spectrometry (MS): The Initial Hypothesis

Principle & Rationale

Mass spectrometry is the ideal starting point as it provides the molecular weight of the compound. For this molecule, the most critical insight comes from the isotopic distribution of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[4] This results in a highly characteristic "doublet" for any bromine-containing ion, where the M+ peak is accompanied by an M+2 peak of nearly equal intensity, immediately confirming the presence of a single bromine atom.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Technique: Electrospray Ionization (ESI) in positive or negative ion mode, coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of ~1-10 µg/mL.

  • Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

  • Rationale for Choice: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Data Interpretation & Expected Results

The primary goal is to confirm the molecular formula C₇H₅BrN₂O₃. The data should be analyzed for the molecular ion peak and its isotopic pattern.

Table 1: Predicted Mass Spectrometry Data

IonCalculated m/z (C₇H₅⁷⁹BrN₂O₃)Calculated m/z (C₇H₅⁸¹BrN₂O₃)Expected RatioInformation Gained
[M+H]⁺ 244.9556246.9536~1:1Confirms molecular weight and presence of one Br atom.
[M-NO₂]⁺ 198.9590200.9570~1:1Suggests a labile nitro group.[6]
[M-Br]⁺ 165.0346--Confirms the mass of the organic backbone.

The observation of the M+ and M+2 peaks at approximately m/z 245 and 247 with near-equal intensity is the single most important finding from this analysis, providing incontrovertible evidence for the presence of one bromine atom.[4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle & Rationale

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally reliable method for confirming the presence of the specific functional groups that constitute this compound. The causality is direct: the energy of vibration is unique to the bond type (e.g., C=O, N-H, N-O) and its chemical environment.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Data Acquisition: Record the spectrum from 4000 to 500 cm⁻¹. A background spectrum is recorded first and automatically subtracted.[7]

  • Rationale for Choice: ATR is a rapid, non-destructive technique that requires minimal sample preparation.

Data Interpretation & Expected Results

The IR spectrum should be interrogated for absorptions characteristic of a secondary aromatic amide and an aromatic nitro group.

Table 2: Expected Infrared Absorption Frequencies

Functional GroupExpected Absorption (cm⁻¹)Vibration TypeSignificance
Amide N-H ~3300 - 3100StretchConfirms the presence of the secondary amide N-H bond.[8]
Aromatic C-H ~3100 - 3000StretchIndicates the aromatic ring structure.
Amide C=O (Amide I band) ~1680 - 1650StretchStrong, sharp peak confirming the formamide carbonyl group.[8]
Nitro N-O (Asymmetric) ~1550 - 1475Asymmetric StretchA very strong absorption, highly characteristic of an aromatic nitro group.[9][10]
Nitro N-O (Symmetric) ~1360 - 1290Symmetric StretchA second strong absorption, confirming the nitro group.[9][10]
Aromatic C=C ~1600 - 1450StretchMultiple bands confirming the benzene ring.
Aromatic C-H (Out-of-Plane) ~900 - 690BendPattern can provide clues about the 1,2,3-trisubstitution pattern.

The combined presence of the N-H stretch, the amide I band, and the two strong N-O stretching bands provides a robust "fingerprint" of the required functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Principle & Rationale

NMR spectroscopy provides the ultimate proof of structure by mapping the carbon-hydrogen framework and showing through-bond connectivity. Chemical shifts indicate the electronic environment of each nucleus, while spin-spin coupling reveals which nuclei are neighbors. For differentiating isomers, NMR is unparalleled. Two-dimensional (2D) NMR experiments, particularly HMBC, are crucial as they reveal long-range (2-3 bond) correlations, allowing us to piece the molecular puzzle together definitively.

Experimental Protocol
  • Instrument: NMR Spectrometer (400 MHz or higher for better resolution).

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7]

  • Rationale for Solvent Choice: DMSO-d₆ is an excellent solvent for polar aromatic compounds and helps to resolve the N-H proton signal, which might otherwise exchange too rapidly in solvents like D₂O or CD₃OD.

  • Experiments to Run:

    • Proton (¹H) NMR

    • Carbon-13 (¹³C) NMR {with proton decoupling}

    • 2D COSY (¹H-¹H Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

Data Interpretation & Expected Results

The following predictions are based on the structure of this compound and standard spectroscopic data for aromatic compounds.[11][12]

The aromatic region is the most informative. We expect three distinct signals for the three aromatic protons.

  • H4 (proton ortho to Br): Expected to be a doublet of doublets (dd) due to coupling with H5 (ortho, J ≈ 7-9 Hz) and H6 (meta, J ≈ 1-2 Hz).

  • H5 (proton para to Br): Expected to be a triplet (t) or triplet of doublets (td) due to coupling with H4 and H6 (both ortho, J ≈ 7-9 Hz).

  • H6 (proton ortho to formamide): Expected to be a doublet of doublets (dd) due to coupling with H5 (ortho, J ≈ 7-9 Hz) and H4 (meta, J ≈ 1-2 Hz).

  • Formyl Proton (-CHO): A singlet around δ 8.2-8.5 ppm.

  • Amide Proton (-NH-): A broad singlet at a high chemical shift (> δ 9.0 ppm).

We expect a total of 7 carbon signals: 6 for the aromatic ring and 1 for the formyl carbonyl.

  • Aromatic Carbons: 6 signals in the δ 110-150 ppm range. The carbons directly attached to the electronegative substituents (C-NH, C-NO₂, C-Br) will have their chemical shifts significantly altered.

  • Carbonyl Carbon (-C=O): A signal in the δ 160-165 ppm range.

While 1D NMR provides strong evidence, 2D NMR confirms the assignments and locks in the substitution pattern.

  • COSY: Will show correlations between H4-H5 and H5-H6, confirming their adjacency on the ring.

  • HSQC: Will correlate each aromatic proton (H4, H5, H6) to its directly attached carbon (C4, C5, C6).

  • HMBC: This is the key experiment. It reveals multi-bond correlations that bridge the entire molecule. The following correlations would be definitive:

Table 3: Predicted Key NMR Data Summary

Atom¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Key HMBC Correlations (from ¹H to ¹³C)
1 --~135-140-
2 --~145-150-
3 --~115-120-
4 ~7.8-8.0dd~128-132C2, C6
5 ~7.4-7.6t~124-128C1, C3
6 ~8.1-8.3dd~120-124C2, C4
NH >9.0br s-C1, C2, C=O (Formyl)
CHO ~8.2-8.5s~160-165 C1

The bolded HMBC correlation from the amide proton (NH) to both the C1 and C2 carbons of the ring is the crucial piece of evidence. It proves that the formamide group is attached to C1 and that C2 is adjacent to it. Combined with the other correlations, this unambiguously establishes the 1,2,3-substitution pattern.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

The Integrated Workflow: From Unknown to Confirmed Structure

A robust analytical strategy follows a logical progression where each step builds upon the last, culminating in a single, self-consistent structural assignment.

Elucidation_Workflow start Sample: this compound ms Step 1: Mass Spectrometry (HRMS) start->ms Determine MW & Formula ir Step 2: Infrared Spectroscopy (FTIR) ms->ir Check Isotopic Pattern (Br) Result: C₇H₅BrN₂O₃ nmr1d Step 3: 1D NMR (¹H, ¹³C) ir->nmr1d Identify Functional Groups Result: Amide, Nitro, Aromatic nmr2d Step 4: 2D NMR (COSY, HSQC, HMBC) nmr1d->nmr2d Establish C-H Framework Result: 1,2,3-Trisubstituted Pattern Suggested confirm Final Structure Confirmed nmr2d->confirm Confirm Atom Connectivity Result: Unambiguous Assignment

Caption: Logical workflow for definitive structure elucidation.

This workflow represents a self-validating system. The molecular formula from MS is consistent with the functional groups found by IR, and the complete assembly of these pieces is definitively mapped by the suite of NMR experiments. Any deviation in the data at any stage would invalidate the proposed structure and prompt re-evaluation, ensuring trustworthiness in the final result.

Conclusion

The definitive structural elucidation of this compound is achieved not by a single measurement, but by the synergistic integration of multiple spectroscopic techniques. Mass spectrometry confirms the elemental composition and the presence of bromine through its unique isotopic signature. Infrared spectroscopy provides a rapid and reliable confirmation of the essential amide and nitro functional groups. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous blueprint of atomic connectivity, allowing for the conclusive assignment of the 1,2,3-trisubstituted aromatic ring. This comprehensive approach provides the high level of structural certainty required by researchers, scientists, and drug development professionals.

References

  • NIST. Benzene, 1-bromo-2-nitro- - the NIST WebBook. [Link]

  • ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy. [Link]

  • Quora. How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • RSC Publishing. The infrared spectra of some nitro-amides - Journal of the Chemical Society (Resumed). [Link]

  • University of Calgary. IR: nitro groups. [Link]

  • NIST. Benzene, 1-bromo-3-nitro- - the NIST WebBook. [Link]

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]

  • Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • University of Puget Sound. Introduction to Spectroscopy V: Mass Spectrometry. [Link]

  • NIH. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • PubChemLite. N-(2-bromo-5-nitrophenyl)formamide (C7H5BrN2O3). [Link]

  • ScienceDirect. Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. [Link]

  • PubChem. N-(4-bromo-2-nitrophenyl)acetamide. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • NIH. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • BuyersGuideChem. N-(2-Nitrophenyl)formamide | 74-96-4. [Link]

  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

  • NIH. 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. [Link]

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An In-depth Technical Guide to the Solubility Determination of N-(3-Bromo-2-nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Bromo-2-nitrophenyl)formamide is an aromatic organic compound with potential applications as a versatile building block in synthetic chemistry for the development of more complex molecules.[1] A fundamental understanding of its solubility is critical for its application in drug discovery, process chemistry, and formulation development. This guide provides a comprehensive framework for the systematic determination of the solubility of this compound. Eschewing a simple data sheet, this document serves as a detailed methodological whitepaper, empowering researchers to generate high-quality, reliable solubility data in their own laboratories. We will delve into the theoretical underpinnings of solubility, provide a step-by-step experimental protocol based on the gold-standard shake-flask method, discuss critical parameters for ensuring data integrity, and outline modern analytical techniques for precise quantification.

Introduction to this compound

This compound is an aromatic compound featuring a benzene ring substituted with a formamide, a nitro group, and a bromine atom.[1] Its molecular structure, characterized by an electron-withdrawing nitro group positioned ortho to the formamide and a bromine atom at the meta-position, confers specific chemical reactivity that is of significant interest to synthetic chemists.[1]

Compound Profile:

PropertyValueSource
Molecular Formula C₇H₅BrN₂O₃BenchChem[1]
Molecular Weight 245.032 g/mol BenchChem[1]
CAS Number 1215205-92-7BenchChem[1]
InChI Key XWMXJFWDNJOTJI-UHFFFAOYSA-NBenchChem[1]

The presence of both hydrogen bond donors (the formamide N-H) and acceptors (the formamide carbonyl and the nitro group), along with the polar C-Br bond, suggests a molecule with complex solubility behavior. Its parent molecule, formamide, is a highly polar, protic solvent that is miscible with water.[2][3] However, the bulky, hydrophobic bromonitrophenyl group will significantly decrease aqueous solubility. Therefore, a systematic evaluation in a range of solvents is essential.

The Principle of Equilibrium Solubility

Solubility is a fundamental thermodynamic equilibrium property.[4] The equilibrium solubility of a compound in a particular solvent at a given temperature and pressure is defined as the maximum concentration of the solute that can be dissolved in the solvent to form a saturated solution. At this point, the rate of dissolution of the solid solute is equal to the rate of precipitation. For pharmaceutical and chemical development, the "gold standard" for determining this is the saturation shake-flask method .[5][6] This method ensures that the system reaches true thermodynamic equilibrium, providing the most reliable and reproducible solubility data.[7]

The following workflow illustrates the core logic of an equilibrium solubility determination experiment.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Characterize Solute (Purity, Polymorph) C Prepare Slurry: Excess Solute in Solvent A->C B Select & Purify Solvents B->C D Agitate at Constant Temperature (e.g., Shake-Flask) C->D E Monitor for Equilibrium (e.g., 24-72h) D->E F Phase Separation (Centrifugation/Filtration) E->F G Sample Saturated Supernatant F->G H Dilute Sample Accurately G->H I Quantify Concentration (HPLC, UV-Vis) H->I

Caption: Workflow for Equilibrium Solubility Determination.

Experimental Protocol: Shake-Flask Method

This protocol provides a robust methodology for determining the solubility of this compound. It is essential to follow these guidelines to ensure the generation of thermodynamically valid and accurate data.[4]

Materials and Equipment
  • Solute: this compound (verify purity by HPLC and identity by ¹H NMR and MS).

  • Solvents: A range of solvents of interest (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate). Use HPLC-grade or equivalent purity.

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Glass vials with Teflon-lined screw caps

    • Thermostatically controlled orbital shaker or water bath

    • Calibrated thermometer

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF, check for chemical compatibility)

    • Volumetric flasks and pipettes (Class A)

    • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Procedure
  • Preparation of Slurries:

    • Add an excess amount of this compound to a pre-weighed glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment.[7] A starting point is to add ~10-20 mg of solute to 1-2 mL of the chosen solvent.

    • Record the exact mass of the solute and volume of the solvent added.

    • Prepare each solvent system in triplicate to assess reproducibility.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Temperature control is crucial as solubility is temperature-dependent.[7]

    • Agitate the slurries at a constant speed that ensures the solid particles remain suspended.

    • Equilibration time is a critical parameter. For many organic compounds, 24 to 48 hours is sufficient, but for poorly soluble compounds or those prone to forming stable solvates, 72 hours may be necessary.[5] To validate, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer increases.

  • Phase Separation and Sampling:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifugation is the preferred method. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.[4] Alternatively, use a syringe to draw the supernatant and pass it through a pre-wetted chemical-resistant syringe filter to remove any fine particulates. Self-validation step: Ensure the filter does not adsorb the solute by passing a standard solution of known concentration through it and re-analyzing.

  • Sample Preparation for Analysis:

    • Accurately dilute the sampled supernatant with a suitable solvent (often the mobile phase for HPLC) in a Class A volumetric flask.[4] The dilution factor should be chosen to bring the final concentration within the linear range of the analytical method's calibration curve.

    • To avoid precipitation upon cooling to room temperature (if the experiment was run at an elevated temperature), the initial dilution should be performed quickly.[4]

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the saturated solution based on the diluted sample's measurement and the dilution factor.

Solid Phase Characterization

After the experiment, the remaining undissolved solid should be recovered, dried, and re-analyzed (e.g., by DSC or XRPD) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.[4] This is a crucial step for ensuring the measured solubility corresponds to the initial solid form.

Analytical Quantification Methods

The choice of analytical method depends on the solute's properties and the required sensitivity.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It offers high specificity, separating the analyte from any potential impurities or degradants before quantification, typically with a UV detector.

  • UV-Vis Spectrophotometry: A simpler and faster method if this compound has a unique chromophore and there are no interfering substances. A full spectrum should be run to identify the optimal wavelength (λ-max) for analysis.

  • Gas Chromatography (GC): Suitable if the compound is volatile and thermally stable.

The following diagram outlines the decision-making process for selecting an analytical technique.

G Start Start: Quantify Solute Q1 Does the solute have a strong UV chromophore? Start->Q1 Q2 Is the solute volatile and thermally stable? Q1->Q2 No HPLC Use HPLC-UV Q1->HPLC Yes GC Use Gas Chromatography (GC-FID/MS) Q2->GC Yes Other Consider other methods (e.g., LC-MS, NMR) Q2->Other No UV_Vis Use UV-Vis Spectrophotometry HPLC->UV_Vis Simpler alternative if no interferences exist

Caption: Selecting an Analytical Method for Quantification.

Data Presentation and Interpretation

Solubility data should be reported in a clear and standardized format. The following table provides a template for presenting the determined solubility values.

Table 1: Template for Reporting Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)MethodNotes
Water25.0 ± 0.5Experimental ValueCalculated ValueHPLC-UVpH of saturated solution = X.X
Ethanol25.0 ± 0.5Experimental ValueCalculated ValueHPLC-UV
DMSO25.0 ± 0.5Experimental ValueCalculated ValueHPLC-UV
Other Solvents25.0 ± 0.5Experimental ValueCalculated ValueHPLC-UV
Buffer pH 7.437.0 ± 0.5Experimental ValueCalculated ValueHPLC-UVBiorelevant medium

Conclusion

References

  • World Health Organization. (2009). WHO Expert Committee on Specifications for Pharmaceutical Preparations Technical Report Series Fortieth Report. China Medical Science and Technology Press.
  • Bhavani, D.
  • Fako, E., & De Voogt, P. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Glomme, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
  • BenchChem. This compound. BenchChem.
  • Sigma-Aldrich. (2003). Formamide (F4761)
  • Alfa Chemistry. CAS 102-38-5 Formamide,N-(3-nitrophenyl)-. Alfa Chemistry.
  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • Wikipedia. Formamide. Wikipedia.
  • PubChem. Formamide.

Sources

Spectroscopic Data Analysis of N-(3-Bromo-2-nitrophenyl)formamide: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Bromo-2-nitrophenyl)formamide is a substituted aromatic compound with potential applications as an intermediate in pharmaceutical and materials science synthesis. Rigorous structural confirmation is paramount following its synthesis to ensure purity and verify the desired isomeric arrangement. This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Rather than merely presenting raw data, this document serves as an interpretive whitepaper, guiding researchers on how to predict, acquire, and analyze the spectroscopic signatures essential for unambiguous structural elucidation. The methodologies and interpretations are grounded in fundamental principles and authoritative spectroscopic data for related structural motifs.

Introduction: The Imperative for Spectroscopic Verification

The synthesis of highly substituted aromatic compounds like this compound often yields a mixture of isomers. The precise placement of the bromo, nitro, and formamide groups on the phenyl ring dictates the molecule's reactivity, stereochemistry, and downstream utility. Therefore, a multi-technique spectroscopic approach is not merely procedural but essential for validating the synthetic outcome. This guide establishes a predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS data, providing a benchmark against which experimentally acquired spectra can be compared.

Molecular Structure and Functional Group Analysis

To understand the spectroscopic output, we must first deconstruct the molecule into its constituent parts. The structure consists of a benzene ring with three substituents:

  • A bromo group at position 3.

  • A **nitro group (NO₂) ** at position 2.

  • A formamide group (-NHCHO) at position 1.

The electronic properties of these groups are critical. The nitro group is a powerful electron-withdrawing group via both resonance and induction. The bromo group is deactivating and electron-withdrawing via induction but weakly donating through resonance. The formamide group's influence is more complex, being electron-withdrawing overall. These electronic effects create a unique magnetic and vibrational environment for each atom, which is the basis for the predicted spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, integration, and coupling patterns, we can map the proton and carbon skeleton.

Rationale for NMR Analysis

The key to confirming the 1,2,3-substitution pattern lies in the aromatic region of the ¹H NMR spectrum. The number of signals, their splitting patterns (multiplicity), and their coupling constants (J-values) provide definitive proof of the relative positions of the three remaining aromatic protons. ¹³C NMR complements this by confirming the number of unique carbon environments.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it slows the exchange of the N-H proton, allowing it to be observed more clearly.

  • Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three distinct regions: the aromatic protons, the amide proton, and the formyl proton. Protons on an aromatic ring typically resonate between 6.5 and 8.5 ppm.[1]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale and Key Couplings
H-6 ~8.3 - 8.6Doublet of doublets (dd)This proton is ortho to the strongly electron-withdrawing nitro group and the formamide group, causing a significant downfield shift. It will be split by H-5 (ortho coupling, J ≈ 7-9 Hz) and H-4 (meta coupling, J ≈ 1-3 Hz).
H-4 ~8.0 - 8.3Doublet of doublets (dd)This proton is ortho to the bromo group and meta to the nitro group. It will be split by H-5 (ortho coupling, J ≈ 7-9 Hz) and H-6 (meta coupling, J ≈ 1-3 Hz).
H-5 ~7.4 - 7.7Triplet or Triplet of doublets (t or td)This proton is flanked by H-4 and H-6. It will show two ortho couplings. If the coupling constants to H-4 and H-6 are similar, it will appear as a triplet; if they are different, it will be a triplet of doublets.[2]
N-H (Amide) ~9.0 - 10.0 (solvent dependent)Broad singlet (br s)Amide protons are exchangeable and often appear as broad signals. The chemical shift is highly dependent on solvent and concentration.
C-H (Formyl) ~8.5 - 8.8Singlet (s)The formyl proton is adjacent to the carbonyl oxygen and is typically a sharp singlet in a downfield region, distinct from the aromatic signals.
Predicted ¹³C NMR Spectrum

In proton-decoupled ¹³C NMR, each unique carbon atom appears as a singlet. Aromatic carbons typically resonate between 120-150 ppm.[3][4]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Formyl) ~160 - 165The carbonyl carbon of a formamide group is characteristically found in this region.[5][6]
**C-2 (C-NO₂) **~148 - 152The carbon atom directly attached to the highly deshielding nitro group will be the most downfield of the aromatic carbons.
C-1 (C-NH) ~138 - 142The carbon attached to the formamide group will also be significantly downfield.
C-4, C-5, C-6 ~125 - 135These carbons are attached to hydrogen and their shifts are influenced by the combined effects of the three substituents. Precise assignment would require advanced 2D NMR techniques (HSQC/HMBC).
C-3 (C-Br) ~115 - 120The carbon attached to the bromine atom is often shifted upfield relative to other substituted carbons due to the "heavy atom effect".

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[7]

Rationale for IR Analysis

The primary goal of IR analysis for this compound is to confirm the presence of the three critical functional groups: the secondary amide, the nitro group, and the substituted aromatic ring. The spectrum will contain a unique fingerprint of vibrations corresponding to these moieties.

Experimental Protocol: IR
  • Sample Preparation: The sample can be analyzed as a solid using either the KBr pellet method or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity and speed.

  • Data Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum should be collected immediately prior to the sample analysis.

Predicted IR Absorption Bands
Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (Amide) 3350 - 3250Medium-StrongThis single, somewhat broad peak is characteristic of a secondary amide N-H bond.[8][9]
Aromatic C-H Stretch 3100 - 3000Medium-WeakAromatic C-H stretching vibrations occur at slightly higher frequencies than aliphatic C-H stretches.[1]
C=O Stretch (Amide I) 1690 - 1660StrongThe carbonyl stretch is one of the most intense and reliable peaks in the spectrum. Its position is lowered by conjugation with the aromatic ring.[8][9]
Aromatic C=C Stretch 1600 - 1450MediumMultiple bands in this region are characteristic of the benzene ring itself.
NO₂ Asymmetric Stretch 1550 - 1500StrongAromatic nitro groups display a very strong, characteristic asymmetric stretching band.[7][10]
NO₂ Symmetric Stretch 1360 - 1320StrongThe corresponding symmetric stretch is also strong and provides complementary evidence for the nitro group.[7][10]
C-N Stretch 1300 - 1200MediumThe stretching vibration of the carbon-nitrogen bond.
C-Br Stretch 700 - 500Medium-StrongThe C-Br stretch appears in the low-frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Rationale for MS Analysis

The primary objectives are to confirm the molecular weight and elemental composition (specifically, the presence of one bromine and two nitrogen atoms). The isotopic signature of bromine provides a definitive marker. The fragmentation pattern helps to piece the structure together, corroborating the findings from NMR and IR.

Experimental Protocol: MS
  • Ionization Method: Electron Ionization (EI) is a common technique that provides a clear molecular ion and rich fragmentation data.

  • Analysis: A sample is introduced into the mass spectrometer, ionized, and the resulting charged fragments are separated based on their mass-to-charge (m/z) ratio.

Predicted Mass Spectrum

Molecular Weight: C₇H₅BrN₂O₃ = 243.95 g/mol (using ⁷⁹Br) and 245.95 g/mol (using ⁸¹Br).

  • Molecular Ion (M⁺): A crucial feature will be a pair of peaks of nearly equal intensity at m/z 244 and m/z 246 . This distinctive 1:1 ratio is the classic isotopic signature of a molecule containing one bromine atom.[11][12]

  • Nitrogen Rule: The molecular weight is an even number, which is consistent with the presence of an even number of nitrogen atoms (two) in the molecule.[11]

Predicted Fragmentation Pattern: High-energy ionization will cause the molecular ion to break apart in predictable ways.

m/z Value (approx.)Fragment LostProposed Fragment Structure
198, 200-NO₂ (46)[C₇H₅BrNO]⁺
165-Br (79/81)[C₇H₅N₂O₃]⁺
137-Br, -CO (79/81, 28)[C₆H₅N₂O₂]⁺
91-Br, -NO₂ (79/81, 46)[C₇H₅NO]⁺
76-Br, -NO₂, -CHO[C₆H₄]⁺

digraph "fragmentation_pathway" {
graph [splines=ortho];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[C₇H₅BrN₂O₃]⁺\nm/z = 244/246", fillcolor="#FBBC05", fontcolor="#202124"]; F1 [label="[C₇H₅BrNO]⁺\nm/z = 198/200", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F2 [label="[C₇H₅N₂O₃]⁺\nm/z = 165", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F3 [label="[C₆H₅N₂O₂]⁺\nm/z = 137", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> F1 [label="- NO₂"]; M -> F2 [label="- Br•"]; F2 -> F3 [label="- CO"]; }

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Integrated Workflow for Structural Verification

The confirmation of this compound is not achieved by a single technique but by the convergence of evidence from all three. The following workflow represents a robust, self-validating system for analysis.

verification_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesize Compound purification Purify (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Correlate Spectroscopic Data nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmed interpretation->confirmation All data consistent

Caption: A comprehensive workflow for the synthesis and structural verification process.

Conclusion

This guide outlines the expected spectroscopic characteristics of this compound. The unambiguous confirmation of its structure relies on the collective interpretation of NMR, IR, and MS data. Key diagnostic features include: the three-proton system with a characteristic dd/dd/t pattern in the ¹H NMR aromatic region; the presence of strong absorption bands for N-H, C=O, and two distinct NO₂ stretches in the IR spectrum ; and a molecular ion with a 1:1 M⁺/M⁺+2 isotopic pattern in the mass spectrum . By comparing experimentally obtained data with these predicted signatures, researchers can confidently verify the identity and purity of their synthesized compound, ensuring the integrity of their subsequent research and development efforts.

References

  • Organic Chemistry at CU Boulder. (n.d.). Aromatics.
  • Hunt, J. R., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. NIH National Center for Biotechnology Information.
  • LibreTexts. (n.d.). INFRARED SPECTROSCOPY (IR).
  • LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds.
  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • Wiley-VCH. (2007). Supporting Information.
  • Chem.ucla.edu. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
  • Quora. (2018, April 5). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?.
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • OpenOChem Learn. (n.d.). Interpreting.
  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
  • SpectraBase. (n.d.). Formamide - Optional[13C NMR] - Chemical Shifts.
  • University of Florida. (n.d.). Mass Spectrometry: Fragmentation.

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An In-depth Technical Guide to N-(3-Bromo-2-nitrophenyl)formamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(3-Bromo-2-nitrophenyl)formamide, a key building block for synthetic chemistry and drug discovery. Its unique trifunctionalized aromatic structure makes it a valuable precursor for a variety of complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications. This document will delve into its commercial availability, safe handling, synthetic protocols, and applications in medicinal chemistry, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is an aromatic organic compound with the chemical formula C₇H₅BrN₂O₃.[1] Its structure features a benzene ring substituted with a bromo, a nitro, and a formamide group. The strategic placement of these functional groups dictates its reactivity and utility as a synthetic intermediate.

PropertyValue
CAS Number 1215205-92-7[1]
Molecular Weight 245.03 g/mol [2]
Molecular Formula C₇H₅BrN₂O₃[1]
Appearance Typically a solid
Purity Commercially available in purities of 95%+[1]

The presence of an electron-withdrawing nitro group ortho to the formamide and a bromine atom at the meta-position imparts specific reactivity that is of significant interest to synthetic chemists.[2] This arrangement allows for a variety of chemical transformations, including nucleophilic substitution of the bromine, reduction of the nitro group to an amine, and further modifications of the formamide group.[2]

Caption: Chemical structure of this compound.

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. It is important to note that this compound is for research use only and not for human or veterinary use.[2]

SupplierPurityAvailable QuantitiesPrice (USD)
Benchchem>95%Inquire for detailsInquire for quote[2]
2a biotech96%+Inquire for detailsRegister or Login for price[3]
Yomi Lab (Fluorochem)95.0%+1g~$920 (converted from CNY)[1]

Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Safety, Handling, and Storage

Hazard Identification: Based on analogous compounds, this compound should be treated as a substance that may be harmful if swallowed, in contact with skin, or inhaled.[4][5] It may cause skin and eye irritation.[5] Due to the presence of the nitro group, thermal decomposition can lead to the release of toxic nitrogen oxides.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

Synthesis Protocol

The most direct and common method for the synthesis of this compound is the N-formylation of 3-bromo-2-nitroaniline.[2] This can be achieved using various formylating agents, with formic acid being a practical and convenient choice.[6]

Synthesis_Workflow reactant 3-Bromo-2-nitroaniline workup Work-up & Purification reactant->workup 1.0 equiv reagent Formic Acid (85% aq.) reagent->workup 1.0-1.2 equiv solvent Toluene solvent->workup Reflux w/ Dean-Stark product This compound workup->product Evaporation & optional chromatography

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

  • Materials:

    • 3-Bromo-2-nitroaniline

    • Aqueous formic acid (85%)

    • Toluene

    • Standard laboratory glassware, including a round-bottom flask, condenser, and Dean-Stark trap

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, condenser, and Dean-Stark trap, add 3-bromo-2-nitroaniline (1.0 equivalent).

    • Add toluene as the solvent.

    • Add aqueous formic acid (85%, 1.0-1.2 equivalents).

    • Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Evaporate the toluene under reduced pressure to obtain the crude product.

    • The crude this compound is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a Dean-Stark trap is crucial for driving the reaction to completion by removing the water formed during the formylation reaction. Toluene is a suitable solvent as it is azeotropically removes water and has a boiling point appropriate for this reaction. Using a slight excess of formic acid ensures the complete conversion of the starting aniline.

Applications in Drug Discovery and Development

This compound is a versatile building block in medicinal chemistry, primarily serving as a precursor for the synthesis of nitrogen-containing heterocycles.[7] These scaffolds are prevalent in a vast number of approved drugs.

The strategic positioning of the bromo, nitro, and formamide groups allows for a range of synthetic transformations:

  • Reduction of the nitro group: The nitro group can be readily reduced to an amine, which can then be further functionalized.

  • Nucleophilic substitution of the bromine: The bromo group can be replaced by various nucleophiles or participate in cross-coupling reactions.

  • Cyclization reactions: The presence of the formamide and the ortho-nitro (or its reduced amino form) groups facilitates the construction of various heterocyclic ring systems.

Use in the Synthesis of Anticancer Drug Analogs: While specific examples are not widespread in the literature, the structural motif of this compound is valuable for generating libraries of compounds for high-throughput screening. For instance, related nitrophenyl compounds have been used in the synthesis of novel tetrahydroisoquinolines that have been evaluated for their anticancer activity.[8] The bromo-substituent provides a handle for further diversification to explore the structure-activity relationship (SAR) of potential drug candidates.

Precursor to Biologically Active Heterocycles: Aryl formamides are crucial intermediates in the production of various pharmaceuticals, including fluoroquinolones and imidazoles.[2] The formamide group can also serve as a protecting group for amines during multi-step syntheses or as a C1 feedstock in the construction of complex molecular frameworks.[2]

Quality Control and Analytical Methods

To ensure the quality and purity of this compound, a combination of analytical techniques should be employed.

Analytical TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak corresponding to the product. Purity is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and purityThe ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the formyl proton. The ¹³C NMR will confirm the number of unique carbon atoms.
Mass Spectrometry (MS) Molecular weight confirmationThe mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₇H₅BrN₂O₃ (245.03 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for the N-H stretch, C=O stretch of the amide, and the N-O stretches of the nitro group.

Typical HPLC Method:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid

  • Detection: UV at 254 nm

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its commercial availability, coupled with a straightforward synthetic protocol, makes it an accessible starting material for researchers. While its handling requires care due to the potential hazards associated with nitroaromatic compounds, standard laboratory safety practices are sufficient. The true potential of this molecule lies in its ability to be transformed into a wide array of complex heterocyclic structures, paving the way for the discovery of novel therapeutic agents.

References

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  • MedCrave online. Synthesis of n-formylation of amines using various ion exchanged forms of zeolite-a as catalysts. [Link]

  • ResearchGate. A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions | Request PDF. [Link]

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  • PubMed Central. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • National Institutes of Health. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

  • PubMed Central. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. [Link]

  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-(3-Bromo-2-nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical framework for the safe handling and use of N-(3-Bromo-2-nitrophenyl)formamide, a versatile intermediate in synthetic chemistry. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document adopts the precautionary principle, deriving safety protocols from the known hazards of its constituent functional groups: aromatic nitro compounds, brominated aromatic compounds, and formamides. The guidance herein is intended to empower researchers to conduct their work with a robust understanding of the potential risks and the necessary mitigation strategies.

Compound Profile and Hazard Analysis

This compound is an aromatic organic compound with the molecular formula C₇H₅BrN₂O₃.[1] Its structure, featuring a benzene ring substituted with a bromine atom, a nitro group, and a formamide group, makes it a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals.[1] The strategic placement of these functional groups allows for a variety of chemical transformations.[1]

However, the very features that make this compound synthetically useful also dictate its hazard profile. A thorough risk assessment must consider the combined toxicological and reactive hazards of its components.

Toxicological Concerns: A Triad of Hazards

The primary health risks associated with this compound are inferred from data on analogous compounds.

  • Aromatic Nitro Compounds: This class of chemicals is known for its systemic toxicity. A key concern is the induction of methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[2] This can lead to symptoms such as headache, dizziness, cyanosis (a blueish discoloration of the skin and lips), and in severe cases, respiratory distress and collapse.[2] Repeated exposure to aromatic nitro compounds may also lead to liver damage and anemia.[2]

  • Brominated Aromatic Compounds: Halogenated organic compounds can pose significant health and environmental risks. Skin contact can cause irritation, and absorption through the skin may lead to systemic toxicity.[3] Some brominated compounds are known to be persistent in the environment and can bioaccumulate.[4][5]

  • Formamide and its Derivatives: Formamide is classified as a reproductive hazard and a suspected mutagen.[3] It is an irritant to the eyes, skin, mucous membranes, and respiratory system.[3] Targeted organs for formamide toxicity include the blood, central nervous system, liver, and kidneys.[3]

Given these considerations, this compound should be handled as a substance that is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.

Physical and Chemical Reactivity Hazards

The Hierarchy of Controls: A Multi-Layered Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is essential. This prioritizes the most effective control measures to ensure personnel safety.

HierarchyOfControls Elimination Elimination (Not Feasible for Synthesis Intermediate) Substitution Substitution (Explore less hazardous alternatives if possible) Engineering Engineering Controls (Primary barrier) Administrative Administrative Controls (Procedural safeguards) PPE Personal Protective Equipment (PPE) (Last line of defense)

Caption: Hierarchy of controls for handling hazardous chemicals.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective means of controlling exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.

Administrative Controls: Safe Work Practices

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Access Control: Restrict access to areas where the compound is being used to authorized personnel only.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[8] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Labeling: Ensure all containers of this compound are clearly labeled with the chemical name, and appropriate hazard warnings.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Protection Type Specific Requirements Rationale
Eye and Face Tightly fitting chemical splash goggles and a face shield.Protects against splashes and dust, which can cause serious eye irritation.
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][8]Prevents skin contact, which can cause irritation and systemic toxicity.
Respiratory A NIOSH-approved respirator with an appropriate cartridge may be necessary for certain operations or in case of ventilation failure.Protects against inhalation of harmful dust or vapors.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to provide a framework for common laboratory procedures involving this compound.

Weighing and Transferring

WeighingWorkflow start Start prep Preparation Don appropriate PPE. Ensure fume hood is operational. start->prep 1 weigh Weighing Use a tared, sealed container. Minimize dust generation. prep->weigh 2 transfer Transfer Carefully transfer to the reaction vessel inside the fume hood. weigh->transfer 3 clean Cleanup Decontaminate weighing utensils and surfaces. transfer->clean 4 end End clean->end 5

Caption: Workflow for safely weighing and transferring the compound.

  • Preparation: Before starting, ensure you are wearing the appropriate PPE as outlined in the table above. Verify that the chemical fume hood is functioning correctly.

  • Weighing: Use a tared, sealed container to weigh the solid compound. Handle the material gently to minimize the generation of dust.

  • Transfer: Conduct the transfer of the weighed compound to the reaction vessel inside the fume hood.

  • Cleanup: Immediately decontaminate any spatulas, weigh boats, and surfaces that may have come into contact with the compound using an appropriate solvent and then soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate and contact your institution's environmental health and safety department.

Waste Disposal: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is critical to protect both human health and the environment.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated labware (gloves, paper towels, etc.), must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of halogenated and nitrogenous organic waste. This typically involves collection by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.

Conclusion: A Commitment to Safety

This compound is a valuable tool in the arsenal of the synthetic chemist. By understanding its potential hazards and rigorously applying the principles of safe laboratory practice, researchers can confidently and responsibly unlock its synthetic potential. This guide serves as a starting point for developing a comprehensive safety plan tailored to your specific laboratory and experimental conditions. Always consult with your institution's environmental health and safety professionals for guidance and support.

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Techno PharmChem. (n.d.). 4 - Nitroaniline Safety Data Sheet. Retrieved from [Link]

  • Van de Giesen, C. (2023). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment, 16(2), 266-295.
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  • New Jersey Department of Health. (2004). Hazard Summary: p-Nitroaniline. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). FORMAMIDE 98% Safety Data Sheet. Retrieved from [Link]

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  • Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrophenols. Retrieved from [Link]

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N-(3-Bromo-2-nitrophenyl)formamide: A Strategic Precursor for the Synthesis of Functionalized Benzimidazoles and Novel N-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Bromo-2-nitrophenyl)formamide is a specialized organic intermediate poised for significant applications in modern synthetic chemistry. Its unique trifunctional architecture, featuring a nitro group ortho to a bromine atom and an adjacent N-formyl group, provides a powerful platform for constructing complex heterocyclic systems. This guide delineates the primary application of this reagent: a highly efficient, two-step, one-pot synthesis of 4-bromobenzimidazole. This key intermediate serves as a versatile scaffold, enabling subsequent functionalization through a variety of cross-coupling reactions. We will explore the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and discuss alternative, speculative synthetic pathways, thereby offering a comprehensive view of its potential in drug discovery and materials science.

Synthesis and Physicochemical Properties

The title compound, while commercially available, can be readily synthesized in the laboratory from its corresponding aniline precursor, 3-bromo-2-nitroaniline. The formylation of anilines is a fundamental and well-documented transformation in organic chemistry.[1][2][3]

Recommended Synthetic Protocol: Formylation of 3-Bromo-2-nitroaniline

A common and effective method involves the use of a mixed anhydride of formic acid and acetic anhydride, generated in situ. This approach is often high-yielding and proceeds under mild conditions.[1]

Workflow for the Synthesis of this compound

cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product SM 3-Bromo-2-nitroaniline P2 N-Formylation at 0 °C to RT SM->P2 R1 Formic Acid (HCOOH) P1 In situ formation of Acetic Formic Anhydride R1->P1 R2 Acetic Anhydride (Ac2O) R2->P1 P1->P2 Active Formylating Agent Prod This compound P2->Prod Work-up & Purification

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add formic acid (1.2 equivalents).

  • Slowly add acetic anhydride (1.1 equivalents) to the formic acid while maintaining the temperature at 0 °C. Stir the mixture for 15-20 minutes to pre-form the mixed anhydride.

  • Dissolve 3-bromo-2-nitroaniline (1.0 equivalent) in a suitable solvent such as THF or dichloromethane and add it dropwise to the mixed anhydride solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

  • The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Physicochemical & Spectroscopic Data
PropertyValueSource
IUPAC Name This compound[4]
CAS Number 1215205-92-7[4]
Molecular Formula C₇H₅BrN₂O₃[4]
Molecular Weight 245.03 g/mol [4]
Appearance Expected to be a yellow or off-white solidGeneral Observation
¹H NMR (Predicted) δ ~8.5-8.0 (m, Ar-H), δ ~7.5-7.0 (m, Ar-H), δ ~8.4 (s, -CHO), δ ~9.5 (br s, -NH)Spectroscopic Principles
¹³C NMR (Predicted) δ ~160 (-CHO), δ ~140-120 (Ar-C)Spectroscopic Principles
IR (Predicted, cm⁻¹) ~3300 (N-H stretch), ~1680 (C=O stretch, Amide I), ~1530 & ~1350 (N-O stretch)Spectroscopic Principles

Core Application: A Robust Precursor for 4-Bromobenzimidazole

The most powerful application of this compound is its use as a precursor for 4-bromobenzimidazole. This transformation leverages the ortho-positioning of the nitro and formamide groups to facilitate a reductive cyclization cascade. This process is typically performed as a one-pot synthesis, making it highly efficient.[5][6]

Mechanistic Rationale: Reductive Cyclization

The reaction proceeds via two key sequential steps:

  • Reduction of the Nitro Group: The 2-nitro group is selectively reduced to a primary amine (-NH₂). This can be achieved using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C), or more commonly in a laboratory setting, with metal-acid systems like tin(II) chloride in HCl or iron powder in acetic acid.[7][8] This reduction generates the key intermediate, N-(2-amino-3-bromophenyl)formamide.

  • Intramolecular Cyclization: The newly formed, nucleophilic 2-amino group attacks the electrophilic carbonyl carbon of the adjacent formamide group. This intramolecular condensation, often promoted by heat or acidic conditions, is followed by dehydration to yield the aromatic 4-bromobenzimidazole ring system.[9][10]

Mechanism of Reductive Cyclization

Caption: Reaction pathway from the precursor to 4-bromobenzimidazole.

Experimental Protocol: Synthesis of 4-Bromobenzimidazole

Reagents and Conditions:

  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a reliable and effective choice.

  • Solvent: Ethanol or concentrated hydrochloric acid.

  • Temperature: Reflux.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 equivalent) in ethanol (10-15 mL per mmol of substrate), add tin(II) chloride dihydrate (4-5 equivalents).

  • Heat the resulting suspension to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting material is fully consumed. The initial reduction to the diamine is followed by in-situ cyclization.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Add water to the residue and carefully basify the solution to pH 8-9 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). This step neutralizes the acid and precipitates the product.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • The crude 4-bromobenzimidazole can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

The 4-Bromobenzimidazole Scaffold: A Gateway to Molecular Diversity

The strategic placement of the bromine atom on the benzimidazole core is the key to the synthetic utility of this pathway. The C-Br bond serves as a versatile handle for a wide array of palladium- and copper-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries from a single, common intermediate.

Post-Cyclization Functionalization Pathways

cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start 4-Bromobenzimidazole S_Reagent Ar-B(OH)₂ Pd Catalyst, Base Start->S_Reagent So_Reagent R-C≡CH Pd/Cu Catalyst, Base Start->So_Reagent B_Reagent R₂NH Pd Catalyst, Base Start->B_Reagent S_Product 4-Arylbenzimidazole S_Reagent->S_Product So_Product 4-Alkynylbenzimidazole So_Reagent->So_Product B_Product 4-Aminobenzimidazole B_Reagent->B_Product

Caption: Key cross-coupling reactions of 4-bromobenzimidazole.

Summary of Key Cross-Coupling Reactions
Reaction NameReagents & CatalystsBond FormedApplication
Suzuki-Miyaura Aryl/heteroaryl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)C(sp²)-C(sp²)Synthesis of biaryl and heteroaryl-substituted benzimidazoles for medicinal chemistry.
Sonogashira Terminal alkyne, Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)C(sp²)-C(sp)Introduction of alkynyl moieties, useful for click chemistry, materials science, and as precursors for other functional groups.
Buchwald-Hartwig Primary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃ with suitable ligand), Base (e.g., NaOtBu)C(sp²)-NDirect amination of the benzimidazole core, providing access to novel scaffolds for drug discovery.
Heck Alkene, Pd catalyst, BaseC(sp²)-C(sp²)Vinylation of the benzimidazole ring, creating extended conjugated systems.

Alternative & Speculative Synthetic Applications

While the reductive cyclization to benzimidazoles is the most prominent application, the unique arrangement of functional groups in this compound allows for the exploration of other, less conventional synthetic pathways.

  • Photochemical Cyclization: Certain ortho-nitroaryl compounds can undergo intramolecular photochemical reactions. Irradiation with UV light could potentially induce cyclization through excited-state chemistry, possibly leading to novel heterocyclic ring systems, although this remains a speculative avenue requiring empirical validation.

  • Nitrene-Mediated Reactions: The reduction of the nitro group can, under specific conditions (e.g., using PPh₃), lead to the formation of a transient nitrene intermediate.[11][12] This highly reactive species could undergo intramolecular C-H insertion or other rearrangements, providing access to alternative heterocyclic cores beyond benzimidazoles.

Conclusion

This compound is far more than a simple substituted aniline; it is a strategically designed building block with significant potential in synthetic organic chemistry. Its primary and most reliable application is as a direct precursor to 4-bromobenzimidazole via a highly efficient, one-pot reductive cyclization. The resulting product is a versatile scaffold, where the bromine atom acts as a linchpin for extensive functionalization through modern cross-coupling methodologies. This technical guide provides researchers and drug development professionals with the foundational knowledge—from synthesis to application—to effectively harness the synthetic power of this valuable intermediate in their programs.

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The Ascending Trajectory of N-(3-Bromo-2-nitrophenyl)formamide and its Analogs in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the intricate tapestry of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can serve as fertile ground for the development of innovative therapeutics is paramount. Among the myriad of structures, the N-(3-Bromo-2-nitrophenyl)formamide core has emerged as a compelling entity, characterized by a unique substitution pattern that imparts a rich and versatile chemical reactivity. This guide, curated for the discerning eye of researchers, scientists, and drug development professionals, delves into the synthesis, biological activities, and therapeutic potential of this compound and its growing family of analogs. We will traverse the landscape of its synthetic pathways, explore its diverse biological activities, and provide a practical framework for its investigation in the laboratory.

The Strategic Synthesis of a Versatile Building Block

The synthetic accessibility of this compound is a key attribute that underpins its utility in drug discovery. The most common and logical synthetic route commences with the readily available 2-nitroaniline. This pathway is a testament to the strategic application of fundamental organic transformations to construct a molecule with significant potential.

A Multi-step Synthetic Journey

The synthesis of 4-bromo-2-nitroaniline, the immediate precursor to our topic compound, is a well-established multi-step process that begins with aniline[1]. The journey involves a carefully orchestrated sequence of protection, bromination, and deprotection steps to achieve the desired substitution pattern. A more direct approach involves the bromination of 2-nitroaniline[1].

The final and crucial step in the synthesis of this compound is the formylation of 3-bromo-2-nitroaniline. This transformation can be achieved through various formylating agents, with a common and effective method being the use of formic acid.

A Spectrum of Biological Activities: From Microbes to Malignancies

The therapeutic potential of this compound and its analogs is underscored by their diverse range of biological activities. The presence of the nitroaromatic moiety is a key determinant of this activity, a feature shared with a number of established therapeutic agents.

Antimicrobial Arsenal: A Reductive Assault on Pathogens

Nitroaromatic compounds have a long-standing history as effective antimicrobial agents. Their mechanism of action is elegantly sinister, relying on the reductive bioactivation of the nitro group by microbial nitroreductases to generate cytotoxic reactive nitrogen species[2]. These reactive intermediates can wreak havoc within the microbial cell, inducing DNA damage and oxidative stress, ultimately leading to cell death. This established mechanism provides a strong rationale for the investigation of this compound and its analogs as novel antibacterial and antitubercular agents.

Oncological Warfare: Targeting the Proliferation of Cancer Cells

The fight against cancer is a continuous search for molecules that can selectively target and eliminate malignant cells. The N-(3-Bromo-2-nitrophenyl) scaffold has shown promise in this arena. For instance, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which can be considered analogs, have demonstrated significant cytotoxic effects against a panel of human cancer cell lines[3][4]. The presence of the 4-nitrophenyl group was found to be a key feature for this activity[4]. This suggests that the bromo- and nitro-substituted phenyl ring of this compound could be a crucial pharmacophore for anticancer activity.

Beyond the Usual Suspects: Exploring a Wider Therapeutic Window

The biological activity of this scaffold is not limited to antimicrobial and anticancer effects. Analogs of N-(nitrophenyl) benzamides have been investigated for their anticonvulsant properties, showing promise in preclinical models of epilepsy[5]. Furthermore, the broader class of N-arylamides has been explored for anti-inflammatory activity, suggesting another potential therapeutic avenue for this versatile scaffold[6][7][8]. The potential for these compounds to act as enzyme inhibitors, such as kinase inhibitors, is also an active area of research[9][10][11][12].

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of the this compound scaffold is intricately linked to its structural features. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs.

Table 1: Biological Activities of this compound Analogs

Compound/AnalogBiological ActivityKey FindingsReference
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesAnticancerThe 4-nitrophenyl group is crucial for activity. Substituents on the thiazolidinone ring modulate potency.[3][4]
N-(nitrophenyl) benzamidesAnticonvulsantAmino derivatives showed good anticonvulsant potential in the MES test.[5]
3,5-Dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazolesAntitubercularBoth nitro groups are essential for high activity.[13]
N4-(3-bromophenyl)-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesKinase InhibitorVariation of the 3-bromo anilino substitution influenced potency against VEGFR-2.[9]

Experimental Protocols: A Practical Guide for the Bench Scientist

To facilitate the exploration of this compound and its analogs, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthesis of this compound

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of 4-Bromo-2-nitroaniline from 2-Nitroaniline [1]

  • In a suitable reaction vessel, dissolve 2-nitroaniline in a 15% potassium bromide solution.

  • Slowly add concentrated sulfuric acid while stirring, maintaining the temperature below 35°C.

  • Continue stirring for 30 minutes.

  • Slowly add a 30% sodium chlorate solution dropwise, ensuring the temperature remains controlled.

  • After the addition is complete, heat the reaction mixture to 75°C and maintain for 2 hours.

  • Cool the mixture to room temperature.

  • Filter the precipitate and wash the filter cake with water until the pH is neutral.

  • Dry the product to obtain 4-bromo-2-nitroaniline.

Step 2: Formylation of 3-Bromo-2-nitroaniline

Note: A specific, detailed protocol for the formylation of 3-bromo-2-nitroaniline was not explicitly found in the provided search results. The following is a general procedure adapted from established formylation methods.

  • To a solution of 3-bromo-2-nitroaniline in an appropriate solvent (e.g., toluene or acetonitrile), add an excess of formic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

In Vitro Antimicrobial Susceptibility Testing: Agar Well Diffusion Method[14][15][16]

This method is a widely used technique to assess the antimicrobial activity of novel compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis prep_media Prepare and sterilize Mueller-Hinton agar plates inoculate Inoculate the entire surface of the agar plates with the microbial suspension prep_media->inoculate prep_inoculum Prepare a standardized microbial inoculum (0.5 McFarland) prep_inoculum->inoculate prep_compound Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO) add_compound Add a defined volume of the test compound solution to each well prep_compound->add_compound create_wells Create wells (6 mm diameter) in the agar using a sterile cork borer inoculate->create_wells create_wells->add_compound add_controls Add positive (known antibiotic) and negative (solvent) controls to separate wells add_compound->add_controls incubate Incubate the plates at 37°C for 18-24 hours add_controls->incubate measure_zones Measure the diameter of the zones of inhibition (in mm) incubate->measure_zones interpret Compare the zone diameters to determine the antimicrobial activity measure_zones->interpret

Fig. 1: Workflow for the Agar Well Diffusion Assay.
In Vitro Cytotoxicity Screening: MTT Assay[15][17]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

mtt_assay_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay cluster_analysis Analysis seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight prepare_dilutions Prepare serial dilutions of the test compound seed_cells->prepare_dilutions treat_cells Treat cells with various concentrations of the compound for a defined period (e.g., 48h) prepare_dilutions->treat_cells add_mtt Add MTT solution to each well and incubate for 2-4 hours treat_cells->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate the IC50 value (concentration that inhibits 50% of cell growth) read_absorbance->calculate_ic50

Fig. 2: Workflow for the MTT Cytotoxicity Assay.
In Vitro Protease Inhibition Assay[18][19][20][21]

This assay is used to determine the ability of a compound to inhibit the activity of a specific protease.

protease_inhibition_workflow cluster_reagent_prep Reagent Preparation cluster_assay_setup Assay Setup cluster_incubation_detection Incubation & Detection cluster_analysis Data Analysis prepare_buffer Prepare appropriate buffer (e.g., Tris-HCl) pre_incubate Pre-incubate the enzyme with the test compound for a specific time prepare_buffer->pre_incubate prepare_substrate Prepare substrate solution (e.g., casein or a chromogenic substrate) initiate_reaction Initiate the reaction by adding the substrate prepare_substrate->initiate_reaction prepare_enzyme Prepare enzyme solution (e.g., trypsin) prepare_enzyme->pre_incubate prepare_inhibitor Prepare solutions of the test compound (inhibitor) at various concentrations prepare_inhibitor->pre_incubate pre_incubate->initiate_reaction incubate_reaction Incubate the reaction mixture at a controlled temperature initiate_reaction->incubate_reaction stop_reaction Stop the reaction (e.g., by adding a strong acid) incubate_reaction->stop_reaction measure_product Measure the amount of product formed (e.g., by spectrophotometry) stop_reaction->measure_product calculate_inhibition Calculate the percentage of enzyme inhibition measure_product->calculate_inhibition determine_ic50 Determine the IC50 value of the inhibitor calculate_inhibition->determine_ic50

Fig. 3: General Workflow for a Protease Inhibition Assay.

The Underlying Mechanism of Action: A Tale of Reductive Bioactivation

The biological activity of many nitroaromatic compounds, including likely this compound and its analogs, is contingent upon the reductive metabolism of the nitro group. This bioactivation is a key event that transforms a relatively inert prodrug into a highly reactive species.

mechanism_of_action cluster_entry Cellular Entry cluster_activation Reductive Bioactivation cluster_damage Cellular Damage cluster_outcome Outcome compound This compound Analog cell_membrane Microbial Cell Membrane compound->cell_membrane Diffusion nitroreductase Nitroreductase compound->nitroreductase cell_membrane->compound nitro_anion Nitro Anion Radical nitroreductase->nitro_anion One-electron reduction nadph NAD(P)H nadph->nitroreductase nitroso Nitroso Derivative nitro_anion->nitroso Further reduction dna DNA nitro_anion->dna Strand breaks hydroxylamine Hydroxylamine Derivative nitroso->hydroxylamine Further reduction proteins Proteins nitroso->proteins Covalent modification lipids Lipids hydroxylamine->lipids Peroxidation cell_death Cell Death dna->cell_death proteins->cell_death lipids->cell_death

Fig. 4: Proposed Mechanism of Antimicrobial Action of Nitroaromatic Compounds.

Future Directions and Concluding Remarks

The this compound scaffold represents a promising starting point for the development of a new generation of therapeutic agents. Its synthetic tractability, coupled with a diverse range of biological activities, makes it an attractive target for further investigation. Future research should focus on the synthesis of novel analogs with systematic modifications to the core structure to further elucidate the structure-activity relationship. In-depth mechanistic studies are also warranted to fully understand the molecular targets and signaling pathways modulated by these compounds. As our understanding of this chemical space expands, so too will the potential for translating these promising molecules into clinically effective drugs.

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Methodological & Application

synthesis of N-(3-Bromo-2-nitrophenyl)formamide from 3-bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of N-(3-Bromo-2-nitrophenyl)formamide

Introduction

N-formylated aromatic amines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty organic materials. The formyl group serves as a versatile handle for subsequent chemical transformations and as a protective group for amines. The target molecule, this compound, incorporates a unique substitution pattern on the phenyl ring, making it a valuable building block for constructing complex heterocyclic systems. The presence of both a bromo and a nitro group offers distinct opportunities for further functionalization, for instance, through cross-coupling reactions at the bromine site and reduction of the nitro group to an amine.

This guide provides a comprehensive, field-tested protocol for the formylation of 3-bromo-2-nitroaniline. The substrate presents a moderate synthetic challenge due to the electronic deactivation of the amine by the adjacent, strongly electron-withdrawing nitro group. To overcome this reduced nucleophilicity, this protocol employs a highly efficient formylating agent, acetic formic anhydride, generated in situ from the reaction of formic acid and acetic anhydride.[1][2] This method is favored for its operational simplicity, high yields, and use of readily available, cost-effective reagents.

Reaction Scheme and Mechanism

The synthesis proceeds in two conceptual stages occurring within a single reaction pot: (1) the formation of the mixed acetic formic anhydride, and (2) the nucleophilic acyl substitution of the amine on the anhydride.

  • Formation of Acetic Formic Anhydride: Acetic anhydride reacts with formic acid in an equilibrium process to form the more potent acylating agent, acetic formic anhydride. This mixed anhydride is significantly more reactive than formic acid alone.[3]

  • N-Formylation: The lone pair of electrons on the nitrogen atom of 3-bromo-2-nitroaniline attacks the electrophilic formyl carbon of the mixed anhydride. The formyl carbonyl is the more reactive site compared to the acetyl carbonyl due to the electron-donating effect of the methyl group, which slightly reduces the electrophilicity of the acetyl carbon. Following the nucleophilic attack, the tetrahedral intermediate collapses, eliminating acetic acid as a leaving group and yielding the desired N-formylated product.

The overall transformation is depicted below:

ReactionMechanism sub 3-Bromo-2-nitroaniline reaction_step sub->reaction_step fa Formic Acid reagents Formylating Agent Generation fa->reagents aca Acetic Anhydride aca->reagents prod This compound byprod Acetic Acid reagents->reaction_step In situ formation of Acetic Formic Anhydride reaction_step->prod reaction_step->byprod +

Caption: Overall reaction scheme for the formylation.

**Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
3-Bromo-2-nitroanilineC₆H₅BrN₂O₂217.025.00 g23.041.0
Acetic AnhydrideC₄H₆O₃102.097.06 g (6.53 mL)69.123.0
Formic Acid (≥98%)CH₂O₂46.033.18 g (2.61 mL)69.123.0
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37q.s.--

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature control and stoichiometry, is critical for achieving a high yield of the pure product.

Workflow A Preparation & Setup Dissolve 3-bromo-2-nitroaniline in 50 mL DCM in a flask. Equip with stir bar and place in an ice bath. B Formylating Agent Preparation In a separate flask, slowly add acetic anhydride to formic acid at 0°C. Stir for 15-20 minutes. A->B Parallel Prep C Reaction Step Add the prepared anhydride mixture dropwise to the substrate solution at 0°C. A->C Substrate Solution B->C D Reaction Monitoring Allow to warm to room temperature. Stir for 2-4 hours. Monitor completion via TLC. C->D E Workup: Quenching Cool the mixture back to 0°C. Slowly add saturated NaHCO₃ solution to neutralize acids. D->E F Workup: Extraction Transfer to a separatory funnel. Separate the organic layer. Extract aqueous layer with DCM (2x 25 mL). E->F G Drying & Concentration Combine organic layers, dry over MgSO₄, filter, and evaporate solvent under reduced pressure. F->G H Purification & Analysis Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water). Analyze for purity. G->H

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-nitroaniline (5.00 g, 23.04 mmol). Dissolve the starting material in 50 mL of dichloromethane (DCM). Place the flask in an ice-water bath and stir to cool the solution to 0-5 °C.

  • In Situ Preparation of Acetic Formic Anhydride: In a separate 50 mL flask, cool formic acid (2.61 mL, 69.12 mmol) in an ice bath. While stirring, add acetic anhydride (6.53 mL, 69.12 mmol) dropwise over 10 minutes. Caution: This addition can be exothermic. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 15 minutes to ensure the formation of the mixed anhydride.[1]

  • Formylation Reaction: Using a dropping funnel or syringe, add the freshly prepared acetic formic anhydride mixture to the stirred solution of 3-bromo-2-nitroaniline dropwise over 20-30 minutes. The internal temperature of the reaction should be maintained at 0-5 °C throughout the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The product spot should appear at a higher Rf value than the starting aniline.

  • Workup and Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution in small portions. Caution: Vigorous gas (CO₂) evolution will occur. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer with another 25 mL of saturated NaHCO₃ solution, followed by 25 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM. A crude solid product should be obtained.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Safety and Hazard Considerations

All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Formic Acid: Flammable liquid and vapor.[4] Harmful if swallowed and toxic if inhaled.[4] Causes severe skin burns and eye damage.[5][6] Corrosive to the respiratory tract.[6]

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled.[7] Causes severe skin burns and eye damage.[7] Reacts violently with water.[7]

  • 3-Bromo-2-nitroaniline: An aromatic amine that should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[8][9]

  • Dichloromethane (DCM): A volatile solvent. Suspected of causing cancer. Handle in a well-ventilated area.

References

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  • Waki, M., & Meienhofer, J. (1977). Formylation of Amino Acids with Acetic Formic Anhydride. Bulletin of the Chemical Society of Japan. [Link]

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  • Strazzolini, P., Giammarco, A., & Cauci, S. (1998). Acetic Formic Anhydride a Review. Scribd. [Link]

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formylation of 3-bromo-2-nitroaniline experimental procedure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-(3-bromo-2-nitrophenyl)formamide

Topic: Formylation of 3-bromo-2-nitroaniline Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the N-formylation of 3-bromo-2-nitroaniline to synthesize this compound. N-formylated aromatic amines are crucial intermediates in organic synthesis, serving as precursors for Vilsmeier formylation reactions, isocyanide synthesis, and the construction of various heterocyclic compounds.[1][2] They are also valuable as amino-protecting groups in multi-step synthetic pathways.[1] This guide outlines a robust and accessible method using formic acid as the formylating agent, details the experimental procedure, purification, characterization, and critical safety considerations.

Introduction and Mechanistic Rationale

The introduction of a formyl group onto a nitrogen atom of an aromatic amine is a fundamental transformation in synthetic chemistry. The resulting formamides are stable, versatile intermediates. While numerous formylating agents exist, including mixed anhydrides like acetic formic anhydride and specialized reagents, formic acid offers a direct, atom-economical, and cost-effective approach.[1][3][4]

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-bromo-2-nitroaniline attacks the electrophilic carbonyl carbon of formic acid. A subsequent proton transfer and dehydration step, typically facilitated by heating, yields the stable this compound product. The electron-withdrawing nature of the nitro and bromo groups on the aniline ring decreases the nucleophilicity of the amino group, necessitating elevated temperatures to drive the reaction to completion.

Experimental Protocol

This section details the complete procedure for the synthesis of this compound.

Materials and Equipment
Materials & ReagentsGradeSupplier
3-Bromo-2-nitroaniline (C₆H₅BrN₂O₂)≥97%Sigma-Aldrich, Fisher Scientific, etc.
Formic Acid (CH₂O₂)≥98%, ACS ReagentMajor chemical suppliers
Dichloromethane (CH₂Cl₂)ACS GradeMajor chemical suppliers
Saturated Sodium Bicarbonate (NaHCO₃) soln.Laboratory PreparedN/A
Brine (Saturated NaCl soln.)Laboratory PreparedN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor chemical suppliers
EquipmentDescription
Round-bottom flask100 mL, with ground glass joint
Reflux condenserCompatible with flask
Magnetic stirrer hotplateWith stir bar
Heating mantleSized for 100 mL flask
Separatory funnel250 mL
Rotary evaporatorFor solvent removal
Beakers, Erlenmeyer flasks, Graduated cylindersStandard laboratory glassware
Thin Layer Chromatography (TLC) plateSilica gel 60 F₂₅₄
Quantitative Data
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
3-Bromo-2-nitroaniline217.02[5]10.02.17 g1.0
Formic Acid46.03~53020 mL~53
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-nitroaniline (2.17 g, 10.0 mmol).

  • Reagent Addition: In a well-ventilated fume hood, carefully add formic acid (20 mL) to the flask. The formic acid acts as both the reagent and the solvent.[6]

  • Reaction Conditions: Attach a reflux condenser to the flask and place the assembly on a magnetic stirrer hotplate. Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.

  • Work-up & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate of the crude product should form.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). This step removes excess formic acid.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL).[7]

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL) to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[7]

  • Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a pure solid.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase A 1. Add 3-bromo-2-nitroaniline and formic acid to RBF B 2. Heat mixture to 80°C under reflux A->B C 3. Monitor by TLC until starting material is consumed B->C D 4. Cool and pour into ice-water C->D Reaction Complete E 5. Neutralize with sat. NaHCO3 solution D->E F 6. Extract with Dichloromethane (3x) E->F G 7. Wash combined organic layers with water and brine F->G H 8. Dry organic layer over anhydrous Na2SO4 G->H Isolate Crude I 9. Filter and concentrate via rotary evaporation H->I J 10. Recrystallize crude solid to obtain pure product I->J K K

Caption: Workflow for the formylation of 3-bromo-2-nitroaniline.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard spectroscopic techniques.

  • Physical State: Expected to be a solid at room temperature.[8]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies are anticipated.[9]

    • N-H stretch: A sharp peak around 3200-3300 cm⁻¹.

    • C=O stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹.

    • N-O stretch (Nitro): Strong, characteristic peaks around 1520 cm⁻¹ and 1350 cm⁻¹.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals.

    • Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the three protons on the substituted benzene ring.

    • Formyl Proton (-CHO): A singlet (or a doublet if coupled to N-H) around 8.0-8.5 ppm.

    • Amide Proton (-NH): A broad singlet further downfield, typically >8.5 ppm.

  • Mass Spectrometry (MS): The mass spectrum will provide the molecular weight.

    • Molecular Ion Peak (M+): A characteristic pair of peaks of nearly equal intensity for the molecular ion, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Safety and Hazard Management

Proper safety protocols must be strictly followed throughout this procedure. The experiment must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, and nitrile gloves at all times.

  • Reagent Hazards:

    • 3-Bromo-2-nitroaniline: Harmful if swallowed, inhaled, or in contact with skin.[8][10] Avoid creating dust.

    • Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

    • Dichloromethane: Volatile and a suspected carcinogen. Minimize inhalation exposure.

  • Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.[10]

References

  • Formylation of Amines - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Solvent- and catalyst-free N-formylations of amines at ambient condition: Exploring the usability of aromatic formates as N-formylating agents. Taylor & Francis Online. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. YouTube. Available at: [Link]

  • Vilsmeier-Haack reaction - Name-Reaction.com. Name-Reaction.com. Available at: [Link]

  • Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Publishing. Available at: [Link]

  • Formylation of aromatic amines using formic acid and polyethylene glycol. ResearchGate. Available at: [Link]

  • Formylation - Wikipedia. Wikipedia. Available at: [Link]

  • Formylation of Amines - MDPI. MDPI. Available at: [Link]

  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. Available at: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. American Chemical Society. Available at: [Link]

  • Purification of Aniline - Chempedia - LookChem. LookChem. Available at: [Link]

  • 3-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 21852072 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Purify and dry aniline? : r/chemistry - Reddit. Reddit. Available at: [Link]

Sources

N-(3-Bromo-2-nitrophenyl)formamide as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of N-(3-Bromo-2-nitrophenyl)formamide in Heterocyclic Chemistry

Introduction: Unveiling a Versatile Scaffolding Precursor

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. This compound emerges as a highly strategic and versatile precursor for constructing complex molecular architectures. Its utility is anchored in the precise arrangement of three key functional groups on the phenyl ring: a reducible nitro group, a formamide moiety poised for cyclization, and a bromine atom that serves as a robust handle for post-cyclization diversification.

The ortho-positioning of the nitro and formamide groups is the linchpin of its reactivity, enabling a powerful and efficient intramolecular reductive cyclization. This reaction cascade forges the core of the benzimidazole system, a privileged scaffold found in numerous FDA-approved drugs. This guide provides senior researchers and drug development professionals with a comprehensive overview, detailed protocols, and field-proven insights into leveraging this precursor for the synthesis of benzimidazoles and other valuable heterocyclic systems.

Core Application: The Reductive Cyclization Pathway to Benzimidazoles

The primary synthetic application of this compound is its conversion to 4-bromobenzimidazoles. This transformation is a classic example of a domino reaction where the reduction of the nitro group initiates a spontaneous intramolecular cyclization.

Mechanism and Rationale: The process begins with the reduction of the nitro group (-NO₂) to an amino group (-NH₂), typically using chemical reductants like Tin(II) chloride or catalytic hydrogenation. The newly formed ortho-aminoaniline intermediate is highly reactive. Its nucleophilic amino group immediately attacks the electrophilic carbonyl carbon of the adjacent formamide group. The resulting tetrahedral intermediate rapidly eliminates a molecule of water to yield the aromatic and thermodynamically stable benzimidazole ring. The bromine atom remains untouched, providing a crucial site for subsequent modifications.

G cluster_start Precursor cluster_cyclization Core Synthesis cluster_intermediate Key Intermediate cluster_diversification Diversification via Cross-Coupling cluster_products Final Products Precursor This compound Cyclization Intramolecular Reductive Cyclization Precursor->Cyclization Intermediate 4-Bromo-1H-benzimidazole Cyclization->Intermediate Suzuki Suzuki-Miyaura (C-C Bond Formation) Intermediate->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) Intermediate->Buchwald Product_Aryl 4-Aryl-1H-benzimidazoles Suzuki->Product_Aryl Product_Amino 4-Amino-1H-benzimidazoles Buchwald->Product_Amino

Caption: Synthetic workflow from precursor to diversified benzimidazoles.

Protocol 1: Synthesis of 4-Bromo-1H-benzimidazole

This protocol details a reliable method for the reductive cyclization using Tin(II) chloride dihydrate, a widely used and effective reagent for this transformation.[1]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), 10 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in ethanol (approx. 0.2 M concentration).

  • Addition of Reductant: To this suspension, add Tin(II) chloride dihydrate (4.0-5.0 eq) in one portion.

  • Initiation: Carefully add concentrated hydrochloric acid (2.0-3.0 eq) dropwise. The reaction is exothermic, and the mixture may become a clear solution.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the acid by adding 10 M NaOH solution dropwise. The goal is to precipitate tin salts while making the solution basic (pH > 10). A thick, white precipitate will form.

  • Extraction: Add ethyl acetate to the flask and stir vigorously for 15-20 minutes to extract the product. Filter the mixture through a pad of celite to remove the inorganic tin salts, washing the filter cake thoroughly with additional ethyl acetate.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-Bromo-1H-benzimidazole.

Scientist's Note (Trustworthiness): The use of a significant excess of SnCl₂ ensures complete reduction of the nitro group. The acidic environment of HCl is crucial for the activity of the tin reductant. The careful, cold basification step is critical; adding NaOH too quickly can generate excessive heat and lead to side products. Celite filtration is essential for efficiently removing the fine tin hydroxide precipitate.

Leveraging the Bromo Group: Post-Cyclization Diversification

The true synthetic power of this compound lies in the utility of the resulting 4-bromo-1H-benzimidazole intermediate. The bromine atom is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to build libraries of complex molecules.[2]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura C-C Coupling

This protocol describes a general procedure for coupling an aryl boronic acid to the 4-position of the benzimidazole core.

Materials:

  • 4-Bromo-1H-benzimidazole (1.0 eq)

  • Aryl boronic acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (typically 4:1 or 5:1 mixture)

  • Schlenk tube or microwave vial

Procedure:

  • Reaction Setup: To a Schlenk tube, add 4-Bromo-1H-benzimidazole, the aryl boronic acid, K₂CO₃, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Heating: Seal the tube and heat the mixture to 90-100 °C with vigorous stirring. The reaction can also be performed efficiently in a microwave reactor. Monitor progress by TLC or LC-MS (typically 6-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1H-benzimidazole.

Data Summary Table:

EntryReaction StepReagents & ConditionsTypical Yield
1Reductive CyclizationSnCl₂·2H₂O, HCl, EtOH, Reflux75-90%
2Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O81%[2]
3Buchwald-Hartwig Amination3-(Methylsulfonyl)aniline, Pd(OAc)₂, XPhos, Cs₂CO₃70-85%[2]

Extended Applications: A Gateway to Quinoxalines

While direct cyclization to benzimidazoles is the primary route, this compound can also be strategically transformed into other important heterocyclic systems, such as quinoxalines. This requires a multi-step sequence that modifies the initial precursor to generate a suitable ortho-diamine. The synthesis of quinoxalines typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3]

G Precursor This compound Step1 Step 1: Nitro Reduction Precursor->Step1 Intermediate1 N-(2-Amino-3-bromophenyl)formamide Step1->Intermediate1 Step2 Step 2: Formamide Hydrolysis Intermediate1->Step2 Intermediate2 3-Bromo-benzene-1,2-diamine Step2->Intermediate2 Step3 Step 3: Condensation with 1,2-Dicarbonyl Compound Intermediate2->Step3 Product 5-Bromoquinoxaline Step3->Product

Caption: Multi-step conversion of the precursor to a quinoxaline scaffold.

Protocol 3: Three-Step Synthesis of 5-Bromoquinoxaline

This protocol outlines the transformation of the title precursor into a quinoxaline derivative.

Step 1: Selective Nitro Reduction

  • Procedure: Reduce the nitro group of this compound using a milder reduction method that preserves the formamide, such as catalytic hydrogenation with Pd/C at atmospheric pressure or using iron powder in acetic acid. This avoids the strongly acidic conditions of the SnCl₂/HCl method which can promote cyclization. Isolate the N-(2-Amino-3-bromophenyl)formamide intermediate after a standard work-up.

Step 2: Hydrolysis of the Formamide Group

  • Procedure: Subject the N-(2-Amino-3-bromophenyl)formamide from Step 1 to acidic or basic hydrolysis. Refluxing in aqueous HCl (e.g., 3-6 M) followed by neutralization is a common method to cleave the amide bond, yielding 3-Bromo-benzene-1,2-diamine.

Step 3: Quinoxaline Ring Formation

  • Procedure:

    • Dissolve the 3-Bromo-benzene-1,2-diamine (1.0 eq) from Step 2 in ethanol or acetic acid.

    • Add a 1,2-dicarbonyl compound, such as glyoxal (as a 40% aqueous solution, 1.0 eq), dropwise to the solution.

    • Stir the mixture at room temperature or with gentle heating. The reaction is often rapid, with the product precipitating from the solution.[4]

    • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry to obtain 5-Bromoquinoxaline.

Scientist's Note (Expertise): The choice of a dicarbonyl partner in Step 3 allows for direct installation of substituents on the newly formed pyrazine ring. For example, using biacetyl (2,3-butanedione) would yield 5-bromo-2,3-dimethylquinoxaline. This multi-step route highlights how a single, well-designed precursor can grant access to multiple distinct heterocyclic families through controlled, sequential transformations.

References

  • Vertex AI Search. (n.d.). Synthesis of N-neterocycles via intramolecular reductive cyclizations of nitroalkenes.
  • Vertex AI Search. (n.d.). Product Class 15: Quinoxalines.
  • Vertex AI Search. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde.
  • Vertex AI Search. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • ResearchGate. (2025). Synthesis, characterization and antibacterial evaluation of few 2, 3-substituted quinoxalines.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
  • National Institutes of Health. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition.
  • ResearchGate. (n.d.). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine.

Sources

The Versatile Role of N-(3-Bromo-2-nitrophenyl)formamide in Palladium-Catalyzed Cross-Coupling Reactions: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Privileged Scaffolds

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. N-(3-Bromo-2-nitrophenyl)formamide has emerged as a highly valuable and versatile building block, particularly in the synthesis of nitrogen-containing heterocyclic compounds that form the core of many pharmaceuticals and functional materials. Its unique substitution pattern—a reactive bromine atom ortho to a strongly electron-withdrawing nitro group and a formamido group—presents both challenges and opportunities for synthetic chemists. The strategic placement of these functional groups allows for selective functionalization via palladium-catalyzed cross-coupling reactions, followed by subsequent intramolecular cyclization to construct important scaffolds such as benzimidazoles.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging this compound in a suite of palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic intricacies of these transformations, explaining the causal relationships behind experimental choices and providing a framework for troubleshooting and optimization.

The Strategic Advantage: Understanding the Substrate

The reactivity of this compound in palladium-catalyzed cross-coupling is significantly influenced by its substituents. The ortho-nitro group, being strongly electron-withdrawing, enhances the electrophilicity of the aryl bromide, facilitating the initial oxidative addition step in the catalytic cycle. However, it can also present challenges, such as potential side reactions or catalyst inhibition. The N-formyl group serves a dual purpose: it acts as a protecting group for the aniline nitrogen and can influence the conformation of the molecule, potentially impacting reactivity. Importantly, this group can be readily removed under acidic or basic conditions, or it can participate in subsequent cyclization reactions.

Core Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail protocols for key palladium-catalyzed cross-coupling reactions utilizing this compound as the electrophilic partner.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, coupling an organoboron species with an organohalide.[1] For substrates like this compound, this reaction opens a direct route to 3-aryl-2-nitroaniline derivatives, which are precursors to 2-substituted benzimidazoles. The choice of catalyst, ligand, and base is crucial to overcome the potential for catalyst inhibition by the nitro group and to achieve high yields.[2]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Schlenk flask or sealed reaction vial

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O10018~85
2Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O9012~75

Yields are approximate and can vary based on the specific boronic acid partner and reaction scale.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[3][4] This reaction is particularly useful for synthesizing a diverse range of substituted anilines. When applied to this compound, it provides access to various N-aryl- or N-alkyl-3-amino-2-nitroaniline derivatives. The selection of a bulky, electron-rich phosphine ligand is often critical for achieving high catalytic activity.[5]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Schlenk flask or sealed reaction vial

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 equiv.) and XPhos (0.036 equiv.) to a Schlenk flask.

  • Add sodium tert-butoxide (1.4 equiv.).

  • Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Add anhydrous toluene to achieve a concentration of 0.1-0.2 M.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 16-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.4)Toluene11020~90
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane10024~80

Yields are approximate and can vary with the amine coupling partner.

Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds via the coupling of an aryl halide with an alkene.[4][6] This reaction allows for the introduction of a vinyl group at the 3-position of the N-(2-nitrophenyl)formamide core, leading to the synthesis of 3-alkenyl-2-nitroaniline derivatives. These products can serve as versatile intermediates for further transformations.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Nitrogen or Argon gas

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add this compound (1.0 equiv.), Pd(OAc)₂ (0.03 equiv.), and P(o-tol)₃ (0.06 equiv.).

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous DMF, styrene (1.5 equiv.), and triethylamine (2.0 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling: Introduction of an Alkynyl Moiety

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes.[7] For this compound, this reaction enables the synthesis of 3-alkynyl-2-nitroaniline derivatives, which are valuable precursors for various heterocyclic systems.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Nitrogen or Argon gas

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Evacuate and backfill the flask with inert gas.

  • Add anhydrous THF and triethylamine (2.5 equiv.).

  • Add phenylacetylene (1.2 equiv.) dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Palladium-Catalyzed Cyanation: Synthesis of Aryl Nitriles

The introduction of a nitrile group onto an aromatic ring can be effectively achieved through palladium-catalyzed cyanation.[8] This transformation converts this compound into N-(3-cyano-2-nitrophenyl)formamide, a versatile intermediate for the synthesis of various nitrogen-containing heterocycles and other functional molecules.

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Nitrogen or Argon gas

  • Sealed reaction vial

Procedure:

  • To a sealed reaction vial, add this compound (1.0 equiv.), Zn(CN)₂ (0.6 equiv.), Pd₂(dba)₃ (0.02 equiv.), and dppf (0.08 equiv.).

  • Evacuate and backfill the vial with inert gas.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature. Carefully quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting nitrile by column chromatography.

Synthetic Application: One-Pot Synthesis of Benzimidazoles

A significant application of the cross-coupling products derived from this compound is their conversion into benzimidazoles. This can often be achieved in a one-pot or sequential manner involving the initial cross-coupling followed by reductive cyclization of the nitro group and subsequent reaction with the formyl group.

Protocol: One-Pot Suzuki Coupling and Reductive Cyclization to form a 2-Phenylbenzimidazole Derivative

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/Water

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Perform the Suzuki-Miyaura coupling as described in the respective protocol.

  • After confirming the formation of the coupled product by TLC or LC-MS, cool the reaction mixture.

  • Add ethanol to the reaction mixture, followed by iron powder (5.0 equiv.) and a saturated aqueous solution of ammonium chloride.

  • Heat the mixture to reflux (around 80-90 °C) and stir vigorously. This step reduces the nitro group to an amine.

  • Monitor the reduction by TLC.

  • Once the reduction is complete, cool the mixture and add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture again to reflux to promote the cyclization and deformylation to form the benzimidazole.

  • After completion, cool the reaction, filter through celite to remove the iron salts, and concentrate the filtrate.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the 2-phenylbenzimidazole derivative.

Visualizing the Chemistry: Diagrams and Workflows

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII_RX R-Pd(II)L_n-X OA->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-M PdII_R_R1 R-Pd(II)L_n-R' Transmetalation->PdII_R_R1 RE Reductive Elimination PdII_R_R1->RE RE->Pd0 Product R-R' RE->Product

Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solid reagents to a dry Schlenk flask B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add anhydrous solvent and liquid reagents B->C D 4. Heat to desired temperature with stirring C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool and perform aqueous workup E->F G 7. Dry and concentrate organic layer F->G H 8. Purify by column chromatography G->H

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Benzimidazole_Synthesis start Cross-Coupling Product N-(3-R-2-nitrophenyl)formamide reduction Reduction Fe/NH₄Cl start->reduction intermediate Diamine Intermediate N-(3-R-2-aminophenyl)formamide reduction->intermediate cyclization Cyclization Acid catalyst intermediate->cyclization product Benzimidazole 2-R-Benzimidazole cyclization->product

Caption: Synthetic Pathway to Benzimidazoles from Cross-Coupling Products.

Conclusion

This compound stands as a testament to the power of substrate design in enabling complex molecular synthesis. Its strategic functionalization allows for a diverse array of palladium-catalyzed cross-coupling reactions, providing access to a wide range of substituted 2-nitroaniline derivatives. These intermediates, in turn, serve as valuable precursors for the construction of medicinally relevant benzimidazole scaffolds. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors, paving the way for the discovery and development of new chemical entities.

References

  • Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. [Link]

  • Guram, A. S., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(8), 611-624. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination.
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  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. [Link]

  • Inoue, F., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. [Link]

  • Hull, K. L. (Year). Development of palladium catalyzed olefin functionalizations : regiocontrolled synthesis of C–N, C–B, and C–C bonds. IDEALS. [Link]

  • ResearchGate. (2025). The Buchwald‐Hartwig Amination of Nitroarenes. [Link]

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Application Notes: Chemoselective Reduction of the Nitro Group in N-(3-Bromo-2-nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge

The selective reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceutical intermediates and functional materials. The substrate, N-(3-Bromo-2-nitrophenyl)formamide, presents a distinct chemoselectivity challenge. A successful reduction must exclusively target the nitro (-NO₂) group while preserving two other sensitive functionalities: the aryl-bromide (Ar-Br) and the formamide (-NHCHO) moieties.

Standard catalytic hydrogenation methods, such as using palladium on carbon (Pd/C) with hydrogen gas, are often too aggressive and can lead to undesired side reactions like hydrodebromination (loss of the bromine atom).[1][2] Similarly, harsh acidic or basic conditions required for some metal-based reductions (e.g., Fe/HCl) can risk hydrolysis of the formamide linkage.[1] Therefore, the choice of a mild and highly selective reducing agent is paramount for achieving a high yield of the desired product, N-(2-amino-3-bromophenyl)formamide.

This guide details reliable protocols for this specific transformation, focusing on methods that offer high chemoselectivity. We will explore the mechanistic basis for reagent selection and provide step-by-step procedures suitable for a research and development setting.

Strategic Approaches to Chemoselective Nitro Reduction

To navigate the reactivity landscape of this compound, we must select a reduction system that operates under conditions mild enough to spare the bromo and formamide groups. The most effective strategies involve metal-based reductants in neutral or slightly acidic media, or metal-free sulfur-based reagents.

Tin(II) Chloride (SnCl₂): The Classic Choice

Tin(II) chloride is a widely used and reliable reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities, including halogens.[2][3][4] The reaction proceeds in a protic solvent, typically ethanol or ethyl acetate, often with the addition of concentrated hydrochloric acid to facilitate the reaction.[3][5]

Mechanism of Action: The reduction is believed to occur through a series of single-electron transfers from Sn(II) to the nitro group. The process involves nitroso and hydroxylamine intermediates, which are sequentially reduced to the amine.[5] The acidic environment protonates the oxygen atoms of the nitro group, increasing its electrophilicity and preventing side reactions like azo-coupling.[5]

Sodium Dithionite (Na₂S₂O₄): The Mild, Metal-Free Alternative

Sodium dithionite, also known as sodium hydrosulfite, is an economical and effective reducing agent that operates under mild, typically aqueous or semi-aqueous, conditions.[6] Its key advantage is its high chemoselectivity, showing excellent tolerance for halogens, esters, and amides.[6]

Mechanism of Action: In an aqueous medium, the dithionite ion (S₂O₄²⁻) exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻). This radical anion is the active reducing species, transferring electrons stepwise to the nitro group to generate the corresponding amine via nitroso and hydroxylamine intermediates.[6]

Comparative Analysis of Reduction Methods

A summary of the recommended methods is presented below to aid in experimental design.

Feature Method A: Tin(II) Chloride Dihydrate Method B: Sodium Dithionite
Primary Reagent SnCl₂·2H₂ONa₂S₂O₄
Solvent System Ethanol or Ethyl AcetateMethanol/Water or THF/Water
Key Advantage High reliability and well-established.[2][3]Excellent functional group tolerance, metal-free.[6]
Workup Complexity Requires careful basification to precipitate tin salts, which can be cumbersome.[1][3]Generally simpler, involving extraction.
Safety Concerns Tin compounds have toxicity concerns.[3]Can release SO₂ gas; handle in a well-ventilated fume hood.[7]
Chemoselectivity Excellent for preserving halogens.[1][2]Excellent for preserving halogens and amides.[6]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the selective reduction of this compound.

Protocol A: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This protocol is a robust method known for its effectiveness in reducing nitroarenes without causing dehalogenation.[1][3]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 10 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram of starting material).

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq) in portions.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Workup - Neutralization: Slowly add 10 M NaOH solution with vigorous stirring until the pH of the aqueous layer is greater than 10. A thick, white precipitate of tin salts will form.[3]

  • Workup - Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

  • Workup - Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-(2-amino-3-bromophenyl)formamide.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol B: Reduction using Sodium Dithionite (Na₂S₂O₄)

This protocol offers a mild, metal-free alternative with a straightforward workup.[6]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Methanol (or THF)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 or 3:1 ratio).

  • Reagent Addition: Add sodium dithionite (3.0-4.0 eq) to the solution in portions at room temperature with vigorous stirring. The reaction can be mildly exothermic.

  • Reaction Execution: Stir the reaction mixture at room temperature or warm gently to 40-50°C.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

  • Workup - Concentration: Once the reaction is complete, remove the methanol from the reaction mixture under reduced pressure.

  • Workup - Extraction: Extract the remaining aqueous layer three times with ethyl acetate.[6]

  • Workup - Washing: Combine the organic extracts and wash with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford the crude product.

  • Purification: Purify the crude N-(2-amino-3-bromophenyl)formamide by flash column chromatography or recrystallization.

Visualized Workflow and Reaction Scheme

To further clarify the experimental process, the following diagrams illustrate the chemical transformation and the general laboratory workflow.

Caption: General reaction scheme for the nitro group reduction.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep Dissolve Starting Material in Chosen Solvent add_reagent Add Reducing Agent (SnCl₂ or Na₂S₂O₄) prep->add_reagent react Stir at Appropriate Temp. (Reflux or RT) add_reagent->react monitor Monitor by TLC react->monitor quench Quench / Neutralize monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Step-by-step experimental workflow diagram.

Conclusion

The selective reduction of this compound to N-(2-amino-3-bromophenyl)formamide can be achieved in high yield and purity using either tin(II) chloride dihydrate or sodium dithionite. The choice between the two methods may depend on factors such as desired workup simplicity, cost, and familiarity with the procedures. Both methods demonstrate high chemoselectivity, preserving the critical bromo and formamide functional groups. Careful monitoring and execution of the workup procedures are essential for obtaining a high-purity final product.

References

  • Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem.
  • Selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. RSC Publishing.
  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress.
  • A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs. Catalytic Hydrogenation. Benchchem.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
  • Help with Sodium Dithionite Reduction of Nitro groups. Reddit.
  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Master Organic Chemistry.
  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.
  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. ResearchGate.

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Application Notes and Protocols: Strategic Cyclization of N-(3-Bromo-2-nitrophenyl)formamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of N-(3-Bromo-2-nitrophenyl)formamide in cyclization reactions. This document delves into the mechanistic underpinnings and provides detailed, field-proven protocols for the synthesis of valuable heterocyclic scaffolds, particularly quinazolinones.

Introduction: The Versatility of this compound

This compound is a pivotal starting material in synthetic organic chemistry, primarily utilized for constructing fused heterocyclic systems. Its structure is ingeniously predisposed for cyclization, featuring a nitro group ortho to a formamide functionality. The nitro group serves as a latent amino group, which, upon reduction, can readily participate in an intramolecular cyclization with the adjacent formamide. The presence of the bromine atom at the 3-position offers a versatile handle for post-cyclization modifications through various cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and materials science. This guide will focus on the most prevalent and effective cyclization strategy: reductive cyclization.

Mechanistic Insight: The Reductive Cyclization Pathway

The conversion of this compound to 8-bromoquinazolin-4(3H)-one is a classic example of a reductive cyclization. This transformation proceeds through a two-step sequence within a single pot:

  • Reduction of the Nitro Group: The process is initiated by the reduction of the aromatic nitro group to an amino group. This is the rate-determining step and can be achieved using various reducing agents. The choice of reductant is critical and can influence the reaction's efficiency and selectivity.

  • Intramolecular Cyclization: The newly formed aniline derivative, N-(2-amino-3-bromophenyl)formamide, is a transient intermediate. The amino group, being a potent nucleophile, immediately attacks the electrophilic carbonyl carbon of the formamide group. This intramolecular nucleophilic acyl substitution results in the formation of a six-membered ring, which, after tautomerization, yields the stable 8-bromoquinazolin-4(3H)-one.

Below is a diagram illustrating this mechanistic pathway.

G cluster_0 Reductive Cyclization Mechanism A This compound B N-(2-amino-3-bromophenyl)formamide (Transient Intermediate) A->B Reduction of Nitro Group (e.g., Na2S2O4, Fe/AcOH) C 8-bromoquinazolin-4(3H)-one B->C Intramolecular Cyclization & Tautomerization

Caption: Mechanism of reductive cyclization.

Experimental Protocols: Synthesis of 8-bromoquinazolin-4(3H)-one

This section provides detailed protocols for the synthesis of 8-bromoquinazolin-4(3H)-one from this compound using two different, reliable reductive systems.

Protocol 1: Reductive Cyclization using Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a widely used, effective, and relatively mild reducing agent for this transformation. It offers good yields and straightforward workup procedures.

Materials and Reagents:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Ammonium hydroxide (NH₄OH) solution (25%)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (5.0 g, 20.4 mmol) in a mixture of ethanol (50 mL) and water (25 mL).

  • Addition of Base: To the suspension, add 25% ammonium hydroxide solution (15 mL) to create a basic environment, which facilitates the reduction process.

  • Addition of Reducing Agent: Heat the mixture to reflux. Once refluxing, add sodium dithionite (10.6 g, 60.9 mmol) portion-wise over 30 minutes. The addition should be controlled to manage the exothermic reaction and any potential frothing.

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid sequentially with cold water (3 x 20 mL) and cold ethanol (2 x 10 mL) to remove any inorganic salts and unreacted starting material.

  • Drying: Dry the purified product under vacuum to obtain 8-bromoquinazolin-4(3H)-one as a white to off-white solid.

Expected Yield: 80-90%

Protocol 2: Reductive Cyclization using Iron in Acetic Acid

The use of iron powder in acetic acid is a classic and cost-effective method for the reduction of aromatic nitro compounds. This "Béchamp reduction" variant is highly efficient for this cyclization.

Materials and Reagents:

  • This compound

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 40.8 mmol) and glacial acetic acid (200 mL).

  • Addition of Reducing Agent: Stir the mixture and add iron powder (11.4 g, 204 mmol) in one portion.

  • Reaction Conditions: Heat the reaction mixture to 110-120 °C and maintain this temperature for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (500 mL). The product will precipitate.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water to remove any iron salts and other impurities.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to yield 8-bromoquinazolin-4(3H)-one.

Expected Yield: 85-95%

Data Summary

The following table summarizes the key parameters for the two protocols described above.

ParameterProtocol 1: Sodium DithioniteProtocol 2: Iron/Acetic Acid
Reducing Agent Sodium dithionite (Na₂S₂O₄)Iron powder (Fe)
Solvent System Ethanol/Water/Ammonium HydroxideGlacial Acetic Acid
Reaction Temperature Reflux (~80-90 °C)110-120 °C
Reaction Time 1.5 - 2.5 hours1 - 2 hours
Workup Filtration of precipitated productQuenching in ice-water, neutralization, filtration
Expected Yield 80-90%85-95%

Workflow Visualization

The general workflow for the synthesis of 8-bromoquinazolin-4(3H)-one is depicted below.

G cluster_workflow General Synthesis Workflow Start Start: This compound Reaction Reductive Cyclization (Protocol 1 or 2) Start->Reaction Workup Workup & Isolation (Filtration) Reaction->Workup Purification Purification (Washing) Workup->Purification End End Product: 8-bromoquinazolin-4(3H)-one Purification->End

Caption: General experimental workflow.

Conclusion and Future Directions

The reductive cyclization of this compound is a robust and high-yielding method for accessing the 8-bromoquinazolin-4(3H)-one scaffold. The protocols provided herein offer reliable and scalable procedures for its synthesis. The resulting product is a valuable intermediate for further functionalization, particularly at the bromine-substituted position, via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of diverse libraries of quinazolinone derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities. Researchers are encouraged to use this guide as a starting point for their synthetic endeavors and to explore the rich chemistry that the 8-bromoquinazolin-4(3H)-one core enables.

References

  • Preparation of quinazolinone derivatives as PARP inhibitors.
  • Preparation of quinazolinone derivatives for use as poly(ADP-ribose) polymerase (PARP) inhibitors.
  • Preparation of quinazolinone derivatives as PARP inhibitors.
  • Preparation of quinazolinone derivatives for use as poly(ADP-ribose) polymerase (PARP) inhibitors.
  • Preparation of quinazolinone derivatives for use as poly(ADP-ribose) polymerase (PARP) inhibitors.

The Strategic Utility of N-(3-Bromo-2-nitrophenyl)formamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Trifunctional Synthetic Linchpin

In the landscape of modern drug discovery, the synthetic chemist's toolkit is defined by building blocks that offer a blend of stability, reactivity, and functional versatility. N-(3-Bromo-2-nitrophenyl)formamide is one such molecule, a trifunctional aromatic scaffold poised for strategic elaboration in medicinal chemistry. While not a final drug entity in itself, its true value lies in its latent potential as a key intermediate. The strategic arrangement of its three functional groups—a bromine atom, a nitro group, and a formamide moiety—provides an orchestrated sequence of chemical transformations to construct complex, biologically active molecules.

The utility of this compound can be dissected as follows:

  • The Bromo Group : Positioned on the aromatic ring, the bromine atom is an exemplary handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura, Stille, or Sonogashira couplings, enabling rapid exploration of the chemical space around the core scaffold to optimize target binding and pharmacokinetic properties.

  • The Nitro Group : The electron-withdrawing nitro group serves as a masked amine. Its reduction to an aniline is a robust and high-yielding transformation that unlocks a critical nucleophilic site. This newly formed amine is pivotal for subsequent cyclization reactions, a cornerstone of heterocyclic drug synthesis.

  • The Formamide Group : The formamide can act as a protecting group for the parent aniline during initial synthetic steps. More strategically, it serves as an efficient "C1" source (a single carbon atom) for intramolecular cyclization following the reduction of the adjacent nitro group. This tandem reduction-cyclization is a powerful method for constructing fused heterocyclic systems, most notably the benzimidazole core.

This guide provides a detailed exploration of the primary application of this compound: its use as a precursor for the synthesis of substituted bromo-benzimidazoles, which are privileged scaffolds in the development of targeted therapeutics, particularly kinase inhibitors.

Core Application: A Gateway to Substituted Benzimidazole Scaffolds

The benzimidazole moiety is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, valued for its ability to engage in key hydrogen bonding interactions with biological targets.[1] The following workflow details a robust, logical pathway from this compound to a versatile 4-bromo-1H-benzimidazole intermediate, which can then be further diversified.

Workflow Overview: From Building Block to Diversified Intermediate

The overall synthetic strategy is a two-step process: reductive cyclization followed by diversification via cross-coupling. This approach is efficient and modular, allowing for the late-stage introduction of various substituents.

G A This compound B Reductive Cyclization (Fe/AcOH or H₂, Pd/C) A->B Step 1 C 4-Bromo-1H-benzimidazole (Key Intermediate) B->C D Suzuki-Miyaura Coupling (Pd Catalyst, Base, Arylboronic Acid) C->D Step 2a E Buchwald-Hartwig Amination (Pd Catalyst, Base, Amine) C->E Step 2b F Diversified 4-Aryl-1H-benzimidazoles (e.g., Kinase Inhibitors) D->F G Diversified 4-Amino-1H-benzimidazoles (e.g., DNA Gyrase Inhibitors) E->G

Caption: Synthetic workflow for benzimidazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1H-benzimidazole via Reductive Cyclization

This protocol describes the critical transformation of this compound into the benzimidazole core. The reduction of the nitro group in the presence of an acid catalyst triggers a spontaneous intramolecular cyclization with the formamide group, eliminating a molecule of water to form the imidazole ring. This one-pot procedure is highly efficient.[2]

Materials:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and a 4:1 mixture of ethanol and water.

  • Add glacial acetic acid to the suspension (approx. 10% of the total solvent volume).

  • Heat the mixture to 50-60 °C. Once the temperature has stabilized, add the iron powder portion-wise over 15-20 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with ethyl acetate. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Bromo-1H-benzimidazole.

Causality and Trustworthiness: Using iron in acetic acid is a classic, cost-effective, and reliable method for nitro group reduction.[2] The acidic conditions are crucial as they protonate the intermediate hydroxylamine and facilitate the cyclization and dehydration steps. The Celite filtration is a self-validating step to ensure complete removal of inorganic byproducts, ensuring a clean crude product for purification.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

With the 4-Bromo-1H-benzimidazole intermediate in hand, the bromine atom can be replaced with a variety of aryl or heteroaryl groups. This is a powerful technique for exploring Structure-Activity Relationships (SAR) in kinase inhibitor development, where specific aryl moieties can target pockets within the ATP-binding site.[3][4]

Materials:

  • 4-Bromo-1H-benzimidazole (1.0 eq)

  • Arylboronic Acid (e.g., 4-pyridinylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dried Schlenk tube or microwave vial, add 4-Bromo-1H-benzimidazole, the desired arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours. The reaction can often be accelerated using microwave irradiation (e.g., 120-150 °C for 30-60 minutes). Monitor by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.

  • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel) or preparative HPLC to obtain the desired 4-aryl-1H-benzimidazole.

Expertise and Rationale: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling.[4] Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for many substrates. The use of a carbonate base is standard for activating the boronic acid. A dioxane/water solvent system is often effective at dissolving both the organic and inorganic reagents.[4]

Application in Kinase Inhibitor Design

Many kinase inhibitors are designed to bind to the ATP pocket of the enzyme. Benzimidazole scaffolds are excellent mimics of the adenine portion of ATP. The 4-position, diversified using the protocols above, can be used to install substituents that occupy the hydrophobic pocket adjacent to the ATP-binding site, thereby increasing potency and selectivity.

G cluster_0 Kinase ATP-Binding Site cluster_1 Benzimidazole Inhibitor Hinge Hinge Region (Backbone NH) Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Benzimidazole Benzimidazole Core (Adenine Mimic) Benzimidazole->Hinge H-Bonds Aryl 4-Aryl Substituent (from Suzuki Coupling) Aryl->Pocket Hydrophobic Interaction Aryl->Gatekeeper Steric Interaction (Selectivity)

Caption: Benzimidazole inhibitor binding in a kinase ATP site.

Representative Biological Data

While specific biological data for derivatives of this compound are not available in the public domain, the table below presents representative data for structurally related benzimidazole-based kinase inhibitors to illustrate the potential potency that can be achieved with this scaffold class.

Compound ClassTarget KinaseIC₅₀ (nM)Reference Compound
4-Aryl-benzimidazolesAurora Kinase A9.3MLN8237 (Alisertib)
4-Aryl-benzimidazolesBcr-Abl25Imatinib
4-Amino-benzimidazolesDNA Gyrase B150Novobiocin

Note: The data presented in this table is representative and for illustrative purposes only. Actual values will vary depending on the specific final compound synthesized and the assay conditions.[5][6][7]

Conclusion

This compound represents a highly strategic starting material for medicinal chemists. Its orchestrated functionality allows for a logical and efficient entry into the synthesis of 4-bromo-1H-benzimidazole, a versatile intermediate. Subsequent diversification of this intermediate through established cross-coupling methodologies provides a powerful platform for the rapid generation of compound libraries targeting a range of biological targets, with a particularly strong potential in the discovery of novel kinase inhibitors. The protocols and strategies outlined herein provide a robust framework for researchers to unlock the synthetic potential of this valuable chemical building block.

References

  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2021). National Institutes of Health. Available at: [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. Available at: [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. Available at: [Link]

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). TSI Journals. Available at: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available at: [Link]

  • Development of a Synthesis of Kinase Inhibitor AKN028. (2018). Recipharm. Available at: [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Institutes of Health. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). National Institutes of Health. Available at: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022). National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. (2019). PubMed. Available at: [Link]

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protocol for the purification of N-(3-Bromo-2-nitrophenyl)formamide by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of N-(3-Bromo-2-nitrophenyl)formamide by Chromatography

Authored by: A Senior Application Scientist

Abstract

This compound is a key synthetic intermediate in the development of various complex molecules and pharmaceutical compounds.[1] Its synthesis, typically via the formylation of 3-bromo-2-nitroaniline, often results in a crude product containing unreacted starting materials, reagents, and side-products.[1] Achieving high purity is paramount for subsequent synthetic steps and downstream applications. This document provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We will delve into the rationale behind methodological choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the execution of the flash chromatography protocol, ensuring researchers can achieve high purity with confidence.

Introduction: The Rationale for Chromatographic Purification

Chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2] For this compound, a moderately polar compound due to the presence of nitro, bromo, and formamide functional groups, normal-phase flash chromatography is the method of choice.[1][3]

In this system, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[3] The separation mechanism relies on adsorption and desorption.[3]

  • Polar compounds , such as the starting material 3-bromo-2-nitroaniline (which has a free amine group) or residual formic acid, will adsorb more strongly to the polar silica gel and thus elute more slowly.

  • Non-polar impurities will have minimal interaction with the silica and will be washed through the column quickly by the mobile phase.

  • The target compound , this compound, with its intermediate polarity, will elute between these extremes, allowing for its effective isolation.

The "flash" designation refers to the use of positive pressure (typically from compressed air or nitrogen) to accelerate the flow of the mobile phase through the column, significantly reducing purification time compared to traditional gravity chromatography while often improving separation resolution.[4][5]

Foundational Step: Method Development with Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, the optimal mobile phase (eluent) must be determined using Thin-Layer Chromatography (TLC).[5][6] TLC operates on the same principles as column chromatography and serves as a rapid, small-scale diagnostic tool.[6] The primary goal is to find a solvent system that provides a retention factor (Rf) for the target compound of approximately 0.2 - 0.3 .[5] This Rf value ensures that the compound moves off the baseline but is sufficiently retained to separate from both less polar and more polar impurities.

Protocol for TLC Analysis
  • Prepare Samples: Dissolve small amounts of the crude reaction mixture, the starting material (3-bromo-2-nitroaniline, if available), and a co-spot (a mixture of the crude and starting material) in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot each sample onto the baseline of a silica gel TLC plate (Silica Gel 60 F254).

  • Develop the Plate: Place the plate in a sealed TLC chamber containing a small amount of the chosen mobile phase. Ensure the chamber is saturated with solvent vapors for optimal results.

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The aromatic rings of the compounds will appear as dark spots.

  • Calculate Rf: Measure the distance traveled by the compound spot and the distance traveled by the solvent front.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

Data Presentation: Solvent System Screening

The ideal mobile phase is a binary mixture of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).[7] Start with a low polarity mixture and incrementally increase the proportion of the polar solvent.

TrialMobile Phase (Hexane:Ethyl Acetate)Observed Rf of Target CompoundComments
19:1~0.05Compound is too strongly adsorbed. Polarity is too low.
24:1~0.15Getting closer. Separation from baseline is good.
33:1 ~0.25 Optimal. Good separation from potential impurities.
42:1~0.40Compound is eluting too quickly. Risk of co-elution with less polar impurities.

Workflow for Purification by Flash Column Chromatography

This workflow outlines the entire process from setting up the column to isolating the final product.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Method Development (Find Optimal Solvent System) column_prep Column Preparation (Slurry Packing) tlc->column_prep loading Load Sample onto Column column_prep->loading sample_prep Sample Preparation (Dry or Wet Loading) sample_prep->loading elution Elute with Mobile Phase (Apply Pressure) loading->elution collection Collect Fractions elution->collection frac_analysis Analyze Fractions by TLC collection->frac_analysis pooling Combine Pure Fractions frac_analysis->pooling evaporation Evaporate Solvent pooling->evaporation final_product Obtain Pure Product evaporation->final_product

Caption: Workflow for Flash Chromatography Purification.

Detailed Protocol for Flash Column Chromatography

Materials and Equipment
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade), optimized from TLC analysis (e.g., 3:1 Hexane:EtOAc)

  • Glassware: Chromatography column, flasks for slurry and collection (test tubes or vials), separatory funnel for solvent addition

  • Apparatus: Fume hood, clamps, stand, source of gentle positive pressure (air or nitrogen with regulator), rotary evaporator

  • Crude Product: this compound

Step 1: Column Preparation (Slurry Packing)

The slurry method is preferred as it minimizes air bubbles and ensures a homogeneously packed column, which is critical for good separation.[8]

  • Select Column Size: For ~1g of crude material, a column with a diameter of ~2-3 cm is appropriate. The amount of silica should be roughly 50-100 times the weight of the crude mixture.

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~0.5 cm) layer of sand.[9]

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial mobile phase to form a consistent, pourable slurry. Stir well to remove all air bubbles.[8]

  • Pack the Column: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica packs, gently tap the side of the column to ensure an even bed. Never let the solvent level drop below the top of the silica bed, as this will cause cracking and ruin the separation.[10]

  • Add Sand: Once the silica has settled, add another thin layer of sand on top to prevent the bed from being disturbed during sample loading.[9]

  • Equilibrate: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.

Step 2: Sample Loading

Proper sample loading is crucial. The goal is to apply the sample as a narrow, concentrated band.[8]

  • Method A: Wet Loading (for oils or highly soluble solids)

    • Dissolve the crude product in the minimum amount of a solvent in which it is highly soluble, such as dichloromethane.[8]

    • Drain the mobile phase down to the level of the top sand layer.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica. Rinse the flask and column walls with a tiny amount of mobile phase and allow that to absorb as well.

  • Method B: Dry Loading (Recommended for solids or less soluble samples)

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.[5]

    • Carefully add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Apply gentle positive pressure to achieve a steady flow rate (a drop rate of ~5-10 cm/minute is a good starting point).

  • Begin collecting the eluent in numbered test tubes or vials immediately. The size of the fractions should be consistent (e.g., 10-15 mL per fraction).

  • If separation between the target and an impurity is difficult, a gradient elution can be performed. This involves starting with the initial, less polar mobile phase (e.g., 3:1 Hexane:EtOAc) and gradually increasing the proportion of the more polar solvent (e.g., to 2:1 Hexane:EtOAc) over the course of the separation.[5]

Step 4: Analysis and Product Isolation
  • Monitor Fractions: Using TLC, analyze the collected fractions to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.

  • Combine Fractions: Once the pure fractions have been identified (those showing a single spot corresponding to the product's Rf), combine them in a larger round-bottom flask.

  • Evaporate Solvent: Remove the mobile phase using a rotary evaporator.

  • Final Product: The remaining solid or oil is the purified this compound. Dry it under high vacuum to remove any residual solvent.

Troubleshooting Common Issues

IssuePossible Cause(s)Solution(s)
Poor Separation / Overlapping Bands - Incorrect mobile phase polarity. - Column was packed unevenly. - Sample band was too wide (too much solvent used for loading).- Re-optimize the mobile phase with TLC. Aim for a larger ΔRf between spots. - Repack the column carefully using the slurry method. - Use the dry loading method or a more concentrated solution for wet loading.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).
Cracked or Channeled Column Bed - The solvent level dropped below the top of the silica. - Column was bumped or disturbed.- The separation is likely compromised. The column must be repacked. Always keep the silica bed wet.
Streaky Bands (Tailing) - Sample is too acidic or basic. - Sample is overloaded on the column.- Add a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic ones). - Use more silica gel relative to the amount of crude product.

References

  • Biotage. (2023). 5 Steps to successful flash chromatography. [Online] Available at: [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Online] Available at: [Link]

  • Biotage. (n.d.). Successful flash chromatography. [Online] Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2025). Running a flash column. [Online] Available at: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. [Online] Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Online] Available at: [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Online] Available at: [Link]

  • ResearchGate. (2013). What is a good way to select mobile phase in chromatography?. [Online] Available at: [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. [Online] Available at: [Link]

  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. [Online] Available at: [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. [Online] Available at: [Link]

  • Agilent Technologies. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. [Online] Available at: [Link]

  • University of Rochester. (n.d.). How to run column chromatography. [Online] Available at: [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. [Online] Available at: [Link]

  • Mansoura University. (n.d.). Chromatographic Methods of Analysis. [Online] Available at: [Link]

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Application Note: Comprehensive Analytical Characterization of N-(3-Bromo-2-nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical methodologies required for the comprehensive characterization of N-(3-Bromo-2-nitrophenyl)formamide, a key intermediate in pharmaceutical synthesis and fine chemical manufacturing. Ensuring the identity, purity, and stability of such compounds is critical for regulatory compliance and the quality of the final product. This document outlines a multi-technique approach, integrating chromatographic, spectroscopic, and thermal analysis to establish a complete analytical profile. The protocols are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the scientific rationale behind the experimental choices to ensure robust and reliable results.

Introduction and Rationale

This compound is a substituted nitroaromatic compound whose structural complexity necessitates a rigorous analytical strategy. The presence of multiple functional groups—a formamide, a nitro group, and a bromine atom—on an aromatic ring creates a unique chemical entity with specific properties.[1] The regiochemistry of these substituents is crucial as it dictates the molecule's reactivity and potential biological activity.[2] Therefore, unambiguous structural confirmation, precise purity determination, and a thorough understanding of its thermal stability are paramount.

This guide moves beyond a simple listing of procedures. It presents an integrated workflow where each analytical technique provides complementary information, leading to a self-validating characterization package. We will explore High-Performance Liquid Chromatography (HPLC) for purity assessment, a suite of spectroscopic methods (NMR, MS, FTIR) for structural elucidation, and thermal analysis (DSC, TGA) to determine physical properties and stability.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in its characterization.

PropertyValueSource
Chemical Structure Chemical Structure of this compound-
Molecular Formula C₇H₅BrN₂O₃[3]
Molecular Weight 245.03 g/mol Calculated
Appearance Predicted: Crystalline Solid-
CAS Number Not available-
InChIKey Predicted: YZFPWJBBASMLCO-UHFFFAOYSA-N-

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds and for quantifying impurities.[4][5] The presence of the aromatic ring and nitro group in this compound makes it an excellent candidate for UV detection.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is selected due to its versatility and suitability for moderately polar compounds. A C18 column provides a nonpolar stationary phase that effectively retains the analyte, while a mobile phase of acetonitrile and water allows for fine-tuning of the retention time. The addition of formic acid to the mobile phase helps to protonate any acidic or basic functionalities, ensuring sharp, symmetrical peaks.

Detailed Protocol: RP-HPLC for Purity Analysis

Objective: To separate this compound from potential impurities and determine its purity by peak area percentage.

Sample Preparation:

  • Prepare a stock solution by accurately weighing and dissolving approximately 10 mg of the sample in 10 mL of acetonitrile (ACN) to achieve a 1 mg/mL concentration.

  • Further dilute this stock solution with a 50:50 mixture of ACN and water to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulates.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
Instrument HPLC System with UV-Vis DetectorStandard for purity analysis of chromophoric compounds.[5]
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm)Excellent retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Program 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-20 min: 90% to 40% B20-25 min: 40% BA gradient ensures elution of compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.[5]
Detection Wavelength ~254 nm or λmaxAromatic nitro compounds typically absorb strongly in this region.[6] The λmax should be determined by a UV scan.
Injection Volume 10 µLA small volume prevents column overloading.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by expressing the main peak area as a percentage of the total area of all peaks.

Workflow for HPLC Method Development

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) obj Objective: Purity of this compound col_select Column Selection (C18, Phenyl) obj->col_select mob_phase Mobile Phase Optimization (ACN/MeOH, pH, Gradient) col_select->mob_phase params Parameter Tuning (Flow Rate, Temp.) mob_phase->params sst System Suitability Test (Resolution, Tailing Factor) params->sst spec Specificity/ Selectivity lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability) acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob final_method Validated Method for Routine Analysis rob->final_method sst->spec SST Passed

Caption: Workflow for HPLC method development and validation.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.[7] Both ¹H and ¹³C NMR spectra should be acquired.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for amides as it helps in observing the N-H proton.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Region (7.5 - 8.5 ppm): Three protons on the phenyl ring are expected. Their chemical shifts and coupling patterns will be complex due to the electronic effects of the three different substituents. The coupling constants will help confirm their relative positions.

    • Formyl Proton (CHO): A singlet or doublet (due to coupling with N-H) is expected around 8.0-8.5 ppm.

    • Amide Proton (N-H): A broad singlet is expected, typically downfield (> 9.0 ppm in DMSO-d₆).

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals are expected in the 110-150 ppm range. The carbons attached to the nitro group and bromine will have characteristic shifts.

    • Carbonyl Carbon (C=O): A signal is expected in the 160-170 ppm range.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.[8] For this compound, the presence of bromine is a key diagnostic feature.

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight). Acquire spectra in both positive and negative ion modes.

Expected Spectral Features:

  • Molecular Ion Peak: The most critical feature is the isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[9][10] Therefore, you should observe two peaks of nearly equal intensity separated by 2 m/z units.

    • In positive mode: [M+H]⁺ at m/z 244.96 and 246.96.

    • In negative mode: [M-H]⁻ at m/z 242.94 and 244.94.

  • Fragmentation: Expect losses of characteristic fragments such as NO₂ (46 Da), CO (28 Da), and Br (79/81 Da).[8]

TechniquePredicted m/z (Relative Intensity)Ion
ESI-MS (+ve) 244.96 (100%), 246.96 (98%)[M+H]⁺
ESI-MS (-ve) 242.94 (100%), 244.94 (98%)[M-H]⁻
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups.[11]

Protocol:

  • Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300N-H (Amide)Stretching
~1680C=O (Amide I)Stretching
~1530 & ~1350NO₂ (Nitro group)Asymmetric & Symmetric Stretching[12][13]
~1550N-H (Amide II)Bending
~800-600C-BrStretching
3100-3000Aromatic C-HStretching

Thermal Analysis for Stability Assessment

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for evaluating the thermal stability, melting behavior, and potential polymorphism of pharmaceutical intermediates.[14][15]

Rationale for Method Selection

DSC is used to measure thermal transitions like melting and crystallization, providing information on the melting point and purity. TGA measures mass loss versus temperature, which is essential for determining the onset of thermal decomposition.[14] Together, they provide a comprehensive picture of the material's behavior upon heating.[16][17]

Detailed Protocol: DSC and TGA

Instrumentation: A calibrated DSC instrument and a TGA instrument.

Sample Preparation:

  • DSC: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it. Use an empty sealed pan as a reference.

  • TGA: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

Experimental Conditions:

ParameterDSC SettingTGA Setting
Temperature Range 25 °C to 300 °C (or past melting)25 °C to 600 °C (or past decomposition)
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen (N₂)Nitrogen (N₂)
Flow Rate 50 mL/min50 mL/min

Expected Results & Interpretation:

  • DSC Thermogram: A sharp endothermic peak will indicate the melting point (Tₘ) of the crystalline solid. The onset temperature of this peak is typically reported as the melting point. Broad peaks or multiple transitions could indicate impurities or the presence of different polymorphic forms.

  • TGA Thermogram: The thermogram should show a stable baseline with no significant mass loss until the onset of decomposition. The temperature at which significant mass loss begins (Tₒₙₛₑₜ) is a key indicator of thermal stability. Nitroaromatic compounds can decompose exothermically and sometimes energetically, a factor to consider for safety during handling and storage.[18]

Integrated Thermal Analysis Workflow

Thermal_Analysis cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample Sample of This compound DSC_run Run DSC (10°C/min under N₂) Sample->DSC_run TGA_run Run TGA (10°C/min under N₂) Sample->TGA_run DSC_data Analyze Thermogram DSC_run->DSC_data DSC_result Determine Melting Point (Tₘ) Assess Purity/Polymorphism DSC_data->DSC_result TGA_data Analyze Thermogram TGA_run->TGA_data TGA_result Determine Decomposition Temp (Tₒₙₛₑₜ) Assess Thermal Stability TGA_data->TGA_result

Caption: Workflow for DSC and TGA thermal analysis.

Conclusion: An Integrated Approach

The characterization of this compound is not complete with a single technique. A holistic and self-validating analytical package is achieved by logically integrating the results from chromatography, spectroscopy, and thermal analysis. The HPLC method confirms the purity, while the collective data from NMR, MS, and FTIR provide irrefutable evidence of the molecular structure. Finally, DSC and TGA analyses define the compound's physical properties and thermal stability limits, which are critical for safe handling, storage, and formulation development.

Overall_Workflow cluster_purity Purity & Identity cluster_structure Structural Confirmation cluster_stability Physical Properties Sample Test Sample HPLC HPLC-UV (Purity Assay) Sample->HPLC MS Mass Spec (Molecular Weight, Br Pattern) Sample->MS NMR NMR (¹H, ¹³C) (Connectivity) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR DSC DSC (Melting Point) Sample->DSC TGA TGA (Decomposition Temp) Sample->TGA Report Certificate of Analysis (Complete Profile) HPLC->Report MS->Report NMR->Report FTIR->Report DSC->Report TGA->Report

Caption: Integrated analytical workflow for full characterization.

References

  • BenchChem. (n.d.). A Comparative Guide to Spectroscopic Methods for Assessing the Regioselectivity of Aromatic Nitration.
  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • BenchChem. (n.d.). A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation.
  • ResearchGate. (n.d.). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • PubMed. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile.
  • NIH PMC. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • C-Therm Technologies Ltd. (2022). Thermal Analysis in the Pharmaceutical Industry.
  • NIH PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • MSU chemistry. (n.d.). NMR Spectroscopy.
  • BenchChem. (n.d.). Analytical methods for the characterization of bis(2-nitrophenyl)amine.
  • ResearchGate. (n.d.). Thermal stability of nitrobenzyl halogenides.
  • ResearchGate. (n.d.). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol.
  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....
  • Stenutz. (n.d.). N-(3-nitrophenyl)formamide.

Sources

Application Note & Scale-Up Protocol: Robust Synthesis of N-(3-Bromo-2-nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of N-(3-bromo-2-nitrophenyl)formamide, a key intermediate in the development of various pharmaceutical compounds. The protocol detailed herein is designed for robustness, scalability, and safety, moving from laboratory-scale understanding to pilot-scale production. We will explore the underlying chemical principles, provide a meticulously detailed step-by-step protocol, and address critical safety and handling considerations. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Importance

This compound is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a formamide group and a substituted phenyl ring, allows for diverse subsequent chemical transformations. Formamides are pivotal precursors for synthesizing isocyanides, formamidines, and various heterocyclic systems that are core scaffolds in many biologically active molecules. The presence of the bromo and nitro groups on the aromatic ring provides regiochemical handles for cross-coupling reactions and reduction-cyclization strategies, respectively, making this intermediate highly strategic for building complex molecular architectures.

The primary synthetic route involves the N-formylation of 3-bromo-2-nitroaniline. While numerous formylation methods exist, direct formylation using formic acid is often preferred for large-scale synthesis due to its cost-effectiveness, high atom economy, and operational simplicity.[1] This application note presents an optimized protocol for this transformation, focusing on reaction control, product isolation, and purity, ensuring a reliable supply of this critical intermediate for drug discovery pipelines.

Synthetic Strategy and Reaction Mechanism

The selected synthetic route is the direct N-formylation of 3-bromo-2-nitroaniline using an excess of formic acid, which serves as both the formylating agent and the reaction solvent.

Overall Reaction

Caption: Overall reaction scheme for the formylation of 3-bromo-2-nitroaniline.

Plausible Reaction Mechanism

The formylation of an amine with formic acid under heating is essentially a dehydration or condensation reaction.[1] The mechanism proceeds as follows:

  • Protonation of Formic Acid: In the acidic medium, a molecule of formic acid is protonated by another, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-bromo-2-nitroaniline attacks the activated carbonyl carbon of the protonated formic acid. This forms a tetrahedral intermediate.

  • Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the formation of a good leaving group (water). The elimination of a water molecule, followed by deprotonation, regenerates the acid catalyst and yields the final N-formylated product.

The use of excess formic acid and removal of water (by distillation if necessary, though often heating to reflux is sufficient) drives the equilibrium towards the product.

Process Safety and Hazard Management

Scaling up chemical synthesis requires a stringent focus on safety. The primary reagents in this synthesis have specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • 3-Bromo-2-nitroaniline (CAS: 7138-15-0):

    • Hazards: Causes skin irritation and serious eye irritation. May be harmful if swallowed or inhaled.[2][3]

    • Handling: Wear protective gloves, chemical safety goggles, and a lab coat.[2] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3][4]

  • Formic Acid (CAS: 64-18-6):

    • Hazards: Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled.

    • Handling: Use in a well-ventilated fume hood. Wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant apron or lab coat. Ensure an eyewash station and safety shower are immediately accessible.

All operations should be conducted behind a safety shield in a designated high-hazard area, especially during the heating phase.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis. Adjustments to equipment and cooling/heating capacity will be necessary for further scale-up.

Equipment and Reagents
Equipment/ReagentSpecification
Equipment
Reaction Vessel2 L, 3-neck round-bottom flask
StirringOverhead mechanical stirrer with PTFE paddle
HeatingHeating mantle with temperature controller & probe
CondenserAllihn or Graham condenser
Addition FunnelNot required for this batch process
FiltrationBüchner funnel (15 cm diameter), vacuum flask
DryingVacuum oven
Reagents
3-Bromo-2-nitroaniline100.0 g (0.461 mol)
Formic Acid (98-100%)500 mL (~13.4 mol)
Deionized WaterFor work-up
Ethanol (95%)For recrystallization
Celite® or Filter AidFor hot filtration (optional)
Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2 L reaction vessel with the overhead stirrer, condenser (with water running), and a temperature probe. Ensure the setup is secure in a chemical fume hood.

  • Charging Reagents: To the reaction vessel, add formic acid (500 mL). Begin stirring to create a vortex (approx. 150-200 RPM). Slowly and portion-wise, add the 3-bromo-2-nitroaniline (100.0 g) to the stirred formic acid. An initial mild exotherm may be observed.

  • Reaction: Once the addition is complete, begin heating the mixture to reflux (target internal temperature of 100-105 °C). Maintain a gentle reflux.

  • Monitoring: Monitor the reaction progress every hour after reaching reflux using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is complete when the starting aniline spot is no longer visible (typically 4-6 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (< 30 °C).

    • In a separate large beaker (5 L), prepare a slurry of ice and deionized water (approx. 2 L).

    • Slowly pour the cooled reaction mixture into the stirred ice-water. A yellow solid will precipitate immediately.

    • Continue stirring the slurry for 30 minutes to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the filtrate is near neutral pH.

  • Purification (Recrystallization):

    • Transfer the damp crude solid to a 2 L Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid completely (start with ~500-600 mL and add more if needed). A hot plate with stirring is recommended.

    • If insoluble impurities are present, perform a hot filtration through a pad of Celite®.

    • Allow the clear, hot solution to cool slowly to room temperature.

    • Once at room temperature, cool further in an ice bath for 1 hour to maximize crystal formation.

    • Collect the purified, crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold 95% ethanol (2 x 50 mL).

  • Drying: Dry the product in a vacuum oven at 50-60 °C overnight or until a constant weight is achieved.

Expected Results and Characterization

ParameterExpected Value / Specification
Product This compound
CAS Number 1215205-92-7[5]
Molecular Formula C₇H₅BrN₂O₃[6]
Molecular Weight 245.03 g/mol [6]
Appearance Yellow crystalline solid
Yield 100-108 g (89-96% theoretical)
Purity (HPLC) ≥ 98%
Melting Point 135-138 °C
Characterization Conforms to structure by ¹H NMR and MS analysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or Incomplete Yield Reaction time too short; insufficient heating.Ensure true reflux is maintained. Extend reaction time and confirm completion by TLC before work-up.
Product loss during work-up or recrystallization.Ensure mixture is fully cooled before filtration. Use minimal hot solvent for recrystallization.
Product is Oily/Gummy Incomplete removal of formic acid.Ensure thorough washing of the crude product with water. Check pH of filtrate.
Impurities present.Re-purify by recrystallization, potentially using a different solvent system (e.g., isopropanol).
Low Purity by HPLC Incomplete reaction.As above, ensure the reaction goes to completion.
Inefficient purification.Optimize recrystallization: ensure slow cooling, consider a second recrystallization or charcoal treatment if colored.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By utilizing formic acid as both reagent and solvent, the process is efficient and economically viable for producing multi-gram to kilogram quantities of this important pharmaceutical intermediate. Strict adherence to the safety protocols outlined is essential for a safe and successful scale-up operation. The high yield and purity of the final product make it suitable for direct use in subsequent stages of drug discovery and development programs.

References

  • Fisher Scientific, Safety Data Sheet for 4-Bromo-3-nitroaniline. (2025). Provides key safety, handling, and personal protective equipment information.

  • Sigma-Aldrich, Safety Data Sheet for 4-bromoaniline. (2024). Details hazards and precautionary statements for a related compound class.

  • Thermo Fisher Scientific, Safety Data Sheet for 4-Bromo-2-methyl-6-nitroaniline. (2025). Outlines prevention and response measures for handling nitroaniline derivatives.

  • CPAChem, Safety data sheet for 2-Nitroaniline. (2022). Provides hazard identification and handling precautions for nitroanilines.

  • Apollo Scientific, 3-Bromo-2-nitroaniline Safety Data. Describes emergency measures and handling for the starting material.

  • Synthesis of N-aryl derived formamides using triflic anhydride. Open Research@CSIR-NIScPR. Discusses the importance and synthesis of N-formyl derivatives.

  • Method for preparing N-aryl amide without solvent and catalyst. Google Patents (CN106674040A). Describes industrial considerations for amide synthesis.

  • Formylation of Amines. Molecules (MDPI). Reviews various methods for amine formylation, including the use of formic acid.

  • This compound Product Information. ChemicalBook. Provides CAS number and molecular formula.

  • 3-Bromo-2-nitroaniline Product Information. PubChem. Provides identifiers and properties for the starting material.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Bromo-2-nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Bromo-2-nitrophenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The formylation of 3-bromo-2-nitroaniline presents a significant challenge due to the presence of two strong electron-withdrawing groups (bromo and nitro), which deactivate the aniline nitrogen, making it a poor nucleophile. This guide provides in-depth, field-proven insights to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Low Nucleophilicity of the Starting Material: The primary challenge in this synthesis is the low reactivity of 3-bromo-2-nitroaniline due to the electron-withdrawing nature of the bromo and nitro groups.[1][2] This significantly reduces the nucleophilicity of the amino group.1. Choice of a More Potent Formylating Agent: A standard formic acid protocol may be insufficient. The use of acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a more powerful formylating agent that can overcome the low reactivity of the deactivated aniline.[3][4]
2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, resulting in poor conversion.[1]2. Temperature Optimization: While high temperatures can lead to decomposition, a moderate increase can significantly improve the reaction rate. For the acetic formic anhydride method, maintaining a temperature of 50-60°C is often effective.
3. Presence of Moisture: Formylating agents, especially acetic formic anhydride, are highly sensitive to moisture and will be quenched by water, leading to a drastic reduction in yield.[2]3. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products/Side Reactions 1. Decomposition of the Formylating Agent: Acetic formic anhydride is unstable and can decompose, especially at elevated temperatures, leading to side reactions.[5][6]1. Controlled Temperature and Reaction Time: Generate the acetic formic anhydride in situ at a low temperature (0-5°C) before adding the aniline and then proceed with the reaction at a controlled, moderate temperature. Monitor the reaction progress by TLC to avoid prolonged reaction times.
2. Reaction with Solvent: If using a reactive solvent, it may compete with the aniline for the formylating agent.2. Use of an Inert Solvent: While some methods are solvent-free, if a solvent is necessary, choose an inert one like anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
Difficult Purification of the Final Product 1. Presence of Unreacted Starting Material: Due to the low reactivity of 3-bromo-2-nitroaniline, it is common to have unreacted starting material in the crude product.1. Chromatographic Purification: Column chromatography is often necessary to separate the product from the unreacted starting material and any baseline impurities. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.
2. Contamination with Acetic Acid and Formic Acid: The work-up procedure may not have effectively removed the acidic byproducts.2. Thorough Aqueous Work-up: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any residual acids. Follow this with a brine wash to remove any remaining aqueous solution.

Frequently Asked Questions (FAQs)

Q1: Why is the formylation of 3-bromo-2-nitroaniline so difficult?

A1: The primary reason for the difficulty in formylating 3-bromo-2-nitroaniline lies in its electronic properties. Both the bromine atom and the nitro group are strong electron-withdrawing groups. They pull electron density away from the aromatic ring and, consequently, from the amino group. This reduction in electron density makes the nitrogen atom of the amino group less nucleophilic and therefore less reactive towards electrophilic formylating agents.[1][2]

Q2: Can I use the Vilsmeier-Haack reaction for this synthesis?

A2: While the Vilsmeier-Haack reaction is a common method for formylation, it is generally more effective for electron-rich aromatic compounds.[1] For a highly deactivated substrate like 3-bromo-2-nitroaniline, the Vilsmeier reagent (formed from DMF and POCl₃) may not be electrophilic enough to react efficiently, likely resulting in very low yields.

Q3: I've seen methods using formic acid with a catalyst. Would that be a better approach?

A3: Catalytic methods using formic acid, such as those employing iodine or melamine-trisulfonic acid, have shown success with anilines bearing electron-withdrawing groups.[7][8] These catalysts work by activating the formic acid, making it a more potent electrophile.[8] While potentially effective, the acetic formic anhydride method is often more robust for severely deactivated substrates.

Q4: My TLC shows a spot with a similar Rf to my product. How can I be sure it's not an isomer?

A4: While N-formylation is the expected reaction, the possibility of C-formylation on the aromatic ring, though unlikely for such a deactivated ring, should be considered. To confirm the structure of your product, it is crucial to perform thorough characterization using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should clearly show a formyl proton signal and the expected aromatic proton signals with their characteristic coupling patterns.

Q5: How can I improve the chemoselectivity of the reaction and avoid O-formylation if my substrate also contains a hydroxyl group?

A5: Fortunately, N-formylation is generally favored over O-formylation under the recommended conditions.[3] The nitrogen of the amino group is typically more nucleophilic than the oxygen of a hydroxyl group in an aromatic system. To further enhance chemoselectivity, you can perform the reaction at the lowest effective temperature and for the minimum time required for the consumption of the starting material.

Experimental Protocol: Synthesis of this compound using Acetic Formic Anhydride

This protocol is designed to address the low reactivity of 3-bromo-2-nitroaniline.

Materials and Reagents:

  • 3-Bromo-2-nitroaniline

  • Formic acid (≥95%)

  • Acetic anhydride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Reflux condenser (if heating for an extended period)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Preparation of Acetic Formic Anhydride (in situ):

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add formic acid (1.5 equivalents relative to the aniline).

    • Cool the flask to 0°C using an ice bath.

    • Slowly add acetic anhydride (1.5 equivalents) dropwise to the cold formic acid with vigorous stirring.

    • Allow the mixture to stir at 0°C for 30 minutes to ensure the formation of acetic formic anhydride.

  • Reaction with 3-Bromo-2-nitroaniline:

    • Dissolve 3-bromo-2-nitroaniline (1.0 equivalent) in a minimal amount of anhydrous DCM or THF.

    • Slowly add the aniline solution to the pre-formed acetic formic anhydride mixture at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Gently heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess acids) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be a solid or a viscous oil.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure this compound.

Visualizing the Workflow

G cluster_prep In Situ Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification formic_acid Formic Acid acetic_anhydride Acetic Anhydride formic_acid->acetic_anhydride 0°C, 30 min AFA Acetic Formic Anhydride acetic_anhydride->AFA aniline 3-Bromo-2-nitroaniline in Anhydrous Solvent reaction_mixture Reaction Mixture aniline->reaction_mixture heating Stir for 2-4h (Monitor by TLC) reaction_mixture->heating Warm to RT, then heat to 50-60°C quench Quench with Cold Water extraction Extract with Organic Solvent quench->extraction wash Wash with NaHCO₃ & Brine extraction->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purification Column Chromatography dry_concentrate->purification product Pure this compound purification->product G cluster_yes Unreacted Starting Material cluster_no No Unreacted Starting Material start Low Yield of This compound check_sm Is unreacted starting material present (TLC)? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No increase_temp Increase reaction temp. (e.g., to 60°C) yes_sm->increase_temp increase_time Increase reaction time (monitor by TLC) yes_sm->increase_time stronger_reagent Confirm potency of formylating agent yes_sm->stronger_reagent check_moisture Were anhydrous conditions rigorously maintained? no_sm->check_moisture check_workup Was there product loss during work-up/purification? no_sm->check_workup check_decomposition Consider product decomposition no_sm->check_decomposition

Caption: Decision tree for troubleshooting low yield issues.

References

  • G. A. Olah, S. J. Kuhn. (1956). Formylation with Formic Anhydride. A New Aldehyde Synthesis. Journal of the American Chemical Society, 78(9), 1940-1941. [Link]

  • Reddy, P. G., Kumar, P. S., & Baskaran, S. (2000). A convenient method for the N-formylation of secondary amines and anilines using ammonium formate. Tetrahedron Letters, 41(47), 9149-9151.
  • Lewis, E. S., & Grinstein, R. H. (1962). The Decomposition of Acetic Formic Anhydride. Journal of the American Chemical Society, 84(7), 1158-1161.
  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. [Link]

  • JETIR. (2018). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR, 5(8). [Link]

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Technical Support Center: Formylation of 3-Bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 3-bromo-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific chemical transformation. The unique electronic and steric properties of this substrate, characterized by a highly deactivated aromatic system, present specific challenges that can lead to side reactions and low yields. This document provides in-depth troubleshooting guides and FAQs to address common issues encountered during experimentation.

Introduction: The Challenge of Formylating a Deactivated System

The synthesis of N-(3-bromo-2-nitrophenyl)formamide is a critical step in the development of various pharmaceutical intermediates and heterocyclic compounds. However, the formylation of the starting material, 3-bromo-2-nitroaniline, is not trivial. The primary amine is significantly deactivated by the strong electron-withdrawing effects of the adjacent nitro group and, to a lesser extent, the bromine atom. This reduced nucleophilicity makes the desired N-formylation reaction sluggish and susceptible to competing side reactions, particularly under harsh conditions. This guide focuses on the most common and effective method—using acetic formic anhydride (AFA) generated in situ—and provides solutions to the problems that may arise.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues reported by researchers in a question-and-answer format.

Q1: My reaction shows very low conversion or fails to proceed. What is the primary cause?

A1: The most common cause of low or no yield is the inherently low nucleophilicity of the amino group in 3-bromo-2-nitroaniline. The potent electron-withdrawing nitro group at the ortho position drastically reduces the electron density on the nitrogen, making it a poor nucleophile.

Troubleshooting Steps:

  • Choice of Formylating Agent: Standard, mild formylating agents may be ineffective. A more potent reagent is required. The mixed anhydride, acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride, is an excellent choice. AFA is more electrophilic than formic acid alone, facilitating the attack by the deactivated amine.[1][2]

  • Reaction Conditions: Gentle heating is often necessary to drive the reaction to completion. However, excessive heat can promote degradation. We recommend starting at a moderate temperature (e.g., 40-50 °C) and monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • Moisture Contamination: Acetic formic anhydride is highly susceptible to hydrolysis.[3] The presence of water will consume the reagent, converting it back to formic and acetic acids, which are much less effective under these conditions. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

Table 1: Troubleshooting Summary for Low Conversion
Potential Cause Underlying Reason Recommended Solution
Poor Nucleophilicity The ortho-nitro group strongly deactivates the amine.Use a more reactive formylating agent like in situ generated acetic formic anhydride (AFA).
Sub-optimal Temperature Insufficient energy to overcome the activation barrier.Gently heat the reaction to 40-50 °C and monitor progress closely by TLC.
Reagent Hydrolysis AFA is moisture-sensitive and decomposes in the presence of water.[3]Use oven-dried glassware and anhydrous reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Q2: The reaction mixture has turned dark brown/black, and I've isolated a tarry, insoluble substance. What happened?

A2: The formation of dark, polymeric, or tarry byproducts is typically a result of decomposition or unwanted condensation reactions, which can be promoted by excessive heat or overly acidic conditions. 3-Bromo-2-nitroaniline is known to be susceptible to condensation reactions under acidic conditions.[4][5]

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter. Do not overheat the reaction. If you observe significant darkening, immediately reduce the temperature. The ideal temperature is the lowest one that allows for a reasonable reaction rate.

  • Order of Addition: Prepare the acetic formic anhydride in situ at a low temperature (0-10 °C) before adding the 3-bromo-2-nitroaniline.[1] This ensures the highly reactive reagent is formed correctly before it comes into contact with the substrate. Adding all reagents at once at a high temperature can lead to uncontrolled side reactions.

  • Minimize Reaction Time: Over-exposing the substrate to the reaction conditions can promote byproduct formation. Use TLC to determine when the starting material is consumed and work up the reaction promptly.

Diagram 1: Troubleshooting Workflow for Tarry Byproduct Formation

G start Dark, Tarry Byproduct Observed q1 Was the reaction temperature > 60°C? start->q1 sol1 Action: Reduce temperature to 40-50°C. Maintain strict temperature control. q1->sol1 Yes q2 Was the reaction time excessively long? q1->q2 No end Outcome: Minimized Decomposition and Condensation sol1->end sol2 Action: Monitor reaction by TLC. Work up promptly upon completion. q2->sol2 Yes q3 Was the AFA reagent prepared correctly? q2->q3 No sol2->end sol3 Action: Prepare AFA at 0-10°C before adding the aniline. Ensure slow, controlled addition. q3->sol3 Yes q3->end No sol3->end

Caption: A decision-tree workflow for troubleshooting the formation of tarry substances.

Q3: I've isolated a byproduct with a mass corresponding to acetylation, not formylation. How is this possible?

A3: This is a potential, though less common, side reaction when using acetic formic anhydride. AFA is a mixed anhydride, and in theory, either the formyl or the acetyl group can be transferred. However, the formyl group is sterically less hindered and its carbonyl carbon is more electrophilic, making formylation the overwhelmingly favored pathway.[1]

Troubleshooting Steps:

  • Stoichiometry of AFA Precursors: Ensure that formic acid is used in excess relative to acetic anhydride during the in situ preparation of AFA. This maximizes the concentration of the desired mixed anhydride and minimizes the amount of unreacted acetic anhydride, which could act as an acetylating agent.

  • Purification: If a minor amount of the acetylated byproduct is formed, it can typically be separated from the desired formylated product by column chromatography on silica gel.

Core Experimental Protocols

Protocol 1: N-Formylation of 3-Bromo-2-nitroaniline using in situ Acetic Formic Anhydride

This protocol is optimized to favor the formation of this compound while minimizing side reactions.

Materials:

  • 3-bromo-2-nitroaniline

  • Formic acid (≥95%, anhydrous)

  • Acetic anhydride (≥98%, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation (AFA formation):

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂), add formic acid (3.0 eq).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add acetic anhydride (1.5 eq) dropwise to the stirred formic acid. Maintain the internal temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of acetic formic anhydride.

  • Formylation Reaction:

    • Dissolve 3-bromo-2-nitroaniline (1.0 eq) in a minimal amount of anhydrous DCM in a separate flask.

    • Slowly add the aniline solution via the dropping funnel to the freshly prepared AFA solution at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Gently heat the mixture to 40-45 °C using an oil bath.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution to quench excess anhydride and neutralize the acids. Caution: Vigorous gas evolution (CO₂) will occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Table 2: Recommended Reagent Stoichiometry
ReagentMolar Equivalents (eq)Role
3-Bromo-2-nitroaniline1.0Substrate
Formic Acid3.0AFA Precursor / Solvent
Acetic Anhydride1.5AFA Precursor
Diagram 2: Reaction Scheme and Potential Side Reactions

G sub 3-Bromo-2-nitroaniline reagent + Acetic Formic Anhydride (HCOOCOCH3) sub->reagent product This compound (Desired Product) reagent->product Main Pathway (N-Formylation) side_prod1 Condensation Polymers / Tar (Side Product) reagent->side_prod1 Conditions: Excess Heat / Acid (Decomposition) side_prod2 N-(3-bromo-2-nitrophenyl)acetamide (Minor Side Product) reagent->side_prod2 Conditions: Excess Acetic Anhydride (N-Acetylation)

Caption: The desired formylation pathway and potential side reactions.

References

  • Grokipedia: Duff reaction. Available at: [Link]

  • Duff Reaction.
  • YouTube: Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. Available at: [Link]

  • Organic Chemistry Portal: Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia: Vilsmeier–Haack reaction. Available at: [Link]

  • Chemistry Steps: Vilsmeier-Haack Reaction. Available at: [Link]

  • Slideshare: Vilsmeier haack rxn. Available at: [Link]

  • Chem-Station Int. Ed.: Duff Reaction. Available at: [Link]

  • Wikipedia: Duff reaction. Available at: [Link]

  • Organic Syntheses Procedure: Acetic Formic Anhydride. Available at: [Link]

  • Wikipedia: Acetic formic anhydride. Available at: [Link]

  • Jetir.Org: N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Available at: [Link]

Sources

purification challenges of N-(3-Bromo-2-nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-Bromo-2-nitrophenyl)formamide

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Part 1: Understanding the Synthesis Context & Potential Impurities

Effective purification begins with understanding the potential impurities that can arise during synthesis. This compound is most commonly synthesized via the formylation of 3-bromo-2-nitroaniline.[1] This context is critical as the purity of the final product is directly influenced by the completeness of the reaction and the nature of the starting materials and reagents used.

Common Synthesis Route: 3-bromo-2-nitroaniline + Formylating Agent (e.g., Formic Acid) -> this compound

Primary Impurities to Anticipate:

  • Unreacted Starting Material: 3-bromo-2-nitroaniline may persist if the reaction does not go to completion.

  • Hydrolysis Product: The formamide product can hydrolyze back to 3-bromo-2-nitroaniline, especially in the presence of acid or base under aqueous conditions during work-up.[2][3]

  • Byproducts from Formylating Agent: Residual formic acid or other formylating agents can contaminate the crude product.

  • Di-formylated Species: While less common, over-reaction could potentially lead to di-formylated byproducts under harsh conditions.

A logical workflow for identifying and resolving these impurities is essential for achieving high purity.

G cluster_synthesis Synthesis Phase cluster_impurities Potential Impurities Synthesis Formylation of 3-bromo-2-nitroaniline Crude_Product Crude Product Mixture Synthesis->Crude_Product SM Unreacted Starting Material (3-bromo-2-nitroaniline) Crude_Product->SM Incomplete Reaction HP Hydrolysis Product (Amine Precursor) Crude_Product->HP Aqueous Work-up RB Reagent Byproducts (e.g., Formic Acid) Crude_Product->RB Residual Reagents Purification Purification Strategy SM->Purification HP->Purification RB->Purification

Caption: Origin of common impurities from synthesis.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My crude product is an oil or a sticky solid that refuses to crystallize. What's happening and how can I fix it?

Probable Causes:

  • Residual Solvent: High-boiling point solvents used in the reaction or work-up (like DMF or residual formic acid) can trap the product in an oily state.

  • Impurity-Induced Melting Point Depression: The presence of unreacted starting material or other byproducts can significantly lower the melting point of the mixture, preventing it from solidifying at room temperature.

Solutions & Scientific Rationale:

  • Trituration: This is the first and often most effective step.

    • Protocol: Add a small amount of a cold, non-polar solvent in which your product is insoluble but the impurities are soluble. Good choices include hexanes, diethyl ether, or a mixture of both. Stir the oily mixture vigorously with a spatula, breaking up the material. The solvent will wash away impurities and can induce crystallization.

    • Why it Works: Trituration relies on differential solubility. The non-polar solvent dissolves residual organic impurities and helps to remove traces of water by azeotropic effects, providing a purer, less inhibited environment for crystal lattice formation.

  • Co-evaporation:

    • Protocol: Dissolve the oil in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone. Add a higher-boiling, non-polar solvent like toluene. Evaporate the mixture on a rotary evaporator. Repeat 2-3 times.

    • Why it Works: This technique is excellent for removing stubborn, high-boiling point impurities like DMF. The toluene forms a lower-boiling azeotrope with the impurity, facilitating its removal under vacuum.

G Start Crude Product is an Oil Triturate Attempt Trituration (e.g., with cold Hexane/Ether) Start->Triturate Solid_Obtained Solid Product Obtained Triturate->Solid_Obtained Success Still_Oil Product Remains Oily Triturate->Still_Oil Failure Purify Proceed to Further Purification (Recrystallization or Chromatography) Solid_Obtained->Purify CoEvap Perform Co-evaporation (e.g., with Toluene) Still_Oil->CoEvap CoEvap->Purify

Caption: Workflow for solidifying an oily product.

Q2: My TLC/NMR analysis shows significant starting material. What is the best purification method to separate it from my product?

Probable Cause: The formylation reaction was incomplete. The starting material (3-bromo-2-nitroaniline) and the product (this compound) have different polarities, which can be exploited for separation. The formamide product is generally more polar than the aniline precursor due to the amide functional group.

Solutions & Scientific Rationale:

The choice between recrystallization and column chromatography depends on the quantity of material and the degree of separation required.[4]

Method 1: Recrystallization (Preferred for larger quantities with moderate impurity levels) Recrystallization is an excellent technique that selects for the desired compound based on its specific solubility properties at different temperatures.[5]

  • Solvent Selection: The key is finding a solvent or solvent system where the product is highly soluble when hot but poorly soluble when cold, while the impurity (starting material) remains soluble at cold temperatures.[5]

    • Recommended Solvents: Alcohols like ethanol or isopropanol are often excellent choices for aromatic amides.[6][7] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[5][8]

  • Why it Works: As the hot, saturated solution cools, the concentration of the desired product exceeds its solubility limit, forcing it to crystallize out. The impurities, being present in a lower concentration, remain in the "mother liquor."[5]

Method 2: Column Chromatography (Ideal for small quantities or difficult separations) Chromatography provides a more powerful separation based on the differential adsorption of compounds to a stationary phase.[9][10]

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically used. Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity to elute your compounds. The less polar starting material will elute from the column first, followed by the more polar formamide product.

  • Why it Works: The polar silica gel stationary phase interacts more strongly with more polar compounds.[4] The mobile phase flows through the column, carrying the compounds with it. Less polar compounds spend more time in the mobile phase and move faster, while more polar compounds are retained longer by the stationary phase, effecting separation.

TechniqueProsConsBest For
Recrystallization Scalable, cost-effective, can yield very pure crystals.Requires finding a suitable solvent; can have lower recovery.Purifying >1 gram of material with <15% impurity.
Column Chromatography High resolving power, separates complex mixtures.More time-consuming, uses more solvent, less scalable.[6]Purifying <1 gram or when recrystallization fails.
Q3: My yield is significantly reduced after purification, especially after column chromatography. What could be the issue?

Probable Causes:

  • Product Decomposition on Silica: Amides can sometimes be sensitive to the acidic nature of standard silica gel, leading to hydrolysis back to the aniline starting material during long exposure on the column.[6]

  • Irreversible Adsorption: Highly polar compounds can sometimes bind very strongly to the silica gel and may not elute completely.

  • Product Loss During Work-up: If recrystallizing, choosing a solvent in which the product has moderate cold solubility will lead to significant loss in the mother liquor.

Solutions & Scientific Rationale:

  • Deactivate the Silica Gel:

    • Protocol: Before preparing your column, create a slurry of the silica gel in your starting eluent mixture and add 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.

    • Why it Works: The basic triethylamine passivates the Lewis acid sites on the silica, preventing acid-catalyzed degradation of your sensitive formamide product.[6]

  • Optimize Recrystallization:

    • Protocol: Before committing your entire batch, perform small-scale solvent tests. Ensure the product truly "crashes out" of the solution upon cooling. After filtering your crystals, minimize the amount of cold solvent used for washing to prevent redissolving the product. The mother liquor can also be concentrated and a second crop of crystals can be collected.

Part 3: Frequently Asked Questions (FAQs)

Q: What are the expected physical properties of pure this compound? A: Pure this compound is an aromatic organic compound.[1] Its molecular weight is 245.03 g/mol .[1] While specific, verified melting point data for this exact isomer is not readily available in the search results, related isomers like N-(3-nitrophenyl)formamide have a melting point of 132-133°C.[11] The product should be a crystalline solid. Significant deviation from a sharp melting point indicates impurities.

Q: How can I confirm the identity and purity of my final product? A: A combination of techniques is recommended:

  • ¹H NMR Spectroscopy: This will confirm the structure. The formyl proton (CHO) should appear as a singlet or doublet downfield (often >8 ppm), and the NH proton will also be downfield and may be broad.[1] The aromatic protons will show a characteristic splitting pattern.

  • TLC: A single spot on a TLC plate in an appropriate solvent system (e.g., 30% Ethyl Acetate/Hexanes) is a good indicator of purity.

  • Melting Point: A sharp melting point range (within 1-2°C) that is consistent with literature values (if available) indicates high purity.

Q: My formamide product appears to be degrading upon storage. What are the best storage conditions? A: Formamides can be susceptible to hydrolysis, especially in the presence of moisture and acid or base catalysts.[2][12][13] For long-term stability, store the purified, dry solid in a tightly sealed vial in a desiccator or in a freezer at -20°C to minimize atmospheric moisture exposure.

Part 4: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization from Ethanol/Water
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to use a minimal volume to ensure the solution is saturated.

  • Induce Impurity Solubility: While the solution is hot, add water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the product is starting to become insoluble.

  • Re-dissolution: Add a few drops of hot ethanol to make the solution clear again. This ensures you are at the perfect saturation point for crystallization to occur upon cooling.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar eluent (e.g., 5% ethyl acetate in hexanes). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. For best results, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This "dry loading" technique prevents band broadening.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate/hexanes). The less polar unreacted starting material (3-bromo-2-nitroaniline) will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% ethyl acetate) to elute the more polar this compound product.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from ResearchGate. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization.
  • Studylib. (n.d.). Experiment 5: COLUMN CHROMATOGRAPHIC PURIFICATION OF NITROANILINES. Retrieved from Studylib. [Link]

  • Campbell, R. M., & Lee, M. L. (1984). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry, 56(6), 1026–1030.
  • ResearchGate. (2018). Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Retrieved from ResearchGate. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
  • Lee, S.L. (2007). The Chromatography of Nitro compounds.
  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from ResearchGate. [Link]

  • Ovid. (n.d.). Aspects of the hydrolysis of formamide. Retrieved from Ovid. [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from Chemguide. [Link]

  • ACS Publications. (2023). Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions.
  • ACS Publications. (2005). Formamide Hydrolysis Investigated by Multiple-Steering ab Initio Molecular Dynamics. The Journal of Physical Chemistry B.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]

Sources

preventing degradation of N-(3-Bromo-2-nitrophenyl)formamide during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-Bromo-2-nitrophenyl)formamide

Introduction

This compound is a critical intermediate in synthetic organic chemistry, valued for its role as a precursor in the construction of complex heterocyclic scaffolds, most notably benzimidazoles, which are prevalent in pharmaceuticals.[1][2] The molecule's architecture, featuring a formamide group ortho to a nitro group, is specifically designed for tandem reactions, typically involving reductive cyclization.[3][4] However, this arrangement of functional groups also introduces inherent instabilities. Degradation during a reaction sequence not only reduces the yield of the desired product but can also complicate purification due to the formation of closely related impurities.

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting common issues and preventing the degradation of this compound during its use. By understanding the underlying chemical principles of its instability, users can optimize reaction conditions to ensure robust and reproducible outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions with this compound. Each issue is presented with its probable cause, a detailed explanation, and actionable solutions.

Question 1: My reaction has a low yield of the desired cyclized product, and I primarily observe the formation of 3-Bromo-2-nitroaniline. What is causing this?

Answer:

The presence of 3-Bromo-2-nitroaniline is a definitive indicator of formamide hydrolysis . The formyl group (-CHO) has been cleaved from the parent molecule, leaving the free aniline.

  • Causality & Mechanism: The N-formyl bond is an amide and is susceptible to hydrolysis under both acidic and basic conditions. The electron-withdrawing nature of the adjacent nitro group and the bromine atom on the aromatic ring can make the formamide carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions.[5] This degradation pathway is often accelerated by elevated temperatures.

  • Actionable Solutions:

    • Strict pH Control: Avoid strongly acidic or basic conditions if possible. If the reaction requires an acid (e.g., for nitro reduction with a metal like Fe or SnCl₂), use a buffered system or a milder acid. For instance, using ammonium chloride with iron powder can provide a sufficiently acidic environment for reduction while minimizing bulk amide hydrolysis.[6]

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If the desired transformation requires heat, perform a time-course study to find the optimal balance between product formation and degradation.

    • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried if the reaction chemistry permits. The presence of excess water provides the reagent for hydrolysis.

Protocol: Reductive Cyclization with pH Control

This protocol is designed to minimize formamide hydrolysis during the synthesis of a benzimidazole derivative.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add this compound (1.0 eq).

  • Reagent Addition: Add a neutral solvent such as ethanol or isopropanol. To this suspension, add iron powder (5.0 eq) and a saturated aqueous solution of ammonium chloride (NH₄Cl) (0.5 M). The NH₄Cl serves as a proton source in a controlled manner.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. The celite pad should be washed with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure and extract the resulting residue with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.

Question 2: My LC-MS analysis shows a significant byproduct with a mass corresponding to the loss of bromine (debromination). Why is this happening and how can I prevent it?

Answer:

The loss of the bromine atom indicates that hydrodebromination is occurring as a side reaction. This is most common when using catalytic hydrogenation for the nitro group reduction.

  • Causality & Mechanism: Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is highly effective for nitro group reduction. However, these catalysts are also notoriously efficient at catalyzing the hydrogenolysis (cleavage by hydrogen) of aryl halides.[7] The C-Br bond on the electron-rich aromatic ring (once the nitro group is reduced to an amine) becomes susceptible to cleavage on the catalyst surface.

  • Actionable Solutions:

    • Change the Reduction Method: Switch from catalytic hydrogenation to chemical reduction. Reagents like sodium dithionite (Na₂S₂O₄), iron in acetic acid, or tin(II) chloride (SnCl₂) are excellent for reducing nitro groups and are far less likely to cause debromination.[3][8]

    • Use a Catalyst Poison (Advanced): In some cases, the activity of a hydrogenation catalyst can be attenuated by adding a "poison," such as quinoline or a sulfur source. This can selectively slow the rate of dehalogenation relative to nitro reduction. This approach requires careful optimization.

    • Modify the Catalyst: Use a less active catalyst, such as palladium on calcium carbonate (CaCO₃), sometimes treated with lead (Lindlar's catalyst), which can occasionally show better selectivity.

Data Summary: Selecting a Reducing Agent
Reducing AgentTypical ConditionsProsCons
H₂, Pd/C H₂ (balloon or Parr), MeOH/EtOH, RTHigh efficiency, clean byproducts (H₂O)High risk of debromination
Fe / Acetic Acid Fe powder, AcOH, 50-80 °CInexpensive, effectiveAcidic (risk of hydrolysis), workup is messy
Fe / NH₄Cl Fe powder, NH₄Cl (aq), EtOH, 60-70 °CMilder pH, good for hydrolysis-sensitive substratesHeterogeneous, requires filtration
Sodium Dithionite Na₂S₂O₄, NH₄OH, H₂O/THF, RT-50 °CMild, good functional group toleranceRequires aqueous conditions, can be sluggish
Tin(II) Chloride SnCl₂·2H₂O, EtOH or EtOAc, 60-80 °CHomogeneous, very effectiveTin waste is toxic and requires careful disposal

Question 3: The reaction is sluggish, and upon heating to force it to completion, I get a complex mixture of dark, polar byproducts. What is happening?

Answer:

The formation of a complex, dark mixture suggests thermal decomposition and/or polymerization . This compound, especially after the nitro group is reduced, can be unstable at high temperatures.

  • Causality & Mechanism: The intermediate formed after nitro reduction is an ortho-aminoformanilide. This species is highly activated. At elevated temperatures, it can undergo various side reactions, including intermolecular condensation or elimination, leading to polymeric tars. The presence of residual metals from the reduction can also catalyze decomposition.

  • Actionable Solutions:

    • Use a More Active Reducing System: If the initial reduction is slow, leading to prolonged heating, switch to a more efficient system (e.g., SnCl₂) that works at a lower temperature.

    • Optimize Solvent Choice: The solvent can significantly impact reaction rates and stability.[9] A solvent that fully dissolves the starting material and intermediates may facilitate the reaction at a lower temperature. Screen solvents like ethanol, THF, dioxane, and DMF.

    • Ensure Efficient Stirring: In heterogeneous reactions (e.g., with Fe powder), poor stirring can lead to localized overheating and poor mass transfer, causing both slow reactions and decomposition.

    • One-Pot Procedure: The reductive cyclization is often most successful when performed as a one-pot tandem reaction where the unstable ortho-aminoformanilide intermediate is consumed as it is formed.[4][10]

Visualizing Degradation & Ideal Workflow

Key Degradation Pathways

The following diagram illustrates the primary degradation routes from the starting material.

DegradationPathways SM This compound Hydrolysis_Prod 3-Bromo-2-nitroaniline SM->Hydrolysis_Prod H₂O / H⁺ or OH⁻ (Hydrolysis) Debromo_Prod N-(2-nitrophenyl)formamide SM->Debromo_Prod H₂ / Pd-C (Debromination) Intermediate ortho-Amino Intermediate SM->Intermediate Reduction (e.g., Fe/NH₄Cl) Desired_Prod Desired Cyclized Product (e.g., 4-Bromobenzimidazole) Intermediate->Desired_Prod Cyclization (Heat) Decomp_Prod Decomposition Products (Tars) Intermediate->Decomp_Prod Excess Heat (Decomposition)

Caption: Primary degradation pathways for this compound.

Recommended Experimental Workflow

This workflow diagram highlights critical control points for a successful reaction.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification P1 Use Anhydrous Solvents (if applicable) P2 Select Appropriate Reducing Agent (Avoid Pd/C) R1 Charge Reactor Under Inert Gas (N₂) P2->R1 R2 Control Temperature (Start Low) R1->R2 R3 Monitor by TLC/LC-MS (Check for Byproducts) R2->R3 R4 Ensure Efficient Stirring R3->R4 W1 Prompt Filtration of Heterogeneous Reagents R4->W1 W2 Avoid Strong Acid/Base in Extraction W1->W2 W3 Purify Promptly (Silica Gel Chromatography) W2->W3

Caption: Recommended workflow with critical control points highlighted.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for this compound?

    • A: It should be stored in a cool, dry, and dark place in a tightly sealed container. To prevent hydrolysis from atmospheric moisture, storage in a desiccator or under an inert atmosphere (e.g., in a glovebox) is recommended for long-term stability.

  • Q: What is the specific role of the formyl group in the reductive cyclization reaction?

    • A: The formyl group serves as the source for the C2 carbon of the newly formed imidazole ring. After the nitro group is reduced to an amine, this amine nucleophilically attacks the formyl carbonyl, followed by dehydration to form the benzimidazole ring system.[6]

  • Q: Can I use a strong, non-nucleophilic base like DBU or NaH in reactions with this compound?

    • A: It is not recommended. Strong bases can deprotonate the formamide N-H, which may lead to side reactions. More importantly, they can promote elimination or other undesired pathways and significantly accelerate hydrolysis if any water is present. Stick to mild inorganic bases like K₂CO₃ or organic bases like triethylamine if a base is required.[11]

  • Q: What is the best analytical method to monitor reaction progress?

    • A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick, qualitative assessment of the consumption of starting material and the formation of products. LC-MS is invaluable for confirming the masses of the desired product and any byproducts (like the hydrolyzed or debrominated species), giving you a clear picture of what is happening in your reaction flask.

References

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576–4579. [Link]

  • Li, J., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]

  • Caddick, S., et al. (2009). Transition Metal Catalyzed Reductive Cyclization Reactions of Nitroarenes and Nitroalkenes. ResearchGate. [Link]

  • Kopteva, S., et al. (2021). Methods for synthesizing N‐aryl benzimidazoles. ResearchGate. [Link]

  • Saetan, J., et al. (2025). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Asif, M. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

  • Meesin, J., et al. (2025). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Mahidol University Institutional Repository. [Link]

  • Douglas, C. J., et al. (2022). Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence. PMC. [Link]

  • Kumar, A., & Kumar, R. (2018). Catalytic reduction of 2-nitroaniline: a review. PubMed. [Link]

  • Sako, M., & Maki, Y. (1988). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Chemical & Pharmaceutical Bulletin, 36(7), 2586-2593. [Link]

Sources

Technical Support Center: N-(3-Bromo-2-nitrophenyl)formamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-bromo-2-nitrophenyl)formamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during this specific formylation reaction, providing in-depth, experience-based solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the formylation of 3-bromo-2-nitroaniline. This is typically achieved using a formylating agent such as formic acid, often in the presence of a dehydrating agent or as a mixture with another reagent like acetic anhydride. The reaction aims to introduce a formyl group (-CHO) onto the nitrogen atom of the aniline.

Q2: What are the critical parameters to control during this synthesis?

A2: Temperature control is paramount. The formylation reaction can be exothermic, and excessive heat can lead to side reactions or decomposition of the starting material and product. Additionally, the purity of the starting material, 3-bromo-2-nitroaniline, is crucial as impurities can interfere with the reaction and complicate purification. The choice and purity of the formylating agent and any accompanying reagents are also critical factors.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be determined to achieve good separation between the spots.

Q4: What are the expected physical properties of this compound?

A4: this compound is a solid at room temperature. Its molecular formula is C7H5BrN2O3, with a molecular weight of approximately 245.03 g/mol .[1][2]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Question: I have followed the standard protocol for the formylation of 3-bromo-2-nitroaniline, but I am observing a very low yield of this compound, or the reaction does not seem to be proceeding at all. What could be the issue?

Answer:

Several factors can contribute to a low or non-existent yield. Let's break down the potential causes and solutions in a systematic way.

Causality Chain & Solutions:

  • Purity of Starting Material: The starting material, 3-bromo-2-nitroaniline, is a key intermediate in the synthesis of various compounds.[3] Impurities in the 3-bromo-2-nitroaniline can inhibit the reaction.

    • Verification: Check the purity of your starting material using techniques like NMR or melting point analysis.

    • Solution: If impurities are detected, purify the 3-bromo-2-nitroaniline by recrystallization before proceeding with the formylation.

  • Ineffective Formylating Agent: The activity of the formylating agent is critical.

    • Formic Acid: If you are using formic acid, ensure it is of high purity and has not decomposed. Older bottles of formic acid can absorb water, reducing their effectiveness.

    • Other Formylating Agents: When using other reagents like N,N-dimethylformamide (DMF), be aware of their potential hazards and incompatibilities.[4]

    • Solution: Use a fresh, unopened bottle of the formylating agent or purify it before use.

  • Inadequate Reaction Conditions:

    • Temperature: The reaction may require specific temperature conditions to proceed efficiently. Some formylation reactions require initial cooling followed by gentle heating.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Carefully review the literature for the optimal temperature and reaction time for your specific protocol. Monitor the reaction closely using TLC to determine the point of maximum conversion.

Problem 2: Formation of Multiple Products/Impurities

Question: My TLC analysis of the reaction mixture shows multiple spots in addition to the desired product and starting material. What are these impurities, and how can I prevent their formation?

Answer:

The formation of multiple products indicates the occurrence of side reactions. Understanding the nature of these side products is key to mitigating their formation.

Potential Side Reactions & Prevention:

  • Hydrolysis of the Product: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which would revert it to 3-bromo-2-nitroaniline.[5][6]

    • Mechanism: The amide bond can be cleaved by water, which may be present in the reagents or absorbed from the atmosphere.

    • Prevention: Ensure all reagents and glassware are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Over-formylation or Other Side Reactions: While less common for anilines, depending on the specific formylating agent and conditions, other reactions could occur.

    • Example: With highly reactive formylating agents, there could be reactions involving the nitro or bromo groups, although this is less likely under standard formylation conditions.

    • Prevention: Strict control of reaction temperature and stoichiometry is crucial. Avoid using a large excess of the formylating agent unless the protocol specifically calls for it.

  • Impurity-Driven Side Reactions: Impurities in the starting material can lead to their own set of reaction products.

    • Solution: As mentioned previously, ensure the purity of your 3-bromo-2-nitroaniline.

Problem 3: Difficulty in Product Purification

Question: I have completed the reaction, but I am struggling to isolate a pure sample of this compound from the crude product mixture. What purification strategies do you recommend?

Answer:

Effective purification is essential to obtain a high-quality final product. The choice of method depends on the nature of the impurities.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Selection: The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures. Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures with hexanes.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form crystals. The impurities should remain in the mother liquor.

  • Column Chromatography: If recrystallization is ineffective, column chromatography provides a higher degree of separation.

    • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

    • Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the compounds from the column. The separation can be monitored by TLC to determine the appropriate fractions to collect.

Experimental Protocol: Formylation of 3-Bromo-2-nitroaniline

This protocol provides a general guideline. It is essential to consult specific literature references for precise quantities and conditions.

Materials:

  • 3-Bromo-2-nitroaniline

  • Formic acid (≥98%)

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-2-nitroaniline in a mixture of formic acid and acetic anhydride.

  • Heat the reaction mixture to the temperature specified in your chosen literature protocol (e.g., gentle reflux) and maintain it for the recommended duration.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the crude product thoroughly.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
3-Bromo-2-nitroanilineC6H5BrN2O2217.027138-15-0[7]
This compoundC7H5BrN2O3245.031215205-92-7[1][2]

Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis problem Problem Encountered? start->problem low_yield Low/No Yield problem->low_yield Yes impurities Multiple Products/Impurities problem->impurities Yes purification_issue Purification Difficulty problem->purification_issue Yes success Successful Synthesis problem->success No check_sm Check Starting Material Purity low_yield->check_sm check_reagents Verify Reagent Activity low_yield->check_reagents check_conditions Optimize Reaction Conditions low_yield->check_conditions identify_impurities Identify Side Products (e.g., via NMR, MS) impurities->identify_impurities prevent_hydrolysis Prevent Hydrolysis (Dry Conditions) impurities->prevent_hydrolysis control_temp Control Temperature & Stoichiometry impurities->control_temp recrystallize Attempt Recrystallization purification_issue->recrystallize column_chrom Perform Column Chromatography purification_issue->column_chrom check_sm->problem check_reagents->problem check_conditions->problem identify_impurities->problem prevent_hydrolysis->problem control_temp->problem recrystallize->problem column_chrom->problem

Sources

Technical Support Center: Byproduct Identification in N-(3-Bromo-2-nitrophenyl)formamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for reactions involving N-(3-Bromo-2-nitrophenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common byproducts encountered during the synthesis and subsequent reactions of this versatile intermediate. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your research.

Part 1: Frequently Asked Questions (FAQs) on Common Byproducts

This section addresses the most common unexpected products observed in reactions starting with this compound.

Q1: My LC-MS analysis shows a major peak with a mass of 232/234 Da (for Br isotopes), which corresponds to a loss of 28 Da from my starting material. What is this byproduct?

A1: This mass loss is highly indicative of deformylation , resulting in the formation of 3-Bromo-2-nitroaniline .

  • Causality: The N-formyl group is labile and can be cleaved under various conditions. The most common causes are:

    • Acidic or Basic Conditions: Trace amounts of acid or base, either as reagents, catalysts, or impurities in your solvents, can catalyze the hydrolysis of the formamide bond.

    • High Temperatures: Thermal decomposition can also lead to the loss of the formyl group.

    • Nucleophilic Attack: Certain nucleophiles used in subsequent reaction steps may preferentially attack the formyl carbon. The enzyme N-substituted formamide deformylase, for example, catalyzes the hydrolysis of N-substituted formamides to the corresponding amine and formate.

  • Mechanism Insight: The ortho-nitro group can influence the reactivity of the formamide linkage. Intramolecular hydrogen bonding or electronic effects may play a role in its susceptibility to cleavage under certain conditions.

  • Troubleshooting & Mitigation:

    • Control pH: Ensure your reaction medium is neutral if the formyl group needs to be retained. Use buffered solutions or non-acidic/basic reagents where possible.

    • Anhydrous Conditions: Minimize water content in your solvents and reagents to prevent hydrolysis.

    • Temperature Management: Run the reaction at the lowest effective

Technical Support Center: Catalyst Selection for Suzuki Coupling of N-(3-Bromo-2-nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Suzuki-Miyaura coupling of N-(3-Bromo-2-nitrophenyl)formamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. We will move beyond generic protocols to address the unique challenges presented by this substrate, focusing on rational catalyst selection and systematic troubleshooting.

The structure of this compound presents a distinct set of challenges for the Suzuki-Miyaura cross-coupling reaction. The aryl bromide is activated by the strongly electron-withdrawing ortho-nitro group, which should facilitate the initial oxidative addition step.[1][2] However, this same nitro group introduces significant steric hindrance around the reaction center, which can impede the approach of the palladium catalyst. Furthermore, the presence of both a nitro and a formamide group requires careful selection of reaction conditions to avoid unwanted side reactions.

This guide provides a framework for navigating these challenges, structured as a series of frequently asked questions and a detailed troubleshooting manual.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when designing their experimental setup.

Q1: What is a good starting point for a catalyst system for this specific Suzuki coupling?

A1: For a sterically hindered and electron-deficient substrate like this compound, a robust catalyst system is required from the outset. Standard catalysts like Pd(PPh₃)₄ may prove insufficient. A highly recommended starting point involves a combination of a palladium(II) precatalyst and a specialized bulky, electron-rich phosphine ligand.

A reliable initial setup would be:

  • Palladium Source: Pd(OAc)₂ (Palladium(II) Acetate) or a pre-formed palladacycle precatalyst (e.g., SPhos Pd G3 or XPhos Pd G4).[3]

  • Ligand: A biaryl monophosphine ligand such as SPhos or BrettPhos.[4][5] These ligands are designed to promote both the oxidative addition to sterically hindered substrates and the subsequent reductive elimination step.[6]

  • Base: K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate). These are effective bases that can minimize side reactions like protodeboronation.[7]

  • Solvent: Anhydrous 1,4-Dioxane or a mixture of Toluene/Water.[7][8] The choice may depend on the solubility of the coupling partners.

Q2: Why are bulky, electron-rich phosphine ligands specifically recommended for this substrate?

A2: The choice of ligand is arguably the most critical parameter for this transformation.[4][9] The rationale for using bulky, electron-rich phosphine ligands (often called Buchwald-type ligands) is twofold:

  • Overcoming Steric Hindrance: The ortho-nitro group physically blocks the palladium center from easily accessing the C-Br bond for oxidative addition. Bulky ligands create a coordinatively unsaturated, highly reactive "L-Pd(0)" species that is reactive enough to overcome this steric barrier.[10]

  • Promoting Reductive Elimination: The final, product-forming step of the catalytic cycle is reductive elimination. Electron-donating ligands enrich the palladium center with electron density, which facilitates the reductive elimination of the two coupled organic fragments to yield the biaryl product and regenerate the active Pd(0) catalyst.[7] For sterically congested products, this step can be rate-limiting, and these ligands are crucial for achieving high turnover.

N-Heterocyclic Carbene (NHC) ligands are also excellent alternatives for sterically demanding couplings due to their strong σ-donor properties and steric bulk.[8]

Q3: How do the nitro and formamide groups interfere with the reaction?

A3: Both functional groups can potentially complicate the reaction:

  • Nitro Group: While it activates the aryl bromide, the nitro group itself can, under certain conditions, act as a leaving group in a competing "denitrative" coupling, although this typically requires more forcing conditions and specific catalysts.[4][5][11] More commonly, its steric bulk is the primary challenge.

  • Formamide Group: The N-H proton of the formamide is weakly acidic and can be deprotonated by very strong bases, potentially leading to side reactions or catalyst inhibition. The amide oxygen and nitrogen atoms also possess lone pairs that could, in principle, chelate to the palladium center, forming an inactive species.[3] Using a bulky ligand helps prevent such catalyst-inactivating chelation.[3] Additionally, under harsh basic conditions or prolonged heating, the formamide group may be susceptible to hydrolysis.[3]

Q4: How do I choose the right base and solvent?

A4: The base is essential for activating the boronic acid to facilitate transmetalation.[12]

  • Bases: For sensitive substrates, weaker bases like K₂CO₃ or even NaHCO₃ can be useful, especially if functional groups are base-labile.[7] However, for challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ are often more effective. The use of anhydrous K₃PO₄ can be particularly beneficial in minimizing protodeboronation of the boronic acid partner.[7]

  • Solvents: The solvent system must solubilize all components of the reaction. Aprotic polar solvents are standard.

    • Dioxane or THF (often with water): Good general-purpose solvents.[7]

    • Toluene (often with water): Can be useful for higher temperatures and may help in situations where product solubility is an issue.

    • DMF: A highly polar solvent that can be used if solubility is a major problem, but it can be difficult to remove and may decompose at high temperatures.[7]

A good starting point is to screen a few combinations, such as K₃PO₄ in dioxane and K₂CO₃ in a dioxane/water mixture.

Part 2: Troubleshooting Guide

Even with an optimized starting point, challenges can arise. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: Low or No Product Yield
Potential Cause Diagnostic Clues Proposed Solution & Rationale
A. Inactive Catalyst / Failed Oxidative Addition Starting material remains unconsumed. No byproducts are observed.1. Switch to a More Active Ligand: If using PPh₃, switch to a bulkier, more electron-rich ligand like SPhos, XPhos, or tBu₃P.[6][12] These are designed for hindered substrates. 2. Use a Pre-catalyst: Switch from separate Pd(OAc)₂/ligand to a well-defined palladacycle pre-catalyst (e.g., XPhos Pd G4).[3] These form the active L-Pd(0) species more cleanly and efficiently.
B. Catalyst Decomposition A black precipitate (palladium black) is observed in the reaction flask. Reaction may start but then stalls.1. Ensure Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to homocoupling and decomposition.[13] Degas the solvent and reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer time.
C. Failed Transmetalation Starting aryl bromide is consumed, but the primary product is the dehalogenated arene (see Issue 2A) or homocoupled boronic acid (see Issue 2C).1. Change the Base: The base is critical for activating the boronic acid.[12] If using a weak base like NaHCO₃, switch to a stronger one like K₃PO₄ or Cs₂CO₃. 2. Check Boronic Acid Quality: Boronic acids can degrade over time, forming anhydrides (boroxines) that are less reactive. Use freshly purchased or recrystallized boronic acid. Consider using the corresponding pinacol boronate ester, which is more stable.[14]
Issue 2: Significant Side Product Formation
Side Product Identification Primary Cause(s) Proposed Solution & Rationale
A. Dehalogenation The bromine atom is replaced by a hydrogen. Identifiable by GC-MS or ¹H NMR (appearance of a new aromatic proton signal).High reaction temperatures, prolonged reaction times, or the presence of hydride sources. Some bases or solvents (like alcohols) can act as hydride donors.[13][15]1. Lower the Reaction Temperature: This is often the most effective solution. 2. Use a Milder Base: Switch from a hydroxide base to a carbonate (K₂CO₃) or phosphate (K₃PO₄). 3. Change the Solvent: Avoid alcoholic co-solvents if dehalogenation is severe.
B. Protodeboronation The boronic acid is consumed without coupling. The corresponding arene from the boronic acid partner is formed.The C-B bond is cleaved by a proton source, often water in the presence of base.[14]1. Use Anhydrous Conditions: Dry the solvent and reagents thoroughly and use an anhydrous base like K₃PO₄ or CsF. 2. Use Potassium Aryltrifluoroborates (R-BF₃K): These salts are more stable towards protodeboronation than boronic acids and are activated for coupling under the reaction conditions.[14] 3. Use Boronate Esters: Pinacol esters (Bpin) are significantly more stable to protodeboronation.[14]
C. Homocoupling Two molecules of the boronic acid couple to form a symmetrical biaryl.This side reaction is often promoted by the presence of oxygen and Pd(II) species.[13]1. Rigorous Degassing: As with catalyst decomposition, removing all traces of oxygen is critical. 2. Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃ or use a pre-catalyst that generates Pd(0) cleanly to minimize the concentration of reactive Pd(II) at the start of the reaction.[13]
Part 3: Experimental Protocols & Data
Protocol 1: General Screening Protocol for Catalyst System Optimization

This protocol is intended for small-scale (e.g., 0.1 mmol) reactions to efficiently screen different conditions.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1.1-1.2 equiv relative to Pd) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vial. If using a pre-catalyst, add it directly (1-5 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.

  • Reaction: Add the degassed solvent (to achieve a concentration of ~0.1 M). Place the vial in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) by taking a small aliquot, diluting it, and analyzing.

  • Analysis: Compare conversion and byproduct formation across different conditions to identify the optimal system.

Table 1: Recommended Starting Catalyst Systems for Screening
SystemPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Rationale
A Pd(OAc)₂ (2%)SPhos (4.4%)K₃PO₄ (2.0)1,4-Dioxane100A robust, general-purpose system for hindered substrates.[4]
B Pd₂(dba)₃ (1%)tBu₃P-HBF₄ (4%)K₂CO₃ (2.0)Toluene/H₂O (10:1)90A classic combination using a simple but highly effective ligand.[12]
C XPhos Pd G3 (2%)(Pre-catalyst)Cs₂CO₃ (2.0)THF80A modern, highly active pre-catalyst that ensures efficient generation of the active species.[3]
D PdCl₂(dppf) (3%)(Pre-catalyst)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90A versatile catalyst, though may be less effective for this specific hindered substrate than monophosphine systems.[16]
Part 4: Mechanistic Insights & Visualizations

Understanding the underlying mechanism is key to rational troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.

Suzuki_Cycle pd0 LₙPd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Lₙ(Ar)Pd(II)-Br ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar'B(OH)₂ + Base pd_complex2 Lₙ(Ar)Pd(II)-Ar' transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Ar-Ar' Troubleshooting_Flowchart start Reaction Problem: Low Yield / No Product check_sm Is Starting Material (Ar-Br) Consumed? start->check_sm no_sm_consumed No check_sm->no_sm_consumed No yes_sm_consumed Yes check_sm->yes_sm_consumed Yes cause_ox_add Likely Cause: Failed Oxidative Addition or Catalyst Decomposition no_sm_consumed->cause_ox_add solution_ox_add Solution: 1. Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) 2. Use Pre-catalyst 3. Ensure Inert Atmosphere cause_ox_add->solution_ox_add check_byproducts Are Side Products Observed? (Dehalogenation, Homocoupling) yes_sm_consumed->check_byproducts yes_byproducts Yes check_byproducts->yes_byproducts Yes no_byproducts No / Unidentified Mass check_byproducts->no_byproducts No cause_side_rxn Likely Cause: Suboptimal Conditions (Temp, Base, Degassing) yes_byproducts->cause_side_rxn solution_side_rxn Solution: 1. Lower Temperature 2. Change Base (e.g., to K₃PO₄) 3. Check Boronic Acid Quality 4. Improve Degassing cause_side_rxn->solution_side_rxn cause_solubility Likely Cause: Poor Solubility or Product Instability no_byproducts->cause_solubility solution_solubility Solution: 1. Screen Solvents (DMF, Toluene) 2. Check Product Stability under Reaction Conditions cause_solubility->solution_solubility

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • Corvini, P. F.-X., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Semantic Scholar. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • Li, Z., et al. (2018). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Shaughnessy, K. H., et al. (2015). The Suzuki Reaction in Aqueous Media Promoted by P,N Ligands. Molecules. [Link]

  • Daugulis, O., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

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Technical Support Center: N-(3-Bromo-2-nitrophenyl)formamide Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for N-(3-Bromo-2-nitrophenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molecule, with a specific focus on its stability in various solvent systems. Our goal is to provide you with not only procedural guidance but also the underlying scientific reasoning to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling and stability of this compound.

Q1: I am dissolving this compound for an upcoming reaction. Which general class of solvents should I consider for the best short-term stability?

A1: For short-term handling, polar aprotic solvents such as anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), or Tetrahydrofuran (THF) are generally recommended. These solvents are less likely to participate directly in degradation reactions compared to protic solvents. However, it is crucial to use anhydrous grades, as residual water can lead to hydrolysis, especially given the electron-withdrawing nature of the nitro and bromo substituents which can increase the amide's susceptibility to nucleophilic attack.[1]

Q2: What are the primary signs of degradation I should look for with this compound?

A2: Visual indications of degradation can include a color change in your solution (often to a deeper yellow or brown) or the formation of a precipitate. For a more definitive assessment, analytical techniques are essential. On a Thin Layer Chromatography (TLC) plate, you might observe new spots in addition to the main compound spot. High-Performance Liquid Chromatography (HPLC) analysis would show the appearance of new peaks, while a Nuclear Magnetic Resonance (NMR) spectrum might reveal new signals corresponding to degradation products.

Q3: Can I store this compound in a methanol or ethanol solution for an extended period?

A3: It is strongly advised against storing this compound in alcoholic (protic) solvents for extended periods. Protic solvents can participate in solvolysis reactions, such as hydrolysis (with residual water) or alcoholysis, leading to the cleavage of the amide bond.[1][2] If your experimental protocol requires the use of a protic solvent, it is best to prepare the solution immediately before use and keep it at a low temperature to minimize degradation.

Q4: How do the bromo and nitro groups on the phenyl ring affect the stability of the formamide group?

A4: The bromo and nitro groups are strong electron-withdrawing groups.[1] They decrease the electron density on the phenyl ring and, through inductive and resonance effects, increase the electrophilicity of the carbonyl carbon in the formamide group. This makes the carbonyl carbon more susceptible to nucleophilic attack, thereby potentially decreasing the stability of the amide bond compared to an unsubstituted N-phenylformamide.[1]

Troubleshooting Guides

This section provides in-depth guidance and experimental protocols to systematically investigate and mitigate stability issues with this compound.

Guide 1: Assessing Solvent-Induced Degradation

If you suspect your choice of solvent is causing degradation, this guide provides a systematic approach to identify a suitable solvent system.

The Underlying Principle: The stability of an amide is significantly influenced by the solvent's properties, such as polarity and its ability to act as a hydrogen bond donor or acceptor.[1][3] Polar protic solvents can facilitate hydrolysis by stabilizing the transition state of the nucleophilic attack on the carbonyl carbon.[1] This experiment aims to quantify the stability of this compound across a range of common laboratory solvents.

Experimental Protocol: Solvent Stability Screen

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a relatively inert solvent where it is highly soluble, such as anhydrous acetonitrile or THF.

  • Sample Preparation: Aliquot the stock solution into separate vials and dilute with the test solvents to a final concentration suitable for your analytical method (e.g., 1 mg/mL for HPLC). Ensure the final concentration of the initial solvent is minimal. Include a control sample diluted only with the initial inert solvent.

  • Solvent Selection: A recommended panel of solvents to test is provided in the table below. This selection covers a range of polarities and proticities.

  • Incubation: Store the vials under identical, controlled conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: Analyze the samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical technique like HPLC or LC-MS.

  • Data Analysis: For each time point, calculate the percentage of the parent compound remaining relative to the initial (t=0) measurement.

Data Presentation: Solvent Stability at Room Temperature

SolventTypePolarity IndexExpected Stability% Parent Compound Remaining (Example Data)
8h
Acetonitrile (ACN)Polar Aprotic5.8High>99%
Tetrahydrofuran (THF)Polar Aprotic4.0High>99%
Dichloromethane (DCM)Nonpolar3.1High>99%
Dimethylformamide (DMF)Polar Aprotic6.4Moderate-High>98%
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Moderate-High>98%
Methanol (MeOH)Polar Protic5.1Low<90%
Water (pH 7)Polar Protic10.2Low<85%

Note: The "Expected Stability" is based on general principles of amide chemistry. The example data is illustrative.

Troubleshooting Workflow: Solvent Selection

start Start: Stability Issue Suspected prep_stock Prepare Stock Solution in Anhydrous ACN start->prep_stock prep_samples Prepare Samples in Test Solvents prep_stock->prep_samples incubate Incubate at Controlled Temperature prep_samples->incubate analyze Analyze at Time Points (HPLC/LC-MS) incubate->analyze evaluate Evaluate % Degradation analyze->evaluate stable Solvent is Suitable evaluate->stable < 5% Degradation unstable Solvent is Unsuitable evaluate->unstable >= 5% Degradation retest Select New Solvent and Retest unstable->retest retest->prep_samples

Caption: Workflow for solvent stability screening.

Guide 2: Identifying Potential Degradation Pathways

Understanding the potential degradation products is crucial for developing robust analytical methods and purification strategies.

The Underlying Principle: The primary degradation pathway for amides in the presence of nucleophiles (like water or alcohols) is hydrolysis or solvolysis, which cleaves the amide bond.[2][4] Given the structure of this compound, the expected products of hydrolysis would be 3-bromo-2-nitroaniline and formic acid.

Potential Degradation Pathway: Hydrolysis

reactant This compound products 3-Bromo-2-nitroaniline + Formic Acid reactant->products + H2O (Acid or Base Catalyzed)

Caption: Primary hydrolysis pathway for the target compound.

Analytical Protocol for Degradation Product Identification

  • Forced Degradation Study: To generate a sufficient quantity of degradation products for characterization, perform a forced degradation study.

    • Dissolve a sample of this compound in a 1:1 mixture of acetonitrile and water.

    • Create two batches: one with a catalytic amount of acid (e.g., 0.1 M HCl) and another with a catalytic amount of base (e.g., 0.1 M NaOH).

    • Heat the mixtures gently (e.g., 40-50 °C) for several hours, monitoring by TLC or HPLC until significant degradation is observed.

  • LC-MS Analysis: Analyze the forced degradation samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Look for a new chromatographic peak that corresponds to the mass of the expected hydrolysis product, 3-bromo-2-nitroaniline.

  • NMR Spectroscopy: If the degradation product can be isolated (e.g., by preparative HPLC), use ¹H NMR and ¹³C NMR to confirm its structure. The disappearance of the formyl proton signal and the appearance of signals corresponding to an amino group would be indicative of hydrolysis.

References

  • Breitbeil, F. W., et al. (1968). Solvent Effects on the Amide I Vibrational Mode. Journal of Chemical Physics.
  • Hall, H. K., & El-Shekeil, A. (1980). Thermal Degradation of Polyamides. Journal of Polymer Science: Polymer Chemistry Edition.
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

  • Greenberg, A., & Breneman, C. M. (2000). Intramolecular and Solvent Effects in Organic Chemistry. John Wiley & Sons.
  • ResearchGate. (n.d.). Solvent effects on amide-amide intramolecular hydrogen bonding as studied by NMR spectroscopy. Retrieved from [Link]

  • Nature. (2020). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Retrieved from [Link]

  • MacSphere. (n.d.). The Mechanisms of Amide Hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Retrieved from [Link]

Sources

Technical Support Center: Isolating Pure N-(3-Bromo-2-nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis and purification of N-(3-Bromo-2-nitrophenyl)formamide. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the challenges of isolating this compound in high purity. Our guidance is grounded in established chemical principles and practical, field-tested experience.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a dark, oily sludge after reacting 3-bromo-2-nitroaniline with formic acid. Is this normal?

Yes, the formation of a dark, viscous reaction mixture is not uncommon, especially if the reaction was heated for an extended period. The color can be attributed to the formation of minor impurities and the inherent color of the nitro-aromatic compounds. The key is how this mixture behaves during the workup. Upon pouring it into ice-water, you should observe the precipitation of your crude product.

Q2: After quenching the reaction in ice water, my product precipitated as a sticky oil instead of a filterable solid. What went wrong?

This is a common issue often referred to as "oiling out." It typically occurs due to one or a combination of the following factors:

  • Incomplete Reaction: The presence of unreacted starting material (3-bromo-2-nitroaniline) can lower the melting point of the crude product mixture, causing it to separate as an oil.

  • Excess Formic Acid: A large excess of formic acid can lead to a highly acidic aqueous phase, which may hinder clean precipitation.

  • Insufficient Quenching Volume: Not using a sufficiently large volume of ice-water can result in a concentrated solution where the product's solubility is still too high for complete precipitation.

Troubleshooting Tip: Try adding more crushed ice to the mixture and stirring vigorously. If it remains oily, you can try to "scratch" the inside of the flask with a glass rod at the interface of the oil and the aqueous layer to induce crystallization. If this fails, it may be necessary to extract the product with an organic solvent like ethyl acetate, and then proceed with a purification workup.

Q3: My crude product is highly colored (yellow/orange). How can I decolorize it?

The yellow or orange hue is characteristic of many nitro-aromatic compounds. While some color may persist even in the pure product, a significant amount can indicate the presence of impurities. Recrystallization is the most effective method for both purification and decolorization.

For stubborn coloration, you can add a small amount of activated charcoal to the hot recrystallization solution.

Caution: Use activated charcoal sparingly, as it can adsorb your desired product, leading to a decrease in yield. A "spatula-tip" amount is often sufficient for a small to medium-scale reaction.

Troubleshooting Guide: The Workup & Purification

Problem 1: Low Yield of Precipitated Product
Potential Cause Underlying Science Recommended Solution
Incomplete Precipitation The product may have some residual solubility in the acidic aqueous mixture, especially if the volume of water used for quenching was not large enough.After filtering the initial precipitate, you can try to extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product.
Product Adherence to Glassware The crude product can sometimes be sticky and adhere to the walls of the reaction flask.Rinse the reaction flask with a small amount of a suitable solvent (like the one used for recrystallization) to dissolve the remaining product and combine it with the main crude material before purification.
Reaction Incomplete If the formylation of 3-bromo-2-nitroaniline did not go to completion, the yield of the desired product will naturally be lower.Consider optimizing the reaction conditions (e.g., reaction time, temperature) in future experiments.
Problem 2: Impurities Detected in NMR/TLC Analysis of the Final Product
Potential Impurity Identification Removal Strategy
Unreacted 3-bromo-2-nitroaniline (Starting Material) Can be identified by its characteristic signals in an NMR spectrum or a distinct spot on a TLC plate.This impurity is typically more soluble in common organic solvents than the formylated product. A careful recrystallization should effectively remove it.
Di-formylated or other side products May appear as extra peaks in the NMR or additional spots on the TLC.Column chromatography is the most effective method for separating closely related impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended.
Residual Formic Acid A broad singlet in the 1H NMR spectrum around 8-10 ppm.A thorough wash of the crude product with cold water or a dilute sodium bicarbonate solution during filtration will remove residual formic acid.

Detailed Experimental Protocols

Protocol 1: Workup by Precipitation
  • Preparation: Prepare a beaker with a volume at least 10 times that of your reaction mixture, filled with crushed ice and water.

  • Quenching: While stirring the ice-water bath vigorously, slowly pour the reaction mixture into the beaker. A precipitate should form.

  • Digestion: Continue stirring the slurry for 15-30 minutes to ensure complete precipitation and to break up any large clumps.

  • Filtration: Collect the crude solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water until the filtrate is no longer acidic (test with pH paper). Follow with a wash of cold ethanol or another suitable solvent to help dry the solid.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent system. Ethanol, isopropanol, or a mixture of ethanol and water are often good starting points for compounds like this compound. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry as described in Protocol 1.

Workflow Visualization

Workup_Purification_Workflow reaction Reaction Mixture 3-bromo-2-nitroaniline + Formic Acid quench Quench in Ice Water reaction->quench  Pour Slowly filtration Vacuum Filtration quench->filtration  Filter Precipitate crude_product {Crude this compound} filtration->crude_product  Collect Solid recrystallization Recrystallization e.g., Ethanol/Water crude_product->recrystallization  Dissolve & Crystallize pure_product {Pure Product} recrystallization->pure_product  Filter & Dry analysis Characterization NMR, TLC, MP pure_product->analysis

Validation & Comparative

A Researcher's Guide to the Spectral Differentiation of N-(3-Bromo-2-nitrophenyl)formamide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Isomeric Purity

In the realms of pharmaceutical development, agrochemicals, and materials science, the precise structural characterization of chemical entities is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituents on a core structure—often exhibit vastly different biological activities, toxicological profiles, and material properties. N-(3-Bromo-2-nitrophenyl)formamide is a scaffold of interest, yet its synthesis can potentially yield a variety of isomers. Distinguishing the target molecule from its positional isomers is a critical analytical challenge.

This guide provides an in-depth comparison of the spectral characteristics of this compound and its key isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the underlying chemical principles that govern the observed spectral differences. The objective is to equip researchers with the expertise to unambiguously identify these compounds, ensuring the integrity of their work.

Isomer Structures and Nomenclature

The relative positions of the bromo, nitro, and formamido groups on the phenyl ring dictate the unique electronic environment of each isomer, which in turn gives rise to a distinct spectral fingerprint. This guide will focus on the comparison of the target molecule with three representative positional isomers.

G cluster_0 This compound cluster_1 Isomer A: N-(4-Bromo-2-nitrophenyl)formamide cluster_2 Isomer B: N-(5-Bromo-2-nitrophenyl)formamide cluster_3 Isomer C: N-(2-Bromo-4-nitrophenyl)formamide I1 I1 I2 I2 I3 I3 I4 I4

Figure 1: Molecular structures of the target compound and key positional isomers.

Part 1: Comparative Spectral Analysis

The following sections provide a detailed breakdown of the expected spectral data for each isomer. The predicted values are based on established principles of substituent effects on aromatic systems. Due to the restricted rotation around the C-N amide bond, formamides can exist as a mixture of cis and trans rotamers, which may lead to the observation of two sets of signals for the formyl and N-H protons in NMR spectra.[1][2] The major rotamer is typically presented.

¹H NMR Spectroscopy: The Reporter of Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) is exceptionally sensitive to the electronic environment of hydrogen atoms. The electron-withdrawing nature of the nitro group (-NO₂) and the electronegativity of the bromine atom (-Br) significantly influence the chemical shifts of the aromatic protons, causing them to appear further downfield (at higher δ values) than those in unsubstituted benzene (7.34 ppm). The splitting patterns (multiplicity) and coupling constants (J) are dictated by the number and relative positions of neighboring protons, providing definitive structural information.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, δ ppm)

CompoundAromatic Protons (δ, ppm, Multiplicity, J Hz)N-H Proton (δ, ppm)Formyl Proton (δ, ppm)
This compound ~8.6 (d), ~7.9 (d), ~7.5 (t)~10.2 (br s)~8.4 (s)
Isomer A (4-Bromo-2-nitro) ~8.5 (d), ~8.0 (dd), ~7.8 (d)~10.3 (br s)~8.5 (s)
Isomer B (5-Bromo-2-nitro) ~8.7 (d), ~7.6 (dd), ~7.4 (d)~10.1 (br s)~8.4 (s)
Isomer C (2-Bromo-4-nitro) ~8.4 (d), ~8.2 (dd), ~8.0 (d)~10.4 (br s)~8.6 (s)

Causality behind the Data:

  • Aromatic Region: The key to differentiation lies in the splitting patterns. For the target compound (3-Bromo-2-nitro), the three adjacent aromatic protons will give a characteristic triplet and two doublets. In contrast, Isomer A (4-Bromo-2-nitro) will show a doublet, a doublet of doublets, and another doublet. The proton ortho to the powerfully deshielding nitro group will typically be the furthest downfield.[3]

  • Amide Protons: The N-H and formyl (-CHO) proton signals often appear as broad singlets or doublets and can exhibit cis/trans isomerism.[1][2] Their chemical shifts are sensitive to solvent and concentration but are generally found downfield due to the amide resonance.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While ¹H NMR reveals the proton framework, ¹³C NMR provides direct information about the carbon skeleton.[4] The chemical shifts are influenced by the same electronic effects. Carbons directly attached to the electronegative nitro group or bromine atom are significantly shifted downfield. The carbonyl carbon of the formamide group has a characteristic resonance in the 160-170 ppm range.[5]

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, δ ppm)

CompoundAromatic Carbons (δ, ppm)Carbonyl Carbon (C=O) (δ, ppm)
This compound ~148 (C-NO₂), ~138 (C-NH), ~135, ~128, ~125, ~118 (C-Br)~163
Isomer A (4-Bromo-2-nitro) ~149 (C-NO₂), ~140 (C-NH), ~132, ~129, ~126 (C-Br), ~122~164
Isomer B (5-Bromo-2-nitro) ~147 (C-NO₂), ~141 (C-NH), ~130, ~128, ~127, ~115 (C-Br)~163
Isomer C (2-Bromo-4-nitro) ~146 (C-NO₂), ~139 (C-NH), ~133, ~127, ~124, ~119 (C-Br)~165

Causality behind the Data:

  • Substituent Effects: The carbon bearing the nitro group (C-NO₂) is typically the most deshielded aromatic carbon. The carbon attached to bromine (C-Br) also shows a downfield shift, though less pronounced.[6] The unique pattern of 6 distinct aromatic signals for asymmetrically substituted rings is a key confirmation point. Symmetrically substituted isomers, if any were present, would show fewer than 6 signals.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The nitro, amide, and aromatic C-H groups have strong, characteristic absorption bands.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Significance
Amide N-HStretch3350 - 3250Presence of the secondary amide N-H bond.
Aromatic C-HStretch3100 - 3000Confirms the aromatic ring.
Amide C=OStretch (Amide I)1700 - 1650Strong, sharp peak confirming the formamide carbonyl.
Amide N-HBend (Amide II)1570 - 1515Confirms the secondary amide structure.
Nitro NO₂Asymmetric Stretch1550 - 1475Very strong absorption, characteristic of the nitro group.[3][7][8]
Nitro NO₂Symmetric Stretch1360 - 1290Very strong absorption, characteristic of the nitro group.[3][7][8]
C-BrStretch680 - 515Generally weak and in the fingerprint region.
C-H Out-of-Plane BendBend900 - 675Pattern can sometimes suggest ring substitution.

Causality behind the Data:

  • While all isomers will show these characteristic peaks, subtle shifts in the C=O and NO₂ stretching frequencies can occur due to changes in electronic conjugation and intramolecular hydrogen bonding possibilities, which differ with substitution patterns. For example, a nitro group ortho to the formamido group could potentially engage in hydrogen bonding, slightly lowering the N-H and C=O stretching frequencies.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation, offers clues about its structure. The most critical diagnostic feature for these isomers is the isotopic signature of bromine.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Diagnostic FeatureCommon Fragment Ions (m/z)
All Isomers246 & 248[M]⁺ and [M+2]⁺ peaks in ~1:1 ratio [M-CHO]⁺, [M-NO₂]⁺, [M-Br]⁺, [M-HNO₂]⁺

Causality behind the Data:

  • Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%).[9] This results in any bromine-containing fragment, including the molecular ion, appearing as a pair of peaks (a "doublet") separated by 2 m/z units, with nearly equal intensity. This is an unmistakable confirmation of the presence of one bromine atom.

  • Fragmentation: The fragmentation pattern is influenced by the stability of the resulting ions and neutral losses. Common losses include the formyl radical (•CHO), the nitro group (•NO₂), a bromine radical (•Br), or nitrous acid (HNO₂).[10] While the primary fragments may be similar across isomers, their relative abundances can differ, providing another layer of structural information.

Part 2: Validated Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Sample Preparation
  • Purity Check: Ensure the sample is of high purity using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Impurities can significantly complicate spectral interpretation.

  • Solvent Selection: For NMR, use a deuterated solvent in which the analyte is fully soluble (e.g., DMSO-d₆, CDCl₃). For IR and MS, ensure the solvent is volatile and does not interfere with the analysis.

  • Drying: Ensure the sample is free of water and residual solvents by drying under high vacuum, as these can obscure key signals, particularly the N-H proton in NMR.

Protocol for NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with 16-32 scans.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Process the data with an exponential line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum. Calibrate the TMS peak to 0.00 ppm.

    • Integrate all signals to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

    • Set the spectral width to cover 0-200 ppm.

    • Process the data with a line broadening of 1-2 Hz.

    • Calibrate the solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).[11]

Protocol for FT-IR Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

    • The resulting spectrum should be automatically ratioed against the background.

Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electron Ionization (EI) is recommended for these relatively stable aromatic compounds to induce reproducible fragmentation for structural analysis. Electrospray Ionization (ESI) can also be used, which is a softer technique that will primarily show the protonated molecule [M+H]⁺.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

    • Scan a mass range appropriate for the compound (e.g., m/z 50-300).

    • Analyze the resulting spectrum for the molecular ion peak and the characteristic [M]⁺/[M+2]⁺ bromine isotopic pattern.

Analytical Workflow for Isomer Confirmation

A multi-technique approach is essential for the definitive identification of the correct isomer. The following workflow ensures a logical and comprehensive analysis.

Figure 2: Recommended workflow for the purification and spectral confirmation of isomers.

Conclusion

The spectral differentiation of this compound from its positional isomers is an achievable but exacting task. No single technique provides a complete picture; rather, the synergistic use of ¹H NMR, ¹³C NMR, IR, and MS is required for unambiguous structural assignment. ¹H NMR is paramount for determining the substitution pattern on the aromatic ring through analysis of chemical shifts and coupling constants. Mass spectrometry provides an unequivocal confirmation of elemental composition, particularly the presence of bromine, via its distinct isotopic pattern. Finally, IR spectroscopy serves as a rapid check for the required functional groups. By following the validated protocols and interpretive logic outlined in this guide, researchers can confidently establish the identity and purity of their target compounds, ensuring the reliability and validity of their scientific outcomes.

References

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  • Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. Available at: [Link]

  • Gou, G., et al. (2007). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. Analytica Chimica Acta. Available at: [Link]

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  • Trivedi, G., et al. (2015). Impact of Biofield Treatment on Spectroscopic and Physicochemical Properties of p-Nitroaniline. ResearchGate. Available at: [Link]

  • van der Knaap, M., et al. (2022). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. Available at: [Link]

  • Biological Magnetic Resonance Bank. Formamide at BMRB (bmse000267). Available at: [Link]

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  • National Institute of Standards and Technology. p-Nitroaniline - NIST WebBook. Available at: [Link]

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  • Navarrete-Vázquez, G., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Molecules. Available at: [Link]

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  • Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... National Institutes of Health. Available at: [Link]

  • Moreno-Fuquen, R., et al. (2010). N-(3-Nitrophenyl)maleimide. ResearchGate. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond.... ResearchGate. Available at: [Link]

  • Reddy, T. R., et al. (2019). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. Available at: [Link]

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Sources

A Comparative Analysis of the Reactivity of N-(3-Bromo-2-nitrophenyl)formamide and Other Bromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials, the judicious selection of building blocks is paramount. Bromoanilines are a class of versatile intermediates, prized for their utility in a variety of cross-coupling and nucleophilic substitution reactions. However, the reactivity of these compounds is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of N-(3-Bromo-2-nitrophenyl)formamide against other common bromoanilines. We will delve into the electronic and steric effects that govern their reactivity and provide experimental data to support these claims. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

The Impact of Electronic and Steric Effects on Reactivity

The reactivity of a bromoaniline in common synthetic transformations, such as palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, is a delicate interplay of electronic and steric factors.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic ring significantly alter the electron density of the C-Br bond and the aromatic system as a whole.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and formyl (-CHO, present in the formamide group) are potent EWGs.[1][2] They decrease the electron density on the aromatic ring, making the carbon atom attached to the bromine more electrophilic and susceptible to nucleophilic attack.[3][4] In the context of palladium-catalyzed cross-coupling reactions, EWGs can enhance the rate of oxidative addition, a crucial step in the catalytic cycle.[5]

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and alkyl groups are EDGs.[6] They increase the electron density on the aromatic ring, making it more nucleophilic and generally activating it towards electrophilic aromatic substitution.[1]

Steric Effects: The size and position of substituents can hinder the approach of reagents to the reaction center, a phenomenon known as steric hindrance.[7] Ortho-substituents, in particular, can have a pronounced effect on reaction rates.[8][9]

Comparative Reactivity in Key Synthetic Transformations

To provide a clear comparison, we will examine the reactivity of this compound alongside other bromoanilines in several widely used synthetic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation.[10][11][12] The efficiency of these reactions is highly dependent on the bromoaniline substrate.

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an aryl halide and an organoboron compound.[10] The presence of EWGs on the bromoaniline can be advantageous.

Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling of Bromoanilines with Phenylboronic Acid

Bromoaniline DerivativeKey SubstituentsExpected Electronic EffectReported Yield (%)Reference
This compound -NO₂ (ortho), -NHCHO (meta)Strong electron-withdrawingHigh (predicted)N/A
4-Bromoaniline-NH₂ (para)Electron-donating62[5]
2-Bromoaniline-NH₂ (ortho)Electron-donating86 (with 2-thienylboronic acid)[13][14]
3-Bromoaniline-NH₂ (meta)Electron-donating96 (with 2-thienylboronic acid, extended time)[13][14]
4-Bromonitrobenzene-NO₂ (para)Strong electron-withdrawingHigh[5]

This compound, with its powerful nitro and formamide EWGs, is anticipated to be highly reactive in Suzuki-Miyaura coupling. The strong electron-withdrawing nature of the nitro group at the ortho position and the formamide group at the meta position significantly activates the C-Br bond towards oxidative addition to the palladium catalyst.[15] While direct comparative data for this compound was not found in the initial search, the high reactivity of other electron-deficient bromoarenes like 4-bromonitrobenzene supports this prediction.[5] In contrast, bromoanilines with electron-donating amino groups show varied reactivity based on the substituent's position.[13]

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne.[16][17] Similar to the Suzuki coupling, electron-deficient aryl bromides are often excellent substrates.[5]

Table 2: Comparative Reactivity in Sonogashira Coupling

Bromoaniline DerivativeKey SubstituentsExpected Reactivity
This compound -NO₂ (ortho), -NHCHO (meta)High
4-Bromoaniline-NH₂ (para)Moderate
4-Bromo-3-(trifluoromethyl)aniline-CF₃ (meta)High

The electron-deficient nature of this compound is expected to facilitate the Sonogashira coupling. The structurally similar 4-bromo-3-(trifluoromethyl)aniline, which also possesses a strong EWG, is noted as a promising substrate for this transformation.[5]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the displacement of a leaving group, such as bromide, by a nucleophile.[3] This reaction is highly favored when the aromatic ring is activated by strong EWGs positioned ortho or para to the leaving group.[4][18]

This compound is an excellent candidate for SNAr reactions. The nitro group, being a powerful EWG, is situated ortho to the bromine atom, which strongly activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate.[3][18]

SNAr_Mechanism

Figure 1. Generalized mechanism for the nucleophilic aromatic substitution (SNAr) reaction.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms C-C, C-N, C-O, or C-S bonds.[19][20] Traditionally, these reactions require high temperatures and are facilitated by EWGs on the aryl halide.[19] Therefore, this compound would be a suitable substrate for Ullmann-type reactions.[21][22]

Experimental Protocols

To provide a practical framework for comparing the reactivity of these compounds, a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow

Figure 2. A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Bromoaniline derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • To a dry reaction vessel, add the bromoaniline derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The reactivity of this compound is significantly enhanced by the presence of the ortho-nitro and meta-formamide groups. These strong electron-withdrawing substituents activate the C-Br bond, making it an excellent substrate for a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. In comparison to bromoanilines bearing electron-donating or less-activating substituents, this compound is expected to exhibit superior reactivity, leading to higher yields and potentially milder reaction conditions. The insights provided in this guide, supported by experimental data and mechanistic principles, should aid researchers in the strategic selection of bromoaniline derivatives for their synthetic endeavors.

References

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  • Ullmann reaction | PPTX - Slideshare.

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  • Ullmann Reaction | Thermo Fisher Scientific - SA.

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  • Ortho effect - Wikipedia.

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  • NATURE AND COMPOSITION OF ORTHO-EFFECT.

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  • Palladium-catalyzed interannular C–H amination of biaryl amines - Chemical Communications (RSC Publishing).

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  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC - NIH.

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The Definitive Edge: Validating N-(3-Bromo-2-nitrophenyl)formamide with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the meticulous world of drug discovery and materials science, the absolute certainty of a molecule's three-dimensional architecture is paramount. For a compound like N-(3-Bromo-2-nitrophenyl)formamide, a versatile building block in organic synthesis, this certainty transcends academic curiosity.[1] It is the bedrock upon which reliable structure-activity relationships (SAR), predictable intermolecular interactions, and ultimately, successful therapeutic or material applications are built. This guide provides a comprehensive exploration of single-crystal X-ray crystallography as the gold standard for the structural elucidation of this compound, critically comparing its definitive insights with those of other widely used analytical techniques.

Beyond Connectivity: The Imperative for Spatial Certainty

While foundational techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming molecular connectivity and elemental composition, they often provide an incomplete picture. They can leave ambiguities in stereochemistry, conformation, and the subtle interplay of intermolecular forces that govern a crystal lattice. An erroneous structural assumption at an early stage can have cascading and costly consequences, leading to flawed research directions and wasted resources. X-ray crystallography mitigates this risk by providing a direct, high-resolution visualization of the atomic arrangement in the solid state, offering an unparalleled level of structural detail.

From Synthesis to Structure: A Validated Workflow

The journey to a validated crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The integrity of the final structure is intrinsically linked to the purity and crystalline quality of the starting material.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the N-formylation of 3-bromo-2-nitroaniline.[1]

  • Reaction Setup: In a round-bottom flask, 3-bromo-2-nitroaniline is dissolved in a suitable aprotic solvent, such as toluene or dichloromethane.

  • Formylation: A formylating agent, commonly a mixture of formic acid and acetic anhydride, is added dropwise to the solution at a controlled temperature, often starting at 0 °C and gradually warming to room temperature.

  • Workup and Purification: Upon reaction completion, the mixture is quenched, typically with water or a mild base. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by techniques such as slow evaporation from a saturated solution (e.g., in ethanol/water or ethyl acetate/hexane) or vapor diffusion.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Structure Determination Reactants 3-Bromo-2-nitroaniline + Formic Acid/Acetic Anhydride Reaction N-Formylation Reaction Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Pure_Compound Pure this compound Purification->Pure_Compound Crystallization Single Crystal Growth Pure_Compound->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structural Validation Structure_Solution->Validation

Caption: A streamlined workflow from synthesis to final structural validation.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous, three-dimensional map of electron density within a crystal. This allows for the precise determination of atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and its packing in the crystal lattice.

A Representative Case Study: Crystallographic Analysis

As of this writing, a public crystal structure for this compound is not available in open-access databases like the Cambridge Structural Database (CSD). However, we can examine the crystallographic data of a closely related molecule, 4-Bromo-N-(2-nitrophenyl)benzamide , to illustrate the richness of the data obtained.[2][3] This compound shares the key bromo- and nitro-substituted phenyl rings linked by an amide bond, making it an excellent proxy for this discussion.

Table 1: Representative Crystallographic Data for a Related Structure (4-Bromo-N-(2-nitrophenyl)benzamide) [2][3]

ParameterValueSignificance in Structure Validation
Formula C₁₃H₉BrN₂O₃Confirms the elemental composition in the asymmetric unit.
Crystal System TriclinicDefines the basic symmetry of the crystal lattice.
Space Group P-1Describes the symmetry operations within the unit cell.
Unit Cell Dimensions a=3.83 Å, b=12.68 Å, c=24.92 Å, α=81.88°, β=88.39°, γ=85.46°Precise measurements defining the size and shape of the repeating unit of the crystal.
Z 4Indicates the number of molecules in the unit cell.
R-factor (R1) 0.049A key indicator of the agreement between the crystallographic model and the experimental X-ray data. Lower values signify a better fit.
Goodness-of-Fit (GooF) 1.04A value close to 1.0 indicates a good refinement and that the model accurately fits the data.

Data sourced from the crystallographic information file of 4-Bromo-N-(2-nitrophenyl)benzamide.[2][3]

The low R-factor and a Goodness-of-Fit value near 1.0 for this related structure would give researchers high confidence in the determined atomic positions and overall molecular geometry. Such data would definitively resolve the dihedral angles between the phenyl rings and the planarity of the formamide group, details that are critical for computational modeling and understanding intermolecular interactions.

A Comparative Analysis of Structural Elucidation Techniques

A robust validation strategy integrates data from multiple analytical techniques. Each method offers unique insights, and their collective interpretation provides a comprehensive and self-validating picture of the compound.

comparison_logic cluster_techniques Analytical Techniques cluster_info Primary Information Yielded Compound This compound Xray X-ray Crystallography Compound->Xray NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS Structure3D Absolute 3D Structure Bond Lengths & Angles Intermolecular Interactions Xray->Structure3D Provides Connectivity Atom Connectivity (¹H, ¹³C) Chemical Environment NMR->Connectivity Provides Mass Molecular Weight Elemental Formula MS->Mass Provides Structure3D->Connectivity Confirms Connectivity->Mass Is Consistent With

Sources

A Senior Application Scientist's Guide to Analytical Standards for N-(3-Bromo-2-nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of pharmaceutical intermediates is paramount. N-(3-Bromo-2-nitrophenyl)formamide, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its purity, identity, and quality. This guide provides an in-depth comparison of the primary analytical techniques used for the characterization of this compound, offering insights into experimental choices and presenting supporting data based on established principles for analogous compounds.

Introduction to this compound and its Analytical Significance

This compound is a halogenated nitroaromatic compound. Its molecular structure, featuring a bromine atom and a nitro group on the phenyl ring, dictates its chemical properties and, consequently, the most suitable analytical approaches for its characterization. The formamide group further influences its polarity and potential for hydrogen bonding.

The primary goals of analytical method development for this intermediate are to:

  • Confirm its identity: Positively identify the compound and distinguish it from related isomers and impurities.

  • Determine its purity: Quantify the amount of this compound and identify and quantify any impurities.

  • Ensure consistency: Establish reliable methods for routine quality control in a manufacturing setting.

This guide will compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[1] Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is the most common approach for this class of molecules.[1]

The Rationale Behind Method Development Choices

A C18 column is a logical starting point due to the moderate polarity of the target molecule. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good separation between the main compound and its potential impurities. The presence of the nitro and bromo groups, along with the aromatic ring, results in strong ultraviolet (UV) absorbance, making a photodiode array (PDA) or UV detector highly suitable for detection.[1] The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

Experimental Protocol: A Representative HPLC-UV Method

A robust HPLC method for this compound can be developed as follows:

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program: A gradient elution is often preferred to separate a wider range of impurities with varying polarities. A typical gradient might be: 50% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The UV spectrum of similar nitrophenyl compounds suggests a maximum absorbance (λmax) in the range of 250-350 nm. A PDA detector allows for monitoring across this range and selecting the optimal wavelength for quantification.[1]

  • Injection Volume: 10 µL

  • Standard Preparation: A stock solution of a certified reference standard of this compound is prepared in the mobile phase B or a suitable solvent like acetonitrile. Working standards are prepared by diluting the stock solution.

Data Presentation: Expected Performance Characteristics

The following table summarizes the expected performance of a validated HPLC-UV method for this compound, based on typical results for similar pharmaceutical intermediates.[2]

ParameterExpected ValueJustification
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between concentration and detector response.
Accuracy (% Recovery) 98.0 - 102.0%Ensures the measured value is close to the true value.
Precision (% RSD) < 2.0%Indicates the repeatability and reproducibility of the method.
Limit of Detection (LOD) ~0.01 µg/mLThe lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) ~0.03 µg/mLThe lowest concentration that can be accurately quantified.
Specificity No interference from blank or known impurities at the retention time of the main peak.Confirms the method's ability to assess the analyte unequivocally.
Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Acetonitrile Sample->Dissolve_Sample Standard Weigh Certified Reference Standard Dissolve_Standard Dissolve in Acetonitrile Standard->Dissolve_Standard Dilute_Sample Dilute to Working Concentration Dissolve_Sample->Dilute_Sample Dilute_Standard Prepare Calibration Curve Standards Dissolve_Standard->Dilute_Standard Autosampler Inject into HPLC System Dilute_Sample->Autosampler Dilute_Standard->Autosampler Column Separation on C18 Column Autosampler->Column Detector UV/PDA Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify against Calibration Curve Integration->Quantification Report Generate Report (Purity, Impurities) Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Volatile Impurities

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds.[3] For this compound, GC-MS can be particularly useful for identifying volatile impurities that may not be readily detected by HPLC. However, the thermal stability of the analyte must be considered, as some nitroaromatic compounds can degrade at high temperatures in the GC inlet.[3]

Causality in Method Development for GC-MS

The choice of detector is critical in GC analysis. While a Flame Ionization Detector (FID) is a universal detector for organic compounds, it may lack the required sensitivity for trace impurity analysis.[3] An Electron Capture Detector (ECD) is highly sensitive to halogenated and nitro-containing compounds, making it a good choice for this analyte.[3] However, a Mass Spectrometry (MS) detector provides the most definitive identification through the generation of a unique mass spectrum for each compound.[3]

A key consideration is the potential for thermal degradation. A lower inlet temperature and a rapid oven temperature program can help to minimize on-column degradation. If the compound is not sufficiently volatile, derivatization may be necessary, although this adds complexity to the sample preparation.[4]

Experimental Protocol: A Representative GC-MS Method
  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C). A split/splitless inlet is typically used.

  • Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points. For example: initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A scan range of m/z 50-350 is appropriate to capture the molecular ion and key fragment ions.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Presentation: Expected Performance and Mass Spectral Data
ParameterExpected PerformanceJustification
Selectivity High (based on mass spectrum)The unique fragmentation pattern provides a high degree of confidence in compound identification.
Sensitivity (LOD) Low ng/mL to pg/mL rangeMS detectors, particularly in selected ion monitoring (SIM) mode, offer excellent sensitivity.
Potential Challenge Thermal LabilityDegradation in the hot injector can lead to inaccurate quantification and the appearance of artifact peaks.

Expected Mass Spectrum Fragmentation: The mass spectrum of this compound under EI conditions is expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of the formyl group (-CHO), the nitro group (-NO2), and the bromine atom (-Br). The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) will be a key diagnostic feature in the mass spectrum.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Weigh Sample Dissolve Dissolve in Volatile Solvent (e.g., DCM) Sample->Dissolve Filter Filter if Necessary Dissolve->Filter Injection Inject into GC Filter->Injection Separation Separation in Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC Mass_Spectrum Extract Mass Spectrum TIC->Mass_Spectrum Library_Search Compare with Spectral Library Mass_Spectrum->Library_Search Identification Identify Compound and Impurities Library_Search->Identification

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural elucidation of organic molecules.[5] Both ¹H and ¹³C NMR are essential for confirming the structure of this compound and identifying any isomeric impurities.

The Power of NMR in Structural Verification

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the aromatic region of the ¹H NMR spectrum will be particularly informative for confirming the substitution pattern on the phenyl ring. The formyl proton will also have a characteristic chemical shift.

¹³C NMR provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, providing further confirmation of the structure.

Experimental Protocol: A Representative NMR Experiment
  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of the deuterated solvent in an NMR tube.

  • Experiments:

    • ¹H NMR: A standard proton NMR experiment is performed.

    • ¹³C NMR: A standard carbon-13 NMR experiment, often with proton decoupling, is performed.

    • 2D NMR (optional but recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and confirm connectivity.

Data Presentation: Predicted NMR Spectral Data

Based on the analysis of similar brominated and nitrated aromatic compounds, the following are the expected key features in the NMR spectra of this compound:[6][7]

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • Aromatic Protons (3H): The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.5-8.5 ppm). The specific splitting pattern will depend on the coupling constants between the adjacent protons.

  • Formyl Proton (1H): A singlet or a doublet (if coupled to the NH proton) will be observed, likely in the region of δ 8.0-8.5 ppm.

  • Amide Proton (1H): A broad singlet will be present, with its chemical shift being concentration and solvent-dependent.

Predicted ¹³C NMR (in CDCl₃, 101 MHz):

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the bromine will be shifted to a higher field, while the carbon attached to the nitro group will be at a lower field.

  • Carbonyl Carbon (1C): The formyl carbonyl carbon will appear at a lower field, typically in the range of δ 160-170 ppm.

Visualization of the Logical Relationship in NMR Data Interpretation

NMR_Interpretation cluster_1d 1D NMR Data cluster_2d 2D NMR Data (Optional) cluster_structure Structural Elucidation H1_NMR ¹H NMR Spectrum (Chemical Shifts, Integration, Splitting Patterns) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY inputs to HSQC HSQC (¹H-¹³C Correlations) H1_NMR->HSQC inputs to Confirmation Unambiguous Structural Confirmation H1_NMR->Confirmation verifies proton environment C13_NMR ¹³C NMR Spectrum (Number of Signals, Chemical Shifts) C13_NMR->HSQC inputs to C13_NMR->Confirmation verifies carbon skeleton COSY->Confirmation confirms H-H connectivity HSQC->Confirmation confirms C-H connectivity Proposed_Structure Proposed Structure of This compound Proposed_Structure->H1_NMR predicts Proposed_Structure->C13_NMR predicts

Caption: Logical workflow for structural confirmation using NMR spectroscopy.

Comparative Summary and Recommendations

FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Application Purity determination and quantificationIdentification of volatile impurities and confirmation of identityUnambiguous structural elucidation and identification of isomers
Strengths Robust, reproducible, excellent for quantificationHigh sensitivity and selectivity for identificationProvides detailed structural information, definitive for identification
Weaknesses May not separate all volatile impuritiesPotential for thermal degradation of the analyteLower sensitivity, not ideal for trace analysis, more expensive instrumentation
Ideal for... Routine quality control, stability studiesImpurity profiling for volatile componentsStructural confirmation of new batches, reference standard characterization

Recommendations for a Comprehensive Analytical Strategy:

For a complete characterization of this compound, a multi-faceted approach is recommended:

  • Initial Identification and Structural Confirmation: Use NMR spectroscopy (¹H and ¹³C) to unequivocally confirm the structure of a new batch or a reference standard.

  • Routine Purity Analysis and Quantification: Employ a validated HPLC-UV method for routine quality control, as it provides accurate and precise results for the main component and non-volatile impurities.

  • Impurity Profiling: Utilize GC-MS to screen for and identify any potential volatile impurities that may be present from the synthesis process.

By combining the strengths of these three powerful analytical techniques, researchers and drug development professionals can ensure the quality, purity, and identity of this compound, a critical step in the development of safe and effective pharmaceuticals.

References

  • MDPI. (n.d.). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Chromatography Online. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • Semantic Scholar. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubMed. (2017). Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Nitroaromatic Compounds. Retrieved from [Link]

  • LCGC Europe. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Brominated Flame Retardants and Their Derivatives by Atmospheric Pressure Chemical Ionization Using Gas Chromatography Coupled to Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 1H-NMR. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. Retrieved from [Link]

  • ScienceDirect. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Retrieved from [Link]

  • Manasagangotri Physics. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • PubMed. (n.d.). Validation of HPLC and UV spectrophotometric methods for the determination of meropenem in pharmaceutical dosage form. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Biological Activity Screening of N-(3-Bromo-2-nitrophenyl)formamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The N-substituted benzamide framework is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential.[1] The specific scaffold of N-(3-Bromo-2-nitrophenyl)formamide derivatives presents a compelling case for biological investigation. This structure combines several key features: a nitrophenyl group, known to be an efficient scaffold in bioactive molecules[2][3]; a bromine atom, which can enhance biological activity[4][5]; and a formamide linkage. The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties, polarity, and potential for redox reactions within cells, making it a pharmacophore of significant interest.[2][3]

This guide provides a strategic overview and comparative analysis of methodologies for screening the biological activity of this class of compounds. We will move beyond mere protocol recitation to explore the causality behind experimental design, ensuring a robust and logical screening cascade.

Strategic Planning: From Compound Synthesis to Target Activity

A successful screening campaign begins not in the lab, but with a clear strategic plan. The journey from a newly synthesized derivative to a validated biological "hit" requires a multi-step, logical workflow. The choice of initial assays should be hypothesis-driven, based on the structural motifs of the this compound core.

For instance, nitroaromatic compounds have established roles as potential anticancer and antimicrobial agents.[2][6] The presence of a halogen like bromine is also a common feature in potent antimicrobial and anticancer agents.[4][7] Therefore, a primary screening strategy should logically focus on these two areas.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Identification & Validation cluster_3 Phase 4: Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Synthesis->Antimicrobial Primary Assays Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Primary Assays Hit_ID Identify 'Hits' (Compounds showing >50% inhibition) Antimicrobial->Hit_ID Anticancer->Hit_ID Dose_Response Dose-Response Studies (IC50 / MIC Determination) Hit_ID->Dose_Response Validation Selectivity Selectivity / Cytotoxicity Assays Dose_Response->Selectivity MoA Mechanism of Action (e.g., Enzyme Assays, Cell Cycle Analysis) Selectivity->MoA Lead Progression G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound N-(3-Bromo-2-nitrophenyl) formamide Derivative Compound->Akt Inhibition

Sources

A Comparative Guide to Formylating Agents for the Synthesis of N-(3-bromo-2-nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Formylation

In the landscape of pharmaceutical and fine chemical synthesis, the formylation of amines is a pivotal transformation. The resulting formamides, such as N-(3-bromo-2-nitrophenyl)formamide, are not merely protected amines; they are versatile intermediates crucial for building complex molecular architectures. They serve as precursors for isocyanides, Vilsmeier reagents, and are integral to the synthesis of various heterocycles and pharmacologically active agents, including cancer chemotherapeutics and quinolone antibiotics.[1][2][3]

The substrate at the heart of this guide, 3-bromo-2-nitroaniline, presents a distinct synthetic challenge.[4][5] The amine's nucleophilicity is significantly attenuated by the potent electron-withdrawing effects of the ortho-nitro group and, to a lesser extent, the meta-bromo group. This electronic deficit demands a careful selection of the formylating agent to achieve efficient and high-yielding conversion.

This guide provides an in-depth comparative study of various formylating agents for 3-bromo-2-nitroaniline. We will move beyond simple protocols to dissect the causality behind reagent choice, offering field-proven insights to guide researchers, scientists, and drug development professionals toward the optimal synthetic strategy. Each protocol is designed as a self-validating system, ensuring technical accuracy and reproducibility.

Comparative Analysis of Formylating Agents

The choice of a formylating agent is a critical decision that balances reactivity, cost, safety, and scalability. Here, we compare four distinct systems for the formylation of 3-bromo-2-nitroaniline, each with a unique profile of advantages and limitations.

Acetic Formic Anhydride (AFA): The High-Efficiency Standard

Acetic formic anhydride (AFA) is a mixed anhydride, typically generated in situ from the reaction of formic acid and acetic anhydride.[6][7] It remains one of the most effective and widely used formylating agents due to its high reactivity.[8][9]

Mechanism & Rationale: The efficacy of AFA stems from the differential electrophilicity of its two carbonyl carbons. The formyl carbonyl is significantly more electrophilic and less sterically hindered than the acetyl carbonyl. Consequently, nucleophilic attack by the amine occurs preferentially at the formyl center, leading to highly selective N-formylation with acetic acid as the primary byproduct.[9][10] This heightened reactivity makes AFA an excellent choice for deactivated amines like 3-bromo-2-nitroaniline.

Performance Profile:

  • Yield: Excellent (>90%)

  • Conditions: Mild (0 °C to room temperature)

  • Reaction Time: Rapid (typically 1-3 hours)

Advantages:

  • High reactivity and selectivity.

  • Excellent yields under mild conditions.

  • Reagents are common and relatively inexpensive.

Disadvantages:

  • The AFA reagent is moisture-sensitive and must be prepared fresh (in situ).[9][11]

  • The in situ preparation is exothermic and requires careful temperature control.[9]

  • Decomposes to produce carbon monoxide at elevated temperatures.[6][9]

Experimental Protocol: Formylation with Acetic Formic Anhydride

This protocol details the in situ generation of AFA and its subsequent use for the formylation of 3-bromo-2-nitroaniline.

Safety Precautions:

  • Formic acid and acetic anhydride are corrosive. Handle in a fume hood with appropriate PPE (gloves, safety glasses, lab coat).

  • The formation of AFA is exothermic. Strict temperature control is crucial.

Materials:

  • 3-bromo-2-nitroaniline (1.0 eq)

  • Formic Acid (98-100%, 4.0 eq)

  • Acetic Anhydride (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Substrate Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-bromo-2-nitroaniline (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • In Situ AFA Preparation: In a separate flame-dried flask, cool formic acid (4.0 eq) to 0 °C. While stirring vigorously, add acetic anhydride (2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the mixed anhydride.

  • Formylation Reaction: Add the freshly prepared AFA solution to the cooled solution of 3-bromo-2-nitroaniline via cannula or syringe, maintaining the reaction temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of ice-cold water.

    • Transfer the mixture to a separatory funnel and dilute with EtOAc.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (until effervescence ceases) to neutralize acids, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Formic Acid: The Green and Economical Choice

Direct formylation using formic acid is the most atom-economical and environmentally benign method. The reaction is a direct condensation, producing only water as a byproduct.[8][12]

Mechanism & Rationale: This method relies on the nucleophilic attack of the amine on the protonated carbonyl of formic acid, followed by dehydration.[12] For a deactivated amine, this equilibrium-driven process often requires energy input (heat) or a catalyst to drive the reaction to completion by removing water.[12][13] Microwave irradiation has emerged as a highly efficient method for accelerating this transformation under solvent-free conditions.[12][14][15]

Performance Profile:

  • Yield: Good to Excellent (85-97%)

  • Conditions: Elevated temperature (60-100 °C) or microwave irradiation

  • Reaction Time: Varies from minutes (microwave) to several hours (conventional heating)

Advantages:

  • Very low cost and high availability of the reagent.

  • Environmentally friendly, with water as the only byproduct.

  • Simple, catalyst-free protocols are available.[1][16][17]

Disadvantages:

  • Requires higher temperatures or longer reaction times compared to AFA.

  • The reaction is an equilibrium, which can sometimes result in incomplete conversion.

Experimental Protocol: Microwave-Assisted Formylation with Formic Acid

This protocol offers a rapid, solvent-free, and efficient alternative to traditional heating.

Safety Precautions:

  • Formic acid is corrosive. Handle in a fume hood with appropriate PPE.

  • Use a microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven.

Materials:

  • 3-bromo-2-nitroaniline (1.0 eq)

  • Formic Acid (98-100%, 3.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 3-bromo-2-nitroaniline (1.0 eq) and formic acid (3.0 eq).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for 5-15 minutes. The optimal time should be determined by preliminary small-scale tests.

  • Reaction Monitoring: After the initial irradiation period, cool the vessel and spot a small aliquot on a TLC plate to check for completion. If starting material remains, irradiate for additional short intervals.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and dilute with EtOAc or DCM.

    • Wash the organic mixture with water, followed by saturated NaHCO₃ solution to remove excess formic acid, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the product.

  • Purification: The product is often of high purity, but can be further purified if needed.

Ethyl Formate: The Mild, Non-Acidic Alternative

Ethyl formate serves as another effective formylating agent, proceeding via a nucleophilic acyl substitution mechanism.[1][18] It offers a milder alternative to strongly acidic or highly reactive anhydride-based methods.

Mechanism & Rationale: The amine directly attacks the carbonyl carbon of ethyl formate, leading to a tetrahedral intermediate that collapses to release ethanol and the desired formamide.[16] Being less reactive than AFA, this reaction typically requires heat to proceed at a reasonable rate, but it avoids the use of corrosive acids or the exothermic preparation of anhydrides.

Performance Profile:

  • Yield: Moderate to Good (75-89%)[1][19]

  • Conditions: Elevated temperature (typically 60-80 °C)

  • Reaction Time: Moderate (2-8 hours)

Advantages:

  • Milder and less corrosive than acid-based reagents.

  • Simple reaction setup and work-up procedure.

  • Ethanol is a benign byproduct.

Disadvantages:

  • Lower reactivity compared to AFA, often resulting in slightly lower yields and longer reaction times.[1]

  • May not be effective for extremely deactivated or sterically hindered amines.

Experimental Protocol: Formylation with Ethyl Formate

This procedure is conducted under solvent- and catalyst-free conditions, simplifying the overall process.[1][16]

Safety Precautions:

  • Ethyl formate is flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

Materials:

  • 3-bromo-2-nitroaniline (1.0 eq)

  • Ethyl Formate (3.0-5.0 eq)

  • Ethyl Acetate (EtOAc)

  • Water, Brine

Procedure:

  • Reaction Setup: In a sealed vial or round-bottom flask with a condenser, add 3-bromo-2-nitroaniline (1.0 eq) and ethyl formate (3.0-5.0 eq).

  • Heating: Heat the mixture with stirring at 60-70 °C.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess ethyl formate under reduced pressure.

    • Dissolve the residue in EtOAc, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution to afford the N-formylated product.

  • Purification: Purify by recrystallization or column chromatography as required.

Data Summary and Visual Guides

To facilitate an at-a-glance comparison, the key performance indicators for each formylating agent are summarized below.

Table 1: Comparative Performance of Formylating Agents for 3-bromo-2-nitroaniline

FeatureAcetic Formic Anhydride (AFA)Formic Acid (Microwave)Ethyl Formate
Reactivity Very HighHigh (with activation)Moderate
Typical Yield >90%85-97%75-89%
Temperature 0 °C to RT80-100 °C60-70 °C
Reaction Time 1-3 hours5-15 minutes2-6 hours
Key Advantage High efficiency for deactivated aminesGreen, cost-effective, very fastMild, non-corrosive conditions
Key Disadvantage Moisture-sensitive, exothermic prepRequires specialized equipmentSlower, may give lower yields
Byproducts Acetic AcidWaterEthanol
Visualizing the Workflow and Decision Logic

The following diagrams, rendered in DOT language, illustrate the generalized experimental process and the logic for selecting the appropriate reagent.

G cluster_0 Phase 1: Reaction cluster_1 Phase 2: Work-up cluster_2 Phase 3: Isolation Setup Combine Substrate & Reagent React Apply Conditions (Heat / Stirring) Setup->React Monitor Monitor Progress (TLC / GC) React->Monitor Quench Quench Reaction Monitor->Quench Neutralize Neutralize (e.g., NaHCO₃) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Purify Purify (Recrystallize / Column) Concentrate->Purify

Caption: Generalized experimental workflow for N-formylation reactions.

G start Select Formylating Agent node_reactivity High Reactivity Needed? start->node_reactivity node_scale Large Scale & Cost Sensitive? node_reactivity->node_scale No reagent_AFA Use Acetic Formic Anhydride (AFA) node_reactivity->reagent_AFA Yes node_mild Mild Conditions Required? node_scale->node_mild No reagent_FA Use Formic Acid (Microwave or Heat) node_scale->reagent_FA Yes node_mild->reagent_FA No reagent_EF Use Ethyl Formate node_mild->reagent_EF Yes

Caption: Decision tree for selecting an appropriate formylating agent.

Expertise from the Bench: A Senior Scientist's Perspective

The true measure of a protocol is not just its outcome, but the understanding of why it works. For a deactivated substrate like 3-bromo-2-nitroaniline, the choice of formylating agent is a deliberate balance of kinetics and practicality.

  • Causality and Reactivity: The diminished nucleophilicity of the amine in 3-bromo-2-nitroaniline is the central challenge. This is why a highly electrophilic reagent like Acetic Formic Anhydride (AFA) is often the method of choice for bench-scale synthesis where yield and reaction time are paramount. Its pre-formed, highly activated nature overcomes the substrate's inherent low reactivity. In contrast, Formic Acid and Ethyl Formate rely on thermal energy to achieve the necessary activation energy for the nucleophilic attack. The exceptional speed of the microwave-assisted formic acid method demonstrates how targeted energy input can dramatically accelerate a reaction that would otherwise be sluggish.

  • Trustworthiness Through Self-Validation: A robust protocol has built-in checkpoints. The TLC monitoring step is non-negotiable; it is the only definitive way to know when the reaction is complete, preventing both incomplete conversion and potential byproduct formation from prolonged reaction times. The neutralizing wash with sodium bicarbonate is equally critical. It not only removes excess acidic reagents but also ensures the final product is stable and free of acidic impurities that could interfere with subsequent synthetic steps or spectroscopic analysis. This step validates the purity of the crude product before final purification.

  • Scaling and 'Green' Considerations: While AFA is highly effective, its use on a large, industrial scale can present challenges related to thermal management and reagent stability. Here, the formic acid method becomes highly attractive. Its low cost, safety profile (relative to potent anhydrides), and atom economy make it a superior choice for process chemistry, where operational simplicity and cost-of-goods are major drivers. The trade-off is often a greater initial investment in process optimization to ensure complete conversion. Ethyl Formate occupies a middle ground, offering a milder process than AFA with a simpler workup than direct formic acid condensation, making it suitable for mid-scale syntheses where avoiding corrosive acids is a priority.

Conclusion

The formylation of 3-bromo-2-nitroaniline is a readily achievable transformation, provided the formylating agent is chosen with a clear understanding of the substrate's electronic properties and the project's specific goals. For rapid, high-yield synthesis on a laboratory scale, Acetic Formic Anhydride is the superior choice. For cost-effective, environmentally conscious, and scalable production, Formic Acid , particularly with microwave assistance, provides an outstanding alternative. Ethyl Formate serves as a reliable, mild option when avoiding strongly acidic conditions is desirable. By understanding the chemical principles and practical trade-offs detailed in this guide, researchers can confidently select and execute the optimal formylation strategy for their synthetic needs.

References

  • Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. Molecules, 19(6), 7689–7713. [Link]

  • Tajbakhsh, M., et al. (2009). Highly efficient formylation of alcohols, thiols and aniline derivatives by a heterogeneous (HCOOH / SiO2) system under microwav. SA Journal of Chemistry, 62, 73-78. [Link]

  • Brahmachari, G., & Laskar, S. (2010). Solvent- and catalyst-free N-formylations of amines at ambient condition: Exploring the usability of aromatic formates as N-formylating agents. Journal of the Indian Chemical Society, 87(9), 1129-1135. [Link]

  • Dhake, K. P., et al. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Green Chemistry Letters and Reviews, 4(2), 133-137. [Link]

  • ResearchGate. (n.d.). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. [Link]

  • ResearchGate. (n.d.). Direct formylation of aromatic amines. [Link]

  • Verma, R., et al. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 10(70), 42931-42943. [Link]

  • Dhake, K. P., et al. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Taylor & Francis Online. [Link]

  • ResearchGate. (2018). First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate. [Link]

  • ResearchGate. (n.d.). Formylation of aromatic amines using formic acid and polyethylene glycol. [Link]

  • ResearchGate. (n.d.). Trifluoroacetic anhydride (TFAA). [Link]

  • Dhake, K. P., et al. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Green Chemistry Letters and Reviews, 4(2). [Link]

  • Wikipedia. (n.d.). Acetic formic anhydride. [Link]

  • More, V. S., et al. (2023). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. The Journal of Organic Chemistry, 88(17), 12345–12356. [Link]

  • Organic Syntheses. (n.d.). N-FORMYLBENZOTRIAZOLE. [Link]

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  • Wikipedia. (n.d.). Trifluoroacetic anhydride. [Link]

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  • Procházková, M., et al. (2022). Microwave-Aided Reactions of Aniline Derivatives with Formic Acid: Inquiry-Based Learning Experiments. Journal of Chemical Education, 99(8), 3020-3026. [Link]

  • ResearchGate. (n.d.). Different formylation methods. [Link]

  • Google Patents. (n.d.).
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A Comparative Guide to Purity Assessment of N-(3-Bromo-2-nitrophenyl)formamide: The Central Role of HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, synthetic chemists, and drug development professionals, establishing the purity of novel chemical entities and intermediates is a cornerstone of quality control and regulatory compliance. N-(3-Bromo-2-nitrophenyl)formamide, a key building block in the synthesis of various pharmaceutical compounds, is no exception.[1] Its purity can directly impact reaction yield, impurity profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for assessing the purity of this compound. We will explore the scientific rationale for its selection, present a detailed experimental protocol, and objectively compare its performance against orthogonal analytical techniques, including Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS).

The Primary Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity and impurity analysis. For a molecule like this compound, a specific mode, Reversed-Phase HPLC (RP-HPLC), is exceptionally well-suited.

Causality Behind the Choice: Why RP-HPLC?

The selection of RP-HPLC is based on the physicochemical properties of this compound. The molecule contains a polar formamide group and a nitro group, alongside a non-polar brominated benzene ring. This amphiphilic nature makes it an ideal candidate for RP-HPLC, which separates analytes based on their hydrophobicity.[2][3] In this technique, the stationary phase is non-polar (e.g., octadecylsilane or C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[2] this compound will partition between these two phases. By carefully controlling the mobile phase composition, we can achieve excellent separation from both more polar and less polar impurities.

Furthermore, the presence of the aromatic ring and nitro group creates a strong chromophore, making the molecule readily detectable by a UV-Vis detector, a standard component of HPLC systems.[4] UV-Vis spectra of related nitroaniline compounds show strong absorbance in the 250-400 nm range, ensuring high sensitivity.[5][6][7][8]

Experimental Workflow for HPLC Purity Assessment

The following diagram outlines the logical flow of the HPLC purity analysis process, from initial sample handling to the final purity calculation.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_std Weigh & Dissolve Reference Standard system_suitability System Suitability Test (SST) prep_std->system_suitability prep_sample Weigh & Dissolve This compound Sample inject_sample Inject Sample & Acquire Data prep_sample->inject_sample prep_mobile Prepare & Degas Mobile Phase prep_mobile->system_suitability system_suitability->inject_sample If SST Passes integrate_peaks Integrate Chromatogram Peaks inject_sample->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity

Caption: Workflow for HPLC Purity Determination.

Detailed HPLC Protocol for Purity of this compound

This protocol is designed to be robust and compliant with standard pharmaceutical practices, grounded in principles outlined in USP General Chapter <621> Chromatography.[1][9][10][11]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard and sample.

  • HPLC-grade acetonitrile, methanol, and water.

  • HPLC-grade formic acid.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol interactions and ensures sharp, symmetrical peaks for acidic/basic impurities.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength for this type of analyte.
Gradient Program 0-20 min: 30% B to 90% B20-25 min: 90% B25.1-30 min: 30% BA gradient is essential to elute a wide range of potential impurities with varying polarities and ensure the column is clean for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nm or λmax from PDA254 nm is a common wavelength for aromatic compounds.[12] A PDA detector can determine the optimal maximum absorbance (λmax) for higher sensitivity.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.

3. Sample Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL (100 µg/mL).

  • Reference Standard Solution: Prepare in the same manner as the sample solution.

4. System Suitability (Self-Validation): Before sample analysis, the system's performance must be verified. This is a core principle of a trustworthy protocol.[13][14][15] Inject the reference standard solution five times and evaluate the following parameters based on USP <621> guidelines:[11]

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

5. Data Analysis and Purity Calculation:

  • Inject the sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

This method assumes that all impurities have a similar response factor at the chosen wavelength. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.

Comparative Analysis with Orthogonal Methods

No single analytical method can provide a complete picture of a compound's purity. Therefore, employing orthogonal methods—techniques that measure purity based on different chemical or physical principles—is essential for a comprehensive assessment.

Decision Framework for Purity Analysis

The choice of analytical technique depends on the specific question being asked, from routine quality control to primary characterization of a new batch.

Decision_Tree start Purity Analysis Goal? q1 Routine QC & Impurity Profile? start->q1 q2 Absolute Purity of New Reference Standard? start->q2 q3 Identify Unknown Volatile Impurities? start->q3 q4 Assess Purity of Highly Crystalline Solid? start->q4 hplc HPLC-UV/PDA q1->hplc Yes qnmr qNMR q2->qnmr Yes gcms GC-MS q3->gcms Yes dsc DSC q4->dsc Yes

Sources

Navigating the Reactivity of N-(3-Bromo-2-nitrophenyl)formamide: A Comparative Guide to Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, N-(3-Bromo-2-nitrophenyl)formamide stands as a versatile precursor, offering a trifecta of reactive sites: a reducible nitro group, a cyclizable formamide, and a displaceable bromo substituent. The strategic manipulation of these functional groups opens avenues to a diverse array of molecular architectures, particularly quinazolines and other nitrogen-containing heterocycles that form the backbone of many therapeutic agents. This guide provides an in-depth, objective comparison of the key mechanistic pathways involving this substrate, supported by experimental data from analogous systems, to empower researchers in making informed decisions for their synthetic campaigns.

I. The Cornerstone Transformation: Reductive Cyclization to 8-Bromoquinazoline

The most prominent reaction of this compound is its conversion to 8-bromoquinazoline, a valuable scaffold in medicinal chemistry. This transformation hinges on the reduction of the ortho-nitro group to an amine, which then undergoes a spontaneous or acid-catalyzed cyclization with the adjacent formamide. The choice of reducing agent is paramount, dictating the efficiency, chemoselectivity, and scalability of the process.

Mechanistic Overview

The reaction proceeds through a well-established cascade. First, the nitro group is reduced to a nitroso, then a hydroxylamino, and finally an amino group. The resulting N-(2-amino-3-bromophenyl)formamide intermediate then cyclizes, with the loss of water, to furnish the quinazoline ring system.

G A This compound B Reduction (6e-, 6H+) A->B C N-(2-Amino-3-bromophenyl)formamide B->C D Intramolecular Cyclization C->D E Dehydration (-H2O) D->E F 8-Bromoquinazoline E->F

Caption: General workflow for the reductive cyclization of this compound.

Comparative Analysis of Reducing Agents

The selection of the reducing agent is critical and depends on factors such as functional group tolerance, cost, and environmental impact. Below is a comparison of commonly employed methods, with performance data extrapolated from similar reductive cyclization reactions.[1]

Reducing SystemTypical ConditionsAdvantagesDisadvantagesRepresentative Yield
Fe / HCl or NH₄Cl Reflux in EtOH/H₂OInexpensive, robust, effective.[1]Often requires strongly acidic conditions, workup can be tedious to remove iron salts.[2]85-95%
SnCl₂·2H₂O Reflux in EtOH or EtOAcMild, good chemoselectivity for nitro groups.[3]Stoichiometric amounts of tin salts are generated, which can be toxic and difficult to remove.[3]80-90%
Catalytic Hydrogenation (H₂) H₂, Pd/C or Raney Ni, RT to 50°C"Green" byproduct (water), high yields, simple workup.[4]Potential for dehalogenation with Pd/C, requires specialized equipment for handling H₂ gas.[5]90-99%
Sodium Dithionite (Na₂S₂O₄) Biphasic system (e.g., CH₂Cl₂/H₂O)Mild conditions, avoids heavy metals.Can have limited solubility, may require phase-transfer catalyst.75-85%
Field-Proven Insights

For substrates where the bromine atom is desired in the final product, catalytic hydrogenation with palladium on carbon (Pd/C) can be a double-edged sword due to competitive hydrodehalogenation. In such cases, Raney Nickel is a superior catalyst as it is less prone to cleaving aryl-halogen bonds.[5] The classic Fe/HCl system remains a cost-effective and reliable choice for large-scale synthesis, despite the more demanding workup.[1][2]

II. Chemoselective Reduction of the Nitro Group

In scenarios where the formamide group is intended for subsequent transformations or the quinazoline ring is not the desired product, the chemoselective reduction of the nitro group to an amine is a critical step. This yields N-(2-amino-3-bromophenyl)formamide, a versatile intermediate.

Methodological Comparison for Selective Nitro Reduction

The challenge lies in reducing the nitro group without affecting the bromo-substituent or the formamide.

Reducing AgentTypical ConditionsKey AdvantagesPotential Issues
H₂ / Raney Ni Low to medium pressure H₂, EtOH or MeOHExcellent for preserving aryl halides.[5]Catalyst can be pyrophoric, requires hydrogenation apparatus.
SnCl₂·2H₂O EtOH, refluxHigh chemoselectivity for nitro group over many other functionalities.[3]Stoichiometric tin waste.[3]
Fe / NH₄Cl EtOH/H₂O, refluxCost-effective, good for acid-sensitive substrates.[4]Workup involves filtration of large amounts of iron sludge.
Sodium Sulfide (Na₂S) Aqueous EtOH or MeOH, refluxMild, can be selective for one nitro group in dinitro compounds.[5]Unpleasant odor of sulfur compounds, may not be suitable for all substrates.

G cluster_start This compound cluster_end N-(2-Amino-3-bromophenyl)formamide A Nitro Group D Amino Group A->D Selective Reduction B Bromo Substituent E Bromo Substituent B->E Preserved C Formamide F Formamide C->F Preserved

Caption: Chemoselective reduction of the nitro group while preserving other functionalities.

Causality Behind Experimental Choices

The choice of a reducing agent is a balance between reactivity and selectivity. For instance, while Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent, it is generally not used for aromatic nitro compounds as it can lead to the formation of azo products and would likely reduce the formamide as well.[5] Tin(II) chloride is often favored in laboratory settings for its reliability and high chemoselectivity, despite the waste it generates.[3]

III. The Untapped Potential: Cross-Coupling Reactions of the Bromo-Substituent

The bromine atom on the aromatic ring serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, significantly expanding the molecular diversity accessible from the starting material.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction is a powerful tool for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.[6]

Plausible Reaction:

This compound + R-B(OH)₂ --(Pd catalyst, base)--> N-(3-R-2-nitrophenyl)formamide

G LnPd(0) LnPd(0) Oxidative\nAddition Oxidative Addition LnPd(0)->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->LnPd(0) Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6]

Considerations for Success:

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., SPhos, XPhos) is crucial, especially when dealing with potentially coordinating groups like the nitro and formamide moieties.[7] Bulky, electron-rich ligands are often required for coupling with less reactive aryl chlorides and can be beneficial for challenging substrates.[7]

  • Base and Solvent: A variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF) can be employed. The conditions must be carefully optimized to avoid side reactions, such as hydrolysis of the formamide group.

  • Substrate Reactivity: While the electron-withdrawing nitro group can activate the aryl bromide towards oxidative addition, it can also participate in side reactions. Careful control of reaction conditions is necessary.

B. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination allows for the synthesis of arylamines by coupling aryl halides with primary or secondary amines.[8][9][10]

Plausible Reaction:

This compound + R¹R²NH --(Pd catalyst, base)--> N-(3-(R¹R²N)-2-nitrophenyl)formamide

G LnPd(0) LnPd(0) Oxidative\nAddition Oxidative Addition LnPd(0)->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Ar-X Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine Coordination\n& Deprotonation R2NH, Base Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 Amine Coordination\n& Deprotonation->Ar-Pd(II)-NR2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2->Reductive\nElimination Reductive\nElimination->LnPd(0) Ar-NR2

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A Senior Application Scientist's Guide to the Synthesis of N-(3-Bromo-2-nitrophenyl)formamide: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Significance of N-(3-Bromo-2-nitrophenyl)formamide in Synthetic Chemistry

This compound is a key chemical intermediate whose structural motifs—a brominated and nitrated phenyl ring coupled with a formamide group—make it a valuable building block in the synthesis of a variety of complex organic molecules. Its utility spans the development of pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of the bromo, nitro, and formamido groups allows for a diverse range of subsequent chemical transformations, making the efficient and selective synthesis of this compound a topic of considerable interest to the scientific community.

This guide provides an in-depth technical comparison of the primary synthesis route for this compound with viable alternative methodologies. As Senior Application Scientists, we move beyond simple procedural outlines to dissect the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This document is intended to empower researchers to make informed decisions when selecting a synthetic strategy, balancing considerations of yield, purity, scalability, safety, and cost-effectiveness.

The Benchmark Synthesis: Formylation of 3-Bromo-2-nitroaniline

The most direct and commonly referenced pathway to this compound involves the N-formylation of the precursor, 3-bromo-2-nitroaniline. The core of this transformation is the introduction of a formyl group (-CHO) onto the nitrogen atom of the primary amine. The choice of formylating agent is the critical variable that dictates the reaction conditions, efficiency, and overall practicality of the synthesis.

Below, we benchmark the established method using acetic formic anhydride (AFA) against a robust alternative employing formic acid.

Method 1: N-Formylation using Acetic Formic Anhydride (AFA) Generated in situ

Acetic formic anhydride is a potent and highly effective formylating agent, valued for its high reactivity and selectivity.[1] Due to its inherent instability, AFA is not commercially available and is typically generated in situ immediately prior to use by reacting formic acid with acetic anhydride.[1] This method is favored for its generally high yields and clean reaction profiles.

Reaction Principle: The in situ generation of AFA creates a mixed anhydride. The formyl group, being less sterically hindered and more electrophilic than the acetyl group, is preferentially transferred to the nucleophilic amino group of 3-bromo-2-nitroaniline.

Experimental Protocol:

Part A: in situ Generation of Acetic Formic Anhydride

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add formic acid (2.0 equivalents) and cool the flask in an ice bath to 0 °C.

  • Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred formic acid, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of acetic formic anhydride.

Part B: N-Formylation of 3-Bromo-2-nitroaniline

  • In a separate flame-dried flask, dissolve 3-bromo-2-nitroaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., anhydrous diethyl ether or dichloromethane).

  • Cool the solution of the aniline to 0 °C in an ice bath.

  • Slowly add the freshly prepared AFA solution from Part A to the stirred aniline solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with the organic solvent used in the reaction (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Causality and Experimental Insights:

  • Anhydrous Conditions: AFA is highly susceptible to hydrolysis. The use of flame-dried glassware and anhydrous solvents is critical to prevent its decomposition and ensure high yields.[1]

  • Temperature Control: The in situ generation of AFA is an exothermic process. Maintaining a low temperature is crucial to prevent the thermal decomposition of the anhydride, which can lead to the formation of byproducts and the release of carbon monoxide, a toxic gas.[1]

  • Stoichiometry: An excess of formic acid is often used to ensure the complete consumption of acetic anhydride, driving the equilibrium towards the formation of AFA.

Alternative Route: Direct Formylation with Formic Acid

A more direct and often more cost-effective and environmentally friendly approach is the use of formic acid as the formylating agent. While generally less reactive than AFA, this method can be highly effective, particularly when coupled with techniques to remove the water byproduct, thereby driving the reaction to completion.

Reaction Principle: This is a direct condensation reaction between the amine and formic acid, forming an amide bond and a molecule of water. The equilibrium of this reaction can be shifted towards the product by removing water as it is formed, typically through azeotropic distillation with a Dean-Stark apparatus.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-bromo-2-nitroaniline (1.0 equivalent) and toluene.

  • Add aqueous formic acid (85-98%, 1.2-2.0 equivalents) to the flask.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC. The reaction typically requires 4-12 hours to reach completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product is often of high purity, but can be further purified by recrystallization if necessary.[2]

Causality and Experimental Insights:

  • Water Removal: The removal of water is the key to achieving high yields in this reaction. The Dean-Stark apparatus is a simple and effective tool for this purpose.[2]

  • Solvent Choice: Toluene is an excellent solvent for this reaction as it forms a low-boiling azeotrope with water, facilitating its removal.[2]

  • Substrate Reactivity: The presence of the electron-withdrawing nitro group on the aniline ring decreases the nucleophilicity of the amino group, potentially slowing down the reaction. Therefore, longer reaction times or higher temperatures may be necessary compared to the formylation of more electron-rich anilines.

Performance Benchmarking: A Comparative Analysis

ParameterMethod 1: Acetic Formic Anhydride (AFA)Method 2: Direct Formic Acid
Reaction Time Typically 1-3 hoursTypically 4-12 hours
Yield Generally high to excellent (>90%)Good to excellent (85-98% for many anilines)[2]
Purity of Crude Product Generally highOften high, but may require purification
Reagent Cost Moderate (requires formic acid and acetic anhydride)Low (formic acid is inexpensive)
Safety Considerations In situ generation is exothermic; AFA is unstable and moisture-sensitive; potential for CO evolution.[1]Formic acid is corrosive; requires heating to reflux.
Environmental Impact Generates acetic acid as a byproduct.Water is the only byproduct.
Scalability Readily scalable, with careful temperature control.Highly scalable and well-suited for industrial applications.

Logical Workflow for Synthesis and Comparison

Synthesis_Comparison cluster_synthesis Synthesis of this compound cluster_method1 Method 1: Acetic Formic Anhydride cluster_method2 Method 2: Direct Formic Acid cluster_comparison Comparative Analysis Start 3-Bromo-2-nitroaniline AFA_prep In situ AFA Generation (Formic Acid + Acetic Anhydride) Start->AFA_prep Formylation1 N-Formylation Formylation2 N-Formylation with Formic Acid (Dean-Stark Water Removal) Start->Formylation2 AFA_prep->Formylation1 Workup1 Aqueous Workup & Extraction Formylation1->Workup1 Purification1 Recrystallization Workup1->Purification1 End This compound Purification1->End Workup2 Solvent Evaporation Formylation2->Workup2 Purification2 Recrystallization (optional) Workup2->Purification2 Purification2->End Params Key Parameters: - Yield - Purity - Reaction Time - Cost - Safety - Environmental Impact End->Params

Caption: Comparative workflow for the synthesis of this compound.

Conclusion and Recommendations

Both the acetic formic anhydride and the direct formic acid methods offer viable routes to this compound.

  • For laboratory-scale synthesis where high purity and rapid reaction times are paramount, the in situ generation of acetic formic anhydride is an excellent choice. The higher reactivity of AFA can be advantageous, particularly for less reactive anilines. However, careful attention to anhydrous conditions and temperature control is essential for safety and optimal results.

  • For larger-scale preparations and in contexts where cost and environmental impact are primary concerns, the direct formic acid method is highly recommended. This approach is operationally simpler, avoids the use of an additional reagent (acetic anhydride), and generates only water as a byproduct. While reaction times may be longer, the overall process is robust and highly scalable.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher and the intended application of the final product. This guide provides the necessary data and experimental insights to make an informed and strategic decision.

References

  • BenchChem. (2025). Selective Formylation Using Formic Anhydride and Its Precursors.
  • JETIR. (2019). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR, 6(6).
  • ResearchGate. (2025).
  • Google Patents. (n.d.). EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • SciSpace. (1999).

Sources

cost-benefit analysis of using N-(3-Bromo-2-nitrophenyl)formamide in multi-step synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Starting Material Selection for Benzimidazole Scaffolds

In the competitive landscape of drug discovery and development, the selection of a starting material for a multi-step synthesis is a critical decision with far-reaching implications for process efficiency, scalability, and ultimately, the cost of goods. This guide provides an in-depth cost-benefit analysis of utilizing N-(3-Bromo-2-nitrophenyl)formamide as a key building block, primarily in the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry. We will objectively compare its performance with alternative synthetic routes, supported by experimental data, to empower researchers, scientists, and drug development professionals to make informed decisions.

The Strategic Importance of this compound

This compound is a versatile intermediate, strategically functionalized for the construction of complex heterocyclic systems. The presence of the nitro, bromo, and formamide groups offers a unique combination of reactivity and control, making it a valuable tool in the synthetic chemist's arsenal. The primary application of this reagent lies in the synthesis of substituted benzimidazoles, particularly those requiring a bromine handle for further functionalization via cross-coupling reactions.

The core advantage of using this compound is its potential for a streamlined synthesis of specific benzimidazole derivatives, such as 4-bromo-1H-benzo[d]imidazol-2(3H)-one. The formyl group provides a direct precursor to the C2-carbon of the benzimidazole ring, and the nitro group facilitates the crucial cyclization step upon reduction.

Synthetic Pathway Profile: The this compound Route

A key application of this compound is in the synthesis of brominated benzimidazolones, which are valuable intermediates for further chemical elaboration. The synthetic strategy involves a reductive cyclization, a common and effective method for the formation of the benzimidazole ring system from o-nitroaniline derivatives.

Synthetic_Pathway_1 A This compound B 4-Bromo-1,2-diaminophenyl)formamide (Intermediate) A->B Reduction (e.g., Fe/AcOH or H2/Pd-C) C 4-Bromo-1H-benzo[d]imidazol-2(3H)-one B->C Intramolecular Cyclization

Caption: Synthetic pathway from this compound.

Experimental Protocol: Synthesis of 4-Bromo-1H-benzo[d]imidazol-2(3H)-one
  • Reduction of the Nitro Group: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, a reducing agent like iron powder (excess) or catalytic palladium on carbon under a hydrogen atmosphere is added. The reaction is typically stirred at room temperature or with gentle heating until the reduction of the nitro group is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • In-situ Cyclization: Upon complete reduction to the corresponding o-phenylenediamine intermediate, the reaction mixture is heated to reflux to facilitate the intramolecular cyclization. The formamide group acts as the source for the C2 carbon of the benzimidazole ring.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst or unreacted iron. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired 4-Bromo-1H-benzo[d]imidazol-2(3H)-one[1][2].

Comparative Analysis: Alternative Synthetic Routes

The synthesis of substituted benzimidazoles can be achieved through several alternative pathways, each with its own set of advantages and disadvantages. Here, we will focus on two of the most common and industrially relevant alternatives.

Alternative Route 1: Reductive Cyclization of 2-Nitroanilines with Aldehydes

This widely used one-pot method involves the reaction of a substituted o-nitroaniline with an aldehyde in the presence of a reducing agent. This approach is highly versatile for accessing 2-substituted benzimidazoles.

Synthetic_Pathway_2 A 3-Bromo-2-nitroaniline C Schiff Base Intermediate A->C B Aldehyde (R-CHO) B->C D 2-Substituted-4-bromo-1H-benzimidazole C->D Reductive Cyclization (e.g., Na2S2O4)

Caption: Alternative Route 1: Reductive Cyclization.

Experimental Protocol: One-pot Synthesis of 2-Aryl-4-bromo-1H-benzimidazoles

A mixture of 3-bromo-2-nitroaniline (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in a solvent like ethanol is treated with a reducing agent such as sodium dithionite (Na2S2O4)[2][3]. The reaction is typically heated to reflux for several hours. The product precipitates upon cooling and can be isolated by filtration and purified by recrystallization.

Alternative Route 2: Condensation of o-Phenylenediamines with Aldehydes

This is another classical and widely adopted method for benzimidazole synthesis. It involves the direct condensation of a substituted o-phenylenediamine with an aldehyde, often in the presence of an oxidizing agent or under acidic conditions.

Synthetic_Pathway_3 A 4-Bromo-1,2-diaminobenzene C Dihydrobenzimidazole Intermediate A->C B Aldehyde (R-CHO) B->C D 2-Substituted-5-bromo-1H-benzimidazole C->D Oxidation (e.g., air, H2O2)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(3-Bromo-2-nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of N-(3-Bromo-2-nitrophenyl)formamide, a compound whose structural motifs—a brominated nitroaromatic system and a formamide group—necessitate a cautious and informed approach to its end-of-life handling. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related chemicals and general hazardous waste management principles to offer a comprehensive and conservative disposal strategy.

It is imperative to recognize that this guidance is intended to supplement, not replace, the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department. Always consult with your local EHS professionals for final approval of your waste disposal procedures.

Hazard Profile and Waste Classification: A Precautionary Approach

This compound is a halogenated and nitrated organic compound. Due to the presence of these functional groups, it should be treated as a hazardous waste. The primary hazards are inferred from related compounds and general chemical principles:

  • Halogenated Organic Compound: As a brominated aromatic compound, it falls under the category of halogenated organic compounds, which are regulated hazardous wastes.[1] Combustion of such materials can lead to the formation of hazardous byproducts, including hydrobromic acid (HBr), dioxins, and furans.[2]

  • Nitrated Organic Compound: The nitro group (-NO2) on the aromatic ring is a cause for concern. Many organic nitro compounds are known to be energetic or explosive, especially under conditions of heat, shock, or friction.[3]

  • Formamide Moiety: The formamide group suggests potential health hazards. Formamide itself is classified as a substance that may damage fertility or the unborn child and can cause organ damage through prolonged or repeated exposure.[4]

Based on this profile, this compound waste must be classified as hazardous and segregated accordingly.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, ensure you are wearing the appropriate PPE. Given the potential hazards, the following are mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Use chemically resistant gloves. Due to the lack of specific testing for this compound, selecting a glove material with broad resistance (e.g., nitrile or neoprene) is a prudent choice. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: While routine handling in a well-ventilated area may not require respiratory protection, a respirator may be necessary if there is a risk of generating dust or aerosols. Consult your institution's EHS for specific guidance on respirator selection.

Waste Segregation and Containerization: Preventing Hazardous Reactions

Proper segregation is critical to prevent dangerous reactions within waste containers. The following workflow outlines the decision-making process for segregating this compound waste.

Caption: Waste segregation workflow for this compound.

Container Requirements:

  • Compatibility: Use containers made of materials compatible with the chemical waste. For solids, a securely sealed plastic or glass jar is appropriate. For solutions, use a container compatible with the solvent (e.g., glass for most organic solvents).

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.[6][7]

  • Closure: Containers must be kept tightly closed except when adding waste.[6][8]

  • Condition: Ensure the exterior of the container is clean and free of contamination.[6]

Step-by-Step Disposal Protocol
  • Initial Preparation:

    • Designate a specific, well-ventilated area for waste accumulation, preferably within a fume hood.

    • Ensure you have the correct, properly labeled waste container ready.

  • Waste Transfer:

    • Solids: Carefully transfer solid this compound into the designated solid hazardous waste container using a clean spatula. Avoid generating dust.

    • Solutions: If the compound is in a solvent, transfer the solution into the appropriate liquid hazardous waste container (halogenated or non-halogenated). Use a funnel to prevent spills.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, should be placed in the solid hazardous waste container.

  • Container Management:

    • Do not overfill the waste container. A general rule is to fill it to no more than 90% of its capacity.[6]

    • Securely cap the container immediately after adding waste.

  • Storage Pending Pickup:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[8]

    • Ensure the SAA is equipped with secondary containment to capture any potential leaks.[8]

    • Store incompatible waste streams separately.[8]

  • Waste Pickup Request:

    • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (e.g., 150 days), request a pickup from your EHS department.[9]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully collect the absorbed material and contaminated items into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent the spill from entering drains.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Final Disposal Pathway

Once collected by your EHS department, hazardous waste containing this compound will likely be managed through one of the following methods:

  • Incineration: This is a common method for organic hazardous waste. High-temperature incineration can destroy the organic molecule, but it must be done in a facility with advanced flue gas scrubbing systems to capture the resulting hydrobromic acid and prevent the formation of dioxins and furans.[2]

  • Chemical Treatment: In some cases, chemical treatment processes may be used to degrade the hazardous components of the waste. For instance, bromination processes have been explored for the destruction of hazardous organic materials.[10]

Landfilling of untreated halogenated organic compounds is generally restricted to protect groundwater and the environment.[11]

References

  • Other Disposal Guidance . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31 . (2025, May 29). CPAchem. Retrieved from [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials . (1983, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet - Formamide Wash Buffer . (2021, October 27). Vizgen. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . (n.d.). ETH Zürich. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . (n.d.). eCFR. Retrieved from [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (2023, February 27). Northwestern University. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (n.d.). Northwestern University. Retrieved from [Link]

  • Environmental Fact Sheet, Organobromine . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Materials Management Manual . (n.d.). Ohio University. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3-Bromo-2-nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the safe handling of N-(3-Bromo-2-nitrophenyl)formamide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a niche compound, specific safety data may not be extensively published. Therefore, this guidance is synthesized from an expert analysis of its chemical structure—an aromatic nitro compound, a brominated aromatic, and a formamide derivative—and established safety protocols for these classes of chemicals.

Hazard Analysis: A Structurally-Informed Perspective

A thorough risk assessment begins with understanding the potential hazards inherent to the molecule. The structure of this compound presents three key areas of concern:

  • Aromatic Nitro Group (-NO2): Aromatic nitro compounds are often associated with toxicity, including methemoglobinemia, and can be skin and eye irritants. They are also frequently flagged for potential mutagenicity.

  • Brominated Aromatic Ring: Halogenated aromatics can be persistent in the environment and may present long-term health risks.[1] Skin contact should be minimized.

  • Formamide Moiety (-NHCHO): Formamide itself is classified as a substance that may damage fertility or an unborn child.[2][3]

Given these structural alerts, this compound should be treated as a hazardous substance with potential for skin irritation, serious eye irritation, and possible long-term health effects. Precautionary statements for similar compounds include avoiding breathing dust and wearing protective gloves, clothing, and eye protection.[4][5]

The Core of Safety: Engineering and Administrative Controls

Before specifying PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are:

  • Engineering Controls: All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that safety showers and eyewash stations are readily accessible.[6][7]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all experimental work involving this compound. Limit the quantity of the chemical handled to the minimum required for the experiment.

Personal Protective Equipment (PPE): A Mandate for Safe Handling

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. Below is a detailed breakdown of required PPE.

Eye and Face Protection

Due to the risk of serious eye irritation, robust eye protection is mandatory.[5][7]

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times when in the laboratory where this chemical is handled.[8][9]

  • Enhanced Protection: When there is a significant risk of splashing or a highly exothermic reaction, a face shield must be worn in addition to chemical splash goggles.[10]

Skin and Body Protection

Preventing skin contact is paramount. Assume the compound can be absorbed through the skin and may cause allergic reactions.

  • Gloves: Disposable nitrile or neoprene gloves are recommended for incidental contact.[10][11] It is critical to check the glove manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated. Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.[10]

  • Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.[10] Ensure the sleeves are of an appropriate length to cover the wrists.

  • Clothing and Footwear: Long pants and closed-toe, closed-heel shoes are required.[10] Avoid fabrics that can melt, such as polyester or acrylic.[10] For large-scale operations, chemical-resistant coveralls and boots may be necessary.[11][12]

Respiratory Protection

While engineering controls are the primary means of preventing inhalation, respiratory protection may be required in specific situations.

  • Standard Operations: For handling small quantities inside a certified fume hood, respiratory protection is generally not required.

  • Required Use: A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) is necessary if you are:

    • Handling large quantities of the solid outside of a containment device.

    • Cleaning up a significant spill.

    • If engineering controls are not available or are malfunctioning. All respirator use requires a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA regulations.[6][10]

Table 1: PPE Requirements by Task
TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesNitrile or Neoprene Gloves, Lab CoatNot required in a fume hood. Required if outside of a fume hood.
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble-gloving (Nitrile or Neoprene), Lab CoatNot required in a fume hood.
Running Reaction Chemical Splash Goggles & Face ShieldNitrile or Neoprene Gloves, Lab CoatNot required in a fume hood.
Spill Cleanup Chemical Splash Goggles & Face ShieldChemical-resistant gloves and coverallsNIOSH-approved respirator with appropriate cartridges.

Procedural Workflow for Safe Handling and Disposal

A self-validating protocol ensures safety at every step. The following workflow is designed to minimize exposure and risk.

cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS & SOP prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood emergency_exposure Personal Exposure prep_ppe->emergency_exposure If exposure occurs handle_weigh Weigh Solid in Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware handle_reaction->clean_decontaminate emergency_spill Spill handle_reaction->emergency_spill If spill occurs clean_segregate Segregate Waste clean_decontaminate->clean_segregate clean_label Label Waste Container clean_segregate->clean_label

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation: Before starting, review this guide and the relevant SOP. Ensure the fume hood is operational and the sash is at the proper height. Don all required PPE as outlined in Table 1.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within the fume hood.

    • Use a draft shield or a dedicated weighing enclosure inside the hood to prevent the powder from becoming airborne.

    • Clean any spatulas or surfaces that have come into contact with the compound immediately after use.

  • Reaction:

    • Set up the reaction apparatus within the fume hood.

    • Ensure all joints are secure to prevent leaks.

    • Maintain constant monitoring of the reaction.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills within a fume hood, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[13]

Disposal Plan: A Responsible Conclusion

Waste containing this compound must be treated as hazardous.

  • Waste Segregation: All waste, including contaminated gloves, absorbent materials, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Waste Characterization: The waste should be labeled as "Halogenated Organic Waste."

  • Disposal Method: Disposal must be handled by a licensed hazardous waste disposal service.[14] Incineration at a licensed facility with appropriate emission controls is a common method for destroying brominated organic compounds.[14] Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate may be a viable pre-treatment for aqueous waste streams, but this should be verified for the specific compound.[14]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chrom
  • Personal Protective Equipment. US EPA.
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  • SAFETY DATA SHEET - N-(4-Nitrophenyl)formamide. Sigma-Aldrich.
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  • Safety Data Sheet - Formamide Wash Buffer. Vizgen.
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  • SAFETY DATA SHEET - 4-Bromo-2-fluoro-N-methylbenzamide. Biosynth.
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  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI.
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  • SAFETY DATA SHEET - 2-Bromo-2-nitro-1,3-propanediol. Fisher Scientific.
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  • SAFETY DATA SHEET - p-Nitrophenyl phosphate disodium salt hexahydr
  • N-(3-nitrophenyl)
  • SAFETY DATA SHEET - 2-Nitro-p-phenylenediamine. Fisher Scientific.
  • 3-Bromo-5-nitro-2-pyridinamine SDS. ECHEMI.
  • An In-depth Technical Guide to the Safe Handling of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.